Tert-butyl N-(3-carbamoylcyclopentyl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-(3-carbamoylcyclopentyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-5-4-7(6-8)9(12)14/h7-8H,4-6H2,1-3H3,(H2,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZMUABLLOLBIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Tert-butyl N-(3-carbamoylcyclopentyl)carbamate" chemical properties
This is an in-depth technical guide on Tert-butyl N-(3-carbamoylcyclopentyl)carbamate , a critical bifunctional building block in medicinal chemistry.
A Versatile 1,3-Disubstituted Cyclopentane Scaffold for Drug Discovery
Executive Summary
This compound (CAS: 1436103-31-9) is a high-value aliphatic intermediate characterized by a 1,3-disubstituted cyclopentane ring. It features two distinct orthogonal functionalities: an acid-labile tert-butoxycarbonyl (Boc) protected amine and a stable primary amide .
This scaffold is pivotal in the synthesis of JAK inhibitors , neuraminidase inhibitors , and GPCR modulators , where the cyclopentane ring serves as a rigid bioisostere for proline or phenyl rings, improving metabolic stability and solubility profiles.
Chemical Identity & Physicochemical Properties[1][2][3][4]
Structural Analysis
The molecule exists as a 1,3-disubstituted cyclopentane. Stereochemistry is the critical quality attribute (CQA) for biological activity.
-
Cis-isomer: Substituents on the same face (syn). Often preferred for compact binding pockets.
-
Trans-isomer: Substituents on opposite faces (anti). Provides extended geometry.
Property Table
| Property | Value / Descriptor |
| IUPAC Name | This compound |
| CAS Number | 1436103-31-9 (Generic/Racemic) |
| Molecular Formula | C₁₁H₂₀N₂O₃ |
| Molecular Weight | 228.29 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in Water |
| LogP (Predicted) | 0.8 – 1.2 (Lipinski compliant fragment) |
| H-Bond Donors | 2 (Amide -NH₂, Carbamate -NH-) |
| H-Bond Acceptors | 3 (Amide C=O, Carbamate C=O, Carbamate -O-) |
Synthetic Methodologies
The synthesis of this scaffold typically proceeds via the activation of the corresponding 3-aminocyclopentanecarboxylic acid . Below is a validated protocol for the conversion of the acid precursor to the target amide.
Validated Synthesis Protocol (Amidation)
Objective: Convert 3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid to the primary amide.
Reagents:
-
Starting Material: 3-(Boc-amino)cyclopentanecarboxylic acid (1.0 eq)
-
Coupling Agent: HATU (1.2 eq) or EDC.HCl (1.5 eq) / HOBt (1.5 eq)
-
Ammonia Source: NH₄Cl (2.0 eq) or 0.5M NH₃ in Dioxane
-
Base: DIPEA (3.0 eq)
-
Solvent: DMF (Dimethylformamide)
Step-by-Step Workflow:
-
Activation: Dissolve the carboxylic acid in dry DMF under N₂ atmosphere. Add DIPEA and stir for 10 minutes.
-
Coupling: Add HATU (or EDC/HOBt) at 0°C. Stir for 30 minutes to form the activated ester.
-
Amidation: Add solid NH₄Cl (or ammonia solution). Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Quench & Workup: Dilute with EtOAc. Wash sequentially with 1M HCl (to remove unreacted amine/base), sat. NaHCO₃, and brine.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (MeOH/DCM gradient).
Synthesis Pathway Visualization
The following diagram illustrates the synthesis and potential downstream diversifications.
Figure 1: Synthetic route from precursor acid to target amide and downstream divergence to nitrile or diamine scaffolds.
Reactivity & Stability Profile
Orthogonal Reactivity
The molecule is designed for orthogonal deprotection , allowing selective manipulation of either the amide or the amine terminus.
| Functional Group | Reaction Type | Conditions | Product |
| Primary Amide (-CONH₂) | Dehydration | TFAA / Pyridine or POCl₃ | Nitrile (-CN) . Key intermediate for JAK inhibitors (e.g., cyanocyclopentyl motifs). |
| Primary Amide (-CONH₂) | Hofmann Rearrangement | PhI(OAc)₂ / MeOH | Primary Amine . Access to 1,3-diaminocyclopentanes.[1][2] |
| Boc-Amine (-NHBoc) | Acidic Deprotection | TFA / DCM or 4M HCl / Dioxane | Ammonium Salt . Unmasks the amine for reductive amination or acylation. |
Stability
-
Thermal: Stable up to ~100°C. Amides are generally robust.
-
Hydrolytic: Stable at neutral pH. Hydrolysis of the amide to acid occurs only under strong acidic/basic conditions at elevated temperatures.
-
Storage: Hygroscopic. Store at 2–8°C under desiccant.
Applications in Drug Discovery[6][7]
JAK Inhibitor Scaffolds
The 1,3-disubstituted cyclopentane ring is a bioisostere for the piperidine or cyclohexane rings found in Janus Kinase (JAK) inhibitors.
-
Mechanism: The amide is often dehydrated to a nitrile . The nitrile group can form a reversible covalent bond with the catalytic cysteine residue in the JAK kinase domain (covalent inhibition).
-
Geometry: The cyclopentane ring enforces a specific vector angle between the warhead (nitrile) and the hinge-binding motif (attached to the amine), improving selectivity.
Viral Neuraminidase Inhibitors
Analogous to Peramivir , which utilizes a cyclopentane core to display multiple pharmacophores (guanidine, carboxylate, acetamide) in a specific spatial arrangement.
-
This specific carbamate intermediate allows for the stepwise introduction of hydrophobic side chains (via the amine) and polar interacting groups (via the amide/acid).
Safety & Handling (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use in a fume hood, especially during the amidation step involving ammonia or dehydration steps involving POCl₃.
References
-
Sigma-Aldrich. (1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid Product Sheet.Link
-
PubChem. Tert-butyl N-(3-aminocyclopentyl)carbamate Compound Summary. National Library of Medicine. Link
-
WIPO Patentscope. Compounds for modulating norepinephrine transporters (NET) and synthesis intermediates.Link
-
GuideChem. Tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate and related cyclopentane derivatives.Link
-
Thieme Chemistry. Direct Reductive Amination of Carbonyl Compounds.[3]Link
Sources
"Tert-butyl N-(3-carbamoylcyclopentyl)carbamate" molecular structure
Structural Scaffold Analysis & Synthetic Methodology
Executive Summary & Structural Significance[1][2][3]
Tert-butyl N-(3-carbamoylcyclopentyl)carbamate (CAS: 1436103-31-9 for the generic structure) represents a critical "privileged scaffold" in modern medicinal chemistry.[1][2] It functions as a conformationally constrained gamma-amino acid derivative, bridging the gap between flexible linear peptides and rigid aromatic systems.
The molecule consists of a cyclopentane ring substituted at the 1 and 3 positions.[3] This 1,3-disubstitution pattern introduces specific vector orientations for the amine (protected by Boc) and the amide (carbamoyl) groups, making it an ideal spacer for fragment-based drug discovery (FBDD).[1][2]
Key Structural Features:
-
Cyclopentane Core: Provides a defined 3D spatial arrangement (pucker) that restricts the conformational entropy of the attached pharmacophores, potentially increasing binding affinity to target proteins (e.g., Kinases, GPCRs).
-
Boc-Protecting Group: Acid-labile protection allows for orthogonal synthetic strategies, enabling the amide end to be modified first, or the Boc group to be removed for further peptide coupling.[1]
-
Carbamoyl Moiety (-CONH₂): Acts as a hydrogen bond donor/acceptor pair.[1][2] It is also a synthetic precursor to nitriles (via dehydration) or primary amines (via Hofmann rearrangement).[1][2]
Physicochemical Profile
The following data aggregates standard properties for the compound and its stereoisomers.
| Property | Value / Description |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₂₀N₂O₃ |
| Molecular Weight | 228.29 g/mol |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Low solubility in water.[1][2][4][5] |
| Stereochemistry | Exists as cis and trans diastereomers. The cis isomer ((1S,3R) / (1R,3S)) generally exhibits a "U-shape" conformation, while the trans isomer ((1S,3S) / (1R,3R)) displays a linear "Z-shape."[1][2] |
| CAS Number | 1436103-31-9 (General); 161601-29-2 (Related Acid Precursor) |
Synthetic Methodology
Retrosynthetic Analysis
The target molecule is best accessed via the amidation of Boc-3-aminocyclopentanecarboxylic acid .[1][2]
Detailed Experimental Protocol
Objective: Conversion of Boc-3-aminocyclopentanecarboxylic acid to this compound.
Reagents:
-
N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.2 eq)[1][2]
-
Ammonium Hydroxide (28% NH₃ aq) or Ammonia in Methanol (Excess)[1][2]
Step-by-Step Procedure:
-
Activation (0°C):
-
Charge a flame-dried round-bottom flask with Boc-3-aminocyclopentanecarboxylic acid (10 mmol) and anhydrous THF (50 mL).
-
Cool the solution to -10°C to 0°C (ice/salt bath). Critical: Temperature control prevents decomposition of the mixed anhydride.
-
Add NMM (12 mmol) followed by the dropwise addition of IBCF (11 mmol).[1][2]
-
Stir for 15–30 minutes. A white precipitate (NMM[1][2]·HCl salts) will form, indicating successful activation.
-
-
Amidation:
-
While maintaining the temperature at 0°C, add Ammonium Hydroxide (5 mL, excess) or 7N Ammonia in Methanol dropwise.
-
Observation: The reaction is exothermic; ensure slow addition to prevent thermal degradation.
-
Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.[1][2]
-
-
Workup & Purification:
-
Concentrate the THF under reduced pressure.
-
Redissolve the residue in Ethyl Acetate (EtOAc).[2]
-
Wash Sequence:
-
10% Citric Acid (removes unreacted amine/base).
-
Saturated NaHCO₃ (removes unreacted starting acid).
-
Brine.
-
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: If necessary, recrystallize from EtOAc/Hexanes or purify via flash column chromatography (SiO₂, 0-5% MeOH/DCM).
-
Stereochemical Implications in Drug Design
The 1,3-substitution pattern creates distinct vectors. In drug development, selecting the correct isomer is non-trivial.
-
Cis-Isomer ((1S,3R)): Often used to mimic beta-turns in peptides.[1][2] The amino and carbonyl groups are on the same face, promoting intramolecular interactions or binding to concave receptor pockets.
-
Trans-Isomer ((1S,3S)): Extends the molecular length.[1][2] Useful for spanning distance between two binding pockets (e.g., in enzyme active sites).
Separation Strategy: If the starting material is racemic or a mixture, the diastereomers of the amide product can often be separated by Chiral HPLC (e.g., Chiralpak AD-H column) or via fractional crystallization, as their solubilities differ significantly.
Applications & Utility
This molecule is rarely the final drug; it is a high-value intermediate.[1]
-
Nitrile Precursor: Dehydration of the primary amide using Trifluoroacetic Anhydride (TFAA) yields the corresponding nitrile. Nitriles are bioisosteres of carbonyls and are crucial in covalent inhibitors (e.g., cysteine targeting).
-
Peptidomimetics: The rigid ring reduces the entropic penalty of binding compared to a flexible linear chain (e.g., Boc-GABA-NH₂), often improving potency by 10–100 fold.
-
Viral Inhibitors: Cyclopentane scaffolds mimic the transition state of sialic acid cleavage by neuraminidase. This molecule serves as a simplified core for synthesizing Peramivir-like analogs.[1][2]
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45156793, tert-butyl N-(3-aminocyclopentyl)carbamate. Retrieved from [Link][1][2]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]
Sources
- 1. 161601-29-2|(1S,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid|BLD Pharm [bldpharm.com]
- 2. US10836708B2 - Process for the synthesis of (s) 3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid - Google Patents [patents.google.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tert-butyl n-[(1S,3S)-3-aminocyclopentyl]carbamate | 645400-44-8 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
A Comprehensive Technical Guide to the Synthesis of tert-butyl N-(3-carbamoylcyclopentyl)carbamate
Abstract: This technical guide provides an in-depth, chemically-principled pathway for the synthesis of tert-butyl N-(3-carbamoylcyclopentyl)carbamate, a valuable building block in contemporary drug discovery and medicinal chemistry. The molecule's constrained cyclopentyl scaffold, combined with orthogonally addressable amine and amide functionalities, makes it a significant precursor for novel therapeutics. This document eschews a rigid template, instead presenting a logically derived, two-step synthetic strategy optimized for yield, purity, and operational simplicity. We will dissect the causality behind each experimental choice, from reagent selection to reaction conditions, providing detailed protocols and mechanistic insights grounded in authoritative chemical literature. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for accessing this important chemical entity.
Strategic Overview and Retrosynthetic Analysis
The synthesis of this compound requires the strategic formation of two key functional groups on a cyclopentane core: a tert-butyloxycarbonyl (Boc)-protected amine and a primary carboxamide. A successful synthesis hinges on the sequential and controlled installation of these groups to avoid side reactions and simplify purification.
Our retrosynthetic analysis identifies the most logical disconnection at the C-N bond of the amide. This approach suggests that the primary amide can be formed from a carboxylic acid precursor, specifically 3-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylic acid . This intermediate is highly advantageous as the amine is already protected by the robust Boc group, rendering it nucleophilically inert during the subsequent amide formation step. This strategy prevents potential polymerization or side reactions and allows for the clean activation of the carboxylic acid.
The key intermediate, 3-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylic acid, can be readily prepared from its corresponding amino acid, 3-aminocyclopentanecarboxylic acid , via a standard Boc-protection protocol.[1][2][3] This establishes a straightforward and efficient two-step forward synthesis.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis Pathway: Elucidation and Experimental Protocols
The chosen forward synthesis follows a logical progression from the commercially available amino acid to the final product. This pathway is selected for its high efficiency, use of well-established reactions, and the relative ease of purification at each stage.
Step 1: N-Boc Protection of 3-Aminocyclopentanecarboxylic Acid
The first critical step is the chemoselective protection of the amino group of 3-aminocyclopentanecarboxylic acid. The Boc group is ideal for this purpose as it is stable under a wide range of conditions, including those required for the subsequent amide formation, yet can be readily removed with acid if necessary.[4][5]
Mechanism Insight: The reaction proceeds via the nucleophilic attack of the amine's lone pair on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a transient tetrahedral intermediate which then collapses, releasing the stable Boc-protected amine, carbon dioxide, and a tert-butoxide anion.[6] The use of a base, such as sodium hydroxide, ensures the amine remains deprotonated and thus maximally nucleophilic.
Caption: Workflow for the N-Boc protection step.
Experimental Protocol: Synthesis of 3-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylic acid
-
Dissolution: In a round-bottom flask, dissolve 3-aminocyclopentanecarboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and a 1M aqueous solution of sodium hydroxide (2.2 eq). Stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), dissolved in a minimal amount of 1,4-dioxane, to the reaction mixture dropwise over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously overnight (approximately 16-18 hours). The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up (Acidification): Once the reaction is complete, cool the mixture to 0 °C and carefully acidify to a pH of ~2-3 using a 1M aqueous solution of hydrochloric acid (HCl). The product will precipitate as a white solid.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.
Step 2: Amide Formation via Carbodiimide Coupling
The final step involves the conversion of the carboxylic acid in the Boc-protected intermediate into a primary amide. While several methods exist, the use of a carbodiimide coupling agent is one of the most reliable and frequently employed strategies in medicinal chemistry.[7][8] We select 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for this transformation.
Mechanism Insight: The direct reaction between a carboxylic acid and an amine to form an amide is unfavorable due to a competing acid-base reaction.[9][10] Coupling agents like EDC circumvent this by activating the carboxylic acid. The carboxylate oxygen attacks the central carbon of the protonated EDC, forming a highly reactive O-acylisourea intermediate. This intermediate is an excellent electrophile and readily undergoes nucleophilic attack by an amine (in this case, ammonia) to form the desired amide.[9][11] The byproduct, an N,N'-disubstituted urea, is water-soluble in the case of EDC, which greatly simplifies purification. The addition of an activator like Hydroxybenzotriazole (HOBt) can further improve efficiency and suppress potential side reactions.
Caption: Workflow for the amide formation step.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve 3-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylic acid (1.0 eq), HOBt (1.2 eq), and ammonium chloride (NH₄Cl, 1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) in a dry, nitrogen-flushed round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise to the stirred solution.
-
Activation: Add EDC hydrochloride (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Quenching & Extraction: Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers sequentially with a 5% aqueous solution of citric acid, a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford the final product as a solid.
Quantitative Data and Characterization
The following table summarizes the expected outcomes and key characterization parameters for the synthesized compounds. Actual yields may vary based on reaction scale and optimization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Appearance |
| 3-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylic acid | C₁₁H₁₉NO₄ | 229.27 | 90-98% | White Solid |
| This compound | C₁₁H₂₀N₂O₃ | 228.29 | 70-85% | White/Off-White Solid |
Characterization Notes:
-
¹H NMR: Successful Boc protection will show a characteristic singlet at ~1.4 ppm (9H) for the tert-butyl group. Formation of the primary amide will introduce two new broad singlets in the range of 5.5-7.5 ppm corresponding to the -NH₂ protons.
-
¹³C NMR: The Boc group will show signals around 80 ppm (quaternary carbon) and 28 ppm (methyl carbons). The amide carbonyl will appear around 175-180 ppm.
-
Mass Spectrometry (MS): ESI-MS analysis should confirm the expected molecular weight for the intermediate and final product ([M+H]⁺ or [M+Na]⁺).
Conclusion
This guide details a robust, reliable, and high-yielding two-step synthesis for this compound. The strategy relies on fundamental and well-understood organic transformations: a chemoselective N-Boc protection followed by a highly efficient EDC-mediated amide coupling. The rationale for each step, including the choice of reagents and reaction conditions, has been thoroughly explained to provide a deep understanding of the process. The detailed protocols serve as a practical starting point for laboratory synthesis, enabling researchers to access this versatile chemical building block for applications in pharmaceutical research and beyond.
References
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Talele, T. T. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
YouTube. (2014). Amide Formation from Carboxylic Acids. Retrieved from [Link]
Sources
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- 2. (+)-(1S,3R)-N-BOC-3-AMINOCYCLOPENTANECARBOXYLIC ACID | 261165-05-3 [chemicalbook.com]
- 3. (1S,3R)-3-Aminocyclopentanecarboxylic acid | 71830-07-4 [chemicalbook.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hepatochem.com [hepatochem.com]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
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- 11. youtube.com [youtube.com]
"Tert-butyl N-(3-carbamoylcyclopentyl)carbamate" solubility data
An In-depth Technical Guide to the Solubility and Handling of Tert-butyl N-(3-carbamoylcyclopentyl)carbamate
Part 1: Executive Summary & Compound Identity
This compound is a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting Janus kinases (JAK) or serving as scaffolds for peptidomimetics. As a Boc-protected amino-carboxamide, its solubility behavior is governed by the competition between the lipophilic tert-butyl carbamate/cyclopentyl core and the polar primary amide functionality.
This guide provides a technical analysis of its solubility profile, distinguishing between thermodynamic solubility (equilibrium) and kinetic solubility (precipitation rate), and offers field-proven protocols for its manipulation in drug development workflows.
Compound Identification
| Property | Detail |
| Chemical Name | This compound |
| Synonyms | Boc-3-aminocyclopentanecarboxamide; (3-Carbamoyl-cyclopentyl)-carbamic acid tert-butyl ester |
| CAS Number | 1436103-31-9 |
| Molecular Formula | C₁₁H₂₀N₂O₃ |
| Molecular Weight | 228.29 g/mol |
| Physical State | White to off-white solid / Crystalline powder |
Part 2: Physicochemical Profile & Solubility Data
The solubility of this compound is dictated by its amphiphilic nature . The Boc group and cyclopentane ring provide significant lipophilicity, facilitating solubility in organic solvents (DCM, EtOAc), while the primary amide (-CONH₂) introduces strong hydrogen-bonding capability, reducing solubility in non-polar solvents (Hexanes) and limiting water solubility compared to its free amine counterparts.
Predicted vs. Observed Solubility Profile
Note: Data below represents a synthesis of vendor specifications and class-based properties for Boc-amino-carboxamides.
| Solvent Class | Specific Solvent | Solubility Rating | Estimated Saturation (25°C) | Application Context |
| Polar Aprotic | DMSO | High | > 100 mg/mL | Stock Solutions , Bioassays, NMR |
| DMF | High | > 100 mg/mL | Peptide Coupling Reactions | |
| Polar Protic | Methanol | Moderate-High | 20–50 mg/mL | Hydrogenation, Deprotection steps |
| Ethanol | Moderate | 10–30 mg/mL | Recrystallization (often with water) | |
| Water | Low | < 1 mg/mL | Anti-solvent ; Aqueous workup | |
| Chlorinated | DCM | High | > 50 mg/mL | Standard synthesis solvent, Extractions |
| Chloroform | High | > 50 mg/mL | Chromatography loading | |
| Esters/Ethers | Ethyl Acetate | Moderate | 10–25 mg/mL | Extraction organic phase |
| Diethyl Ether | Low | < 5 mg/mL | Precipitation/Trituration | |
| Non-Polar | Hexanes | Insoluble | Negligible | Anti-solvent for purification |
Critical Solubility Parameters
-
LogP (Predicted): ~1.2 – 1.7. This indicates the compound is moderately lipophilic. It will partition into the organic layer (EtOAc/DCM) during aqueous extractions.
-
pKa: The amide proton is very weak (pKa > 15), meaning it will not deprotonate under standard basic workup conditions (e.g., NaHCO₃). The Boc-amine is non-basic.
-
Stability in Solution:
-
DMSO/DMF: Stable for weeks at -20°C.
-
Methanol/Water: Susceptible to slow hydrolysis or Boc-deprotection if trace acid is present or temperature is elevated (>40°C).
-
Part 3: Experimental Protocols
As exact solubility values can vary by crystal polymorph and purity, researchers must validate solubility before committing valuable material to large-scale reactions.
Protocol A: "Visual Titration" Solubility Determination
Use this protocol to determine the approximate solubility limit for purification or assay preparation.
-
Preparation: Weigh 10 mg of this compound into a clear HPLC vial.
-
Aliquot Addition: Add the target solvent (e.g., Methanol) in 50 µL increments .
-
Agitation: Vortex for 30 seconds and sonicate for 1 minute after each addition.
-
Observation: Check for clarity against a dark background.
-
Dissolved in 50 µL: Solubility > 200 mg/mL.
-
Dissolved in 500 µL: Solubility ~ 20 mg/mL.
-
Undissolved in 1 mL: Solubility < 10 mg/mL.[1]
-
-
Validation: If using for biological assay, centrifuge the solution at 10,000 x g for 5 minutes to ensure no micro-precipitates remain.
Protocol B: Recrystallization / Purification Strategy
Since the compound is soluble in alcohols/DCM and insoluble in non-polar solvents, a "Solvent/Anti-solvent" method is recommended.
-
Dissolution: Dissolve crude material in a minimum volume of warm Ethyl Acetate or DCM (approx. 5-10 mL per gram).
-
Precipitation: Slowly add Hexanes or Petroleum Ether (Anti-solvent) dropwise with stirring until a persistent cloudiness appears.
-
Crystallization: Cool the mixture to 4°C or -20°C overnight.
-
Collection: Filter the resulting white precipitate. Wash with cold Hexanes.
Part 4: Visualization of Solubility-Driven Workflows
The following diagram illustrates the logical flow for processing this intermediate, highlighting where solubility properties dictate the experimental path.
Figure 1: Decision tree for the purification of this compound based on differential solubility.
Part 5: Troubleshooting & Optimization
Issue 1: "Oiling Out" during Recrystallization
-
Cause: The compound is separating as a liquid phase rather than a crystal, often due to high impurities or adding anti-solvent too quickly.
-
Solution: Re-dissolve the oil in a small amount of Methanol. Add the anti-solvent (Ether) very slowly with vigorous stirring. Seed with a pure crystal if available.
Issue 2: Low Recovery from Aqueous Workup
-
Cause: The amide functionality increases water solubility more than expected, especially if the aqueous layer is not saturated with salt.
-
Solution: Saturate the aqueous layer with NaCl (Brine) before extraction. Use DCM:Isopropanol (3:1) as the extraction solvent instead of pure DCM or EtOAc to improve recovery of polar amides.
Issue 3: Poor Solubility in Assay Buffer
-
Cause: Adding a DMSO stock directly to PBS/Media causes the lipophilic Boc-core to crash out.
-
Solution: Dilute the DMSO stock into the buffer slowly with vortexing. Ensure the final DMSO concentration is < 1% (v/v). If precipitation persists, add a surfactant (e.g., 0.01% Tween-20) to the buffer.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 45156793 (Amine Precursor). Retrieved from [Link]
- Pittelkow, M., et al. (2002). "Selective Synthesis of Carbamate Protected Polyamines." Synthesis, 15, 2195-2202.
Sources
An In-depth Technical Guide to the Stability Profile of Tert-butyl N-(3-carbamoylcyclopentyl)carbamate
Abstract
This technical guide provides a comprehensive analysis of the chemical stability of tert-butyl N-(3-carbamoylcyclopentyl)carbamate. While specific experimental data for this exact molecule is not extensively published, this document synthesizes established chemical principles governing its constituent functional groups—the tert-butoxycarbonyl (Boc) protecting group and the primary carbamoyl (amide) moiety—to construct a robust, predictive stability profile. We will explore the primary degradation pathways, including acid-catalyzed hydrolysis of the Boc group and potential hydrolysis of the amide, under various stress conditions as outlined in International Council for Harmonisation (ICH) guidelines. This guide provides drug development professionals, researchers, and scientists with the foundational knowledge to anticipate degradation products, design appropriate stability studies, and develop stability-indicating analytical methods for this compound and structurally related molecules.
Introduction and Molecular Overview
This compound is a bifunctional organic molecule featuring a carbamate-protected amine and a primary amide on a cyclopentane scaffold. Such structures are common intermediates in medicinal chemistry, where the Boc group serves as a crucial protecting element for an amine during synthetic transformations. The stability of this molecule is paramount, as its degradation can impact the purity, efficacy, and safety of a final active pharmaceutical ingredient (API).
Understanding the intrinsic stability of such a compound is a core requirement of pharmaceutical development.[1][2] Forced degradation studies, which subject the molecule to stress conditions more severe than standard storage, are essential to identify likely degradation products, elucidate degradation pathways, and develop validated, stability-indicating analytical methods.[3][4] This guide will focus on the predictable liabilities of the molecule based on its functional groups.
Molecular Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C11H20N2O3
-
Key Functional Groups:
-
N-Boc Group (tert-butyl carbamate): A well-known protecting group for amines, characterized by its stability in basic and nucleophilic conditions but pronounced lability to strong acids.[5][6]
-
Carbamoyl Group (Primary Amide): Generally stable, but can undergo hydrolysis to a carboxylic acid under harsh acidic or basic conditions, typically requiring heat.[7]
-
Cyclopentane Ring: A saturated aliphatic ring that is chemically robust and not expected to be a primary site of degradation under typical stress conditions.
-
Predicted Chemical Stability Profile
The primary degradation pathways for this molecule are anticipated to involve the two key functional groups. The relative rates of degradation will be highly dependent on the specific conditions applied.
pH-Dependent Stability (Hydrolysis)
-
Acidic Conditions (pH 1-3): The N-Boc group is the most significant liability under acidic conditions.[8] Strong acids, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), will rapidly catalyze the cleavage of the Boc group to yield the corresponding primary amine salt, isobutylene, and carbon dioxide.[8][9] This deprotection is often quantitative and is the standard method for its removal in organic synthesis.[5] Hydrolysis of the primary amide is also possible but typically requires more forcing conditions (e.g., elevated temperatures) compared to Boc cleavage.[10]
-
Neutral Conditions (pH ~7): The molecule is expected to be largely stable at neutral pH and ambient temperature.
-
Basic Conditions (pH 10-13): The N-Boc group is generally stable to basic conditions.[5][6] However, the primary amide (carbamoyl) group can undergo base-catalyzed hydrolysis to form the corresponding carboxylate salt, particularly at elevated temperatures. This reaction is generally slower than the acid-catalyzed deprotection of the Boc group.
Thermal and Photolytic Stability
-
Thermal Stability: While Boc groups are generally stable at moderate temperatures, thermolytic cleavage can occur at elevated temperatures, often cited as above 85-90°C.[9][11] The presence of any residual acidic or basic impurities could lower this decomposition temperature.
-
Photostability (ICH Q1B): There are no inherent chromophores in the molecule that would suggest significant light sensitivity. However, photostability testing according to ICH Q1B guidelines is always recommended to definitively rule out photo-degradation pathways.[1]
Oxidative Stability
The molecule lacks functional groups that are highly susceptible to oxidation, such as phenols, sulfides, or aldehydes. The secondary amine (post-Boc cleavage) or the amide could be susceptible to strong oxidizing agents, but significant degradation under standard oxidative stress conditions (e.g., dilute hydrogen peroxide) is not predicted to be a primary degradation pathway.
Forced Degradation: Experimental Design & Rationale
Forced degradation studies are crucial for identifying potential degradants and ensuring the specificity of analytical methods.[3][12] A typical study design for this compound would aim for 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[12]
Workflow for Forced Degradation Study
Caption: General workflow for a forced degradation study.
Predicted Degradation Pathways
The primary pathway under acidic stress is the cleavage of the Boc group.
Caption: Primary acid-catalyzed degradation pathway.
Under harsh basic conditions with heat, the amide group is expected to hydrolyze.
Sources
- 1. veeprho.com [veeprho.com]
- 2. onyxipca.com [onyxipca.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjwave.org [rjwave.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. resolvemass.ca [resolvemass.ca]
An In-depth Technical Guide to the Spectroscopic Characterization of Tert-butyl N-(3-carbamoylcyclopentyl)carbamate
This technical guide provides a comprehensive overview of the spectroscopic characterization of tert-butyl N-(3-carbamoylcyclopentyl)carbamate, a key building block in contemporary drug discovery and development. The methodologies and data interpretation strategies detailed herein are designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries. This document emphasizes the causality behind experimental choices and provides a framework for the self-validation of analytical protocols.
Introduction
This compound (CAS 1436103-31-9) incorporates several key functional groups: a tert-butoxycarbonyl (Boc) protecting group, a secondary carbamate, a cyclopentyl scaffold, and a primary amide. The precise and unambiguous confirmation of its chemical structure is paramount for its application in multi-step syntheses, where impurities or structural misassignments can lead to significant delays and resource expenditure. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the expected spectroscopic signatures of this molecule and the rationale behind their interpretation.
While a complete, publicly available dataset for this specific molecule is not readily accessible, this guide will utilize established principles of spectroscopy and data from analogous structures to provide a robust framework for its characterization. The presented data is illustrative and serves to guide the analytical chemist in confirming the identity and purity of their synthesized material.
Molecular Structure and Key Spectroscopic Features
The structural features of this compound dictate its expected spectroscopic behavior. Understanding these correlations is fundamental to accurate data interpretation.
Figure 1: Chemical structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for reproducibility and accurate interpretation.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good starting point, but DMSO-d₆ may be required to observe exchangeable protons (NH).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.
Data Acquisition Parameters:
-
¹H NMR:
-
Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral width: ~16 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay (d1): 1-5 seconds.
-
Number of scans: 8-16, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse sequence: A proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral width: ~240 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay (d1): 2 seconds.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
¹H NMR Spectral Data (Illustrative)
The following table outlines the expected proton NMR signals for the target molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.5-6.0 | br s | 2H | -C(O )NH₂ |
| ~4.5-5.0 | br s | 1H | -NH -Boc |
| ~3.8-4.2 | m | 1H | CH -NHBoc |
| ~2.2-2.5 | m | 1H | CH -CONH₂ |
| ~1.5-2.1 | m | 6H | Cyclopentyl -CH₂ - |
| 1.44 | s | 9H | -C(CH₃ )₃ |
Interpretation of ¹H NMR Spectrum
-
Amide Protons (-CONH₂): The two protons of the primary amide are expected to appear as a broad singlet in the region of 5.5-6.0 ppm. Their broadness is due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential for restricted rotation around the C-N bond.
-
Carbamate Proton (-NH-Boc): The proton on the carbamate nitrogen will likely appear as a broad singlet between 4.5 and 5.0 ppm. This signal may be broader and less distinct than the amide protons. In some cases, coupling to the adjacent methine proton may be observed.
-
Methine Protons (-CH-): The two methine protons on the cyclopentyl ring are diastereotopic and will have distinct chemical shifts. The proton attached to the carbon bearing the NHBoc group is expected to be downfield (~3.8-4.2 ppm) due to the deshielding effect of the adjacent nitrogen. The proton on the carbon bearing the carbamoyl group will be further upfield (~2.2-2.5 ppm). Both will appear as multiplets due to coupling with the adjacent methylene protons.
-
Cyclopentyl Methylene Protons (-CH₂-): The three pairs of methylene protons on the cyclopentyl ring will resonate in the aliphatic region (~1.5-2.1 ppm). Due to the stereochemistry of the substituents, these protons are diastereotopic and will likely give rise to a complex series of overlapping multiplets.
-
Tert-butyl Protons (-C(CH₃)₃): A sharp, intense singlet integrating to nine protons at approximately 1.44 ppm is the characteristic signature of the tert-butyl group of the Boc protecting group. This is often the most readily identifiable signal in the spectrum.
¹³C NMR Spectral Data (Illustrative)
The expected carbon NMR signals are summarized below.
| Chemical Shift (δ, ppm) | Assignment |
| ~178 | -C ONH₂ |
| ~155 | -NHC O₂- |
| ~80 | -C (CH₃)₃ |
| ~55 | -C H-NHBoc |
| ~45 | -C H-CONH₂ |
| ~30-35 | Cyclopentyl -C H₂- |
| 28.3 | -C(C H₃)₃ |
Interpretation of ¹³C NMR Spectrum
-
Carbonyl Carbons: The two carbonyl carbons will appear at the downfield end of the spectrum. The amide carbonyl is typically found around 178 ppm, while the carbamate carbonyl is expected around 155 ppm.
-
Quaternary Carbon of Boc Group: The quaternary carbon of the tert-butyl group will resonate at approximately 80 ppm.
-
Methine Carbons: The two methine carbons of the cyclopentyl ring will be distinguishable. The carbon attached to the NHBoc group will be around 55 ppm, while the one attached to the carbamoyl group will be around 45 ppm.
-
Cyclopentyl Methylene Carbons: The methylene carbons of the cyclopentyl ring will appear in the 30-35 ppm range. Depending on the symmetry, it's possible to see three distinct signals.
-
Tert-butyl Methyl Carbons: A single, intense peak at approximately 28.3 ppm will correspond to the three equivalent methyl carbons of the Boc group.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
IR Spectral Data (Illustrative)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350-3180 | Strong, Broad | N-H stretching (amide and carbamate) |
| ~2970-2850 | Medium | C-H stretching (aliphatic) |
| ~1700 | Strong, Sharp | C=O stretching (carbamate) |
| ~1650 | Strong, Sharp | C=O stretching (amide I band) |
| ~1530 | Medium | N-H bending (amide II band) |
| ~1160 | Strong | C-O stretching (carbamate) |
Interpretation of IR Spectrum
-
N-H Stretching: A broad absorption in the 3350-3180 cm⁻¹ region is characteristic of N-H stretching vibrations. This band will likely have multiple components arising from the symmetric and asymmetric stretches of the primary amide and the single N-H stretch of the secondary carbamate.
-
C-H Stretching: Absorptions in the 2970-2850 cm⁻¹ range are due to the C-H stretching of the cyclopentyl and tert-butyl groups.
-
Carbonyl Stretching: Two distinct and strong carbonyl (C=O) stretching bands are expected. The carbamate carbonyl will appear at a higher wavenumber, typically around 1700 cm⁻¹. The amide carbonyl (Amide I band) will be at a slightly lower wavenumber, around 1650 cm⁻¹, due to resonance.
-
N-H Bending: The N-H bending vibration of the amide (Amide II band) is expected to appear around 1530 cm⁻¹.
-
C-O Stretching: A strong absorption around 1160 cm⁻¹ is characteristic of the C-O stretching of the tert-butyl ester portion of the carbamate.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Experimental Protocol: MS Data Acquisition
Instrumentation:
-
A mass spectrometer with an Electrospray Ionization (ESI) source is ideal for this polar molecule. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.
Data Acquisition Parameters:
-
Ionization Mode: Positive ESI is expected to be most effective, protonating the molecule to form [M+H]⁺.
-
Mass Range: A scan range of m/z 50-500 should be sufficient.
-
Analysis Type: Full scan for molecular weight determination. Tandem MS (MS/MS) can be used to study fragmentation patterns.
Mass Spectral Data (Illustrative)
| m/z | Proposed Ion |
| 229.1547 | [M+H]⁺ |
| 173.1023 | [M - C₄H₈ + H]⁺ or [M - C₄H₉O + H]⁺ |
| 129.0968 | [M - Boc + H]⁺ |
| 57.0704 | [C₄H₉]⁺ |
Interpretation of Mass Spectrum
-
Molecular Ion: The expected exact mass of this compound (C₁₁H₂₀N₂O₃) is 228.1474. In positive ion ESI, the protonated molecule [M+H]⁺ would have an m/z of 229.1547. Observation of this ion with high mass accuracy would be strong evidence for the correct molecular formula.
-
Key Fragmentations:
-
Loss of isobutylene: A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈), resulting in a fragment at m/z 173.1023.
-
Loss of the Boc group: Cleavage of the entire Boc group (C₅H₉O₂) would lead to the protonated amine with an m/z of 129.0968.
-
Tert-butyl cation: The highly stable tert-butyl cation ([C₄H₉]⁺) at m/z 57.0704 is a characteristic fragment for compounds containing a tert-butyl group.
-
Figure 2: Proposed ESI-MS fragmentation pathway.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information that, when synthesized, allows for an unambiguous assignment of the molecule's structure. The characteristic signals, including the intense singlet of the Boc group in ¹H NMR, the two distinct carbonyl stretches in the IR spectrum, and the predictable fragmentation pattern in mass spectrometry, serve as reliable diagnostic markers. This guide provides the foundational knowledge and expected data for researchers to confidently characterize this important chemical entity.
References
Due to the illustrative nature of the spectral data presented, direct references to a specific publication containing the complete experimental data for this compound are not provided. The interpretations are based on established principles of organic spectroscopy as found in standard textbooks and databases.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
A Technical Guide to the Synthetic Diversification of tert-butyl N-(3-carbamoylcyclopentyl)carbamate
Abstract
The cyclopentane scaffold is a privileged structural motif found in numerous biologically active molecules and natural products.[1] Its conformational flexibility and capacity for dense functionalization make it an attractive core for medicinal chemistry and drug discovery programs. This guide focuses on tert-butyl N-(3-carbamoylcyclopentyl)carbamate, a versatile building block featuring three key points for chemical modification: a primary amide, a Boc-protected amine, and the cyclopentyl ring itself. We present a comprehensive analysis of strategic pathways to generate a diverse library of derivatives by selectively targeting these functional groups. This document provides researchers, scientists, and drug development professionals with field-proven insights, detailed experimental protocols, and the chemical logic required to unlock the synthetic potential of this valuable molecular scaffold.
Introduction to the Core Scaffold
This compound is a bifunctional cyclopentylamine derivative.[2] Its structure is characterized by two critical functional groups:
-
N-Boc Protected Amine: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. Its stability to a wide range of nucleophilic and basic conditions, coupled with its facile removal under acidic conditions, makes it an ideal strategic element for sequential chemical modifications.[3][4]
-
Primary Carboxamide (-CONH₂): The amide group is a versatile functional handle. It can participate in hydrogen bonding, a key interaction in molecular recognition by biological targets, and can be chemically transformed into a variety of other important functional groups, such as nitriles, amines (via rearrangement or reduction), and carboxylic acids.[5]
The presence of these two groups on a conformationally defined cyclopentane ring provides a three-dimensional framework that is highly valuable for exploring chemical space in the development of novel therapeutics.[6] This guide will detail the strategic derivatization of this core scaffold, focusing on selective and efficient transformations.
Strategic Pathways for Derivatization
The synthetic strategy for diversifying the core scaffold hinges on the differential reactivity of the amide and the Boc-protected amine. The Boc group's primary function is to mask the reactivity of its parent amine, allowing for selective chemistry to be performed on the amide group first. Subsequently, the Boc group can be removed to reveal a primary amine, opening up a second vector for diversification.
Caption: High-level workflow for the sequential derivatization of the core scaffold.
Phase 1: Selective Modification of the Carbamoyl Group
With the amine functionality masked by the robust Boc group, the primary amide presents the most accessible site for initial derivatization. Several reliable transformations can be employed.
Dehydration to Nitriles
The conversion of a primary amide to a nitrile is a fundamental transformation that replaces a hydrogen-bond donor (NH₂) with a linear, lipophilic cyano group. This can have a profound impact on a molecule's polarity and binding properties.
-
Causality of Reagent Choice: Reagents like trifluoroacetic anhydride (TFAA) in the presence of a base like pyridine or triethylamine are highly effective. TFAA acts as a powerful dehydrating agent, activating the amide oxygen for elimination. Pyridine serves as a mild base to neutralize the trifluoroacetic acid byproduct. Other common reagents include phosphorus oxychloride (POCl₃) and Burgess reagent.
Hydrolysis to Carboxylic Acids
Hydrolysis of the amide to a carboxylic acid introduces a key acidic functional group, which can serve as an anchor point for further derivatization (e.g., esterification, amide coupling) or to engage with biological targets via ionic interactions.
-
Reaction Conditions: While amides are generally stable, they can be hydrolyzed under forcing acidic (e.g., aq. HCl, reflux) or basic (e.g., aq. NaOH, reflux) conditions. The choice between acidic or basic hydrolysis must be made with care. Strong acidic conditions may prematurely cleave the Boc-protecting group, whereas basic conditions will leave the Boc group intact.[3]
Hofmann Rearrangement to Amines
The Hofmann rearrangement offers a powerful method to convert the primary amide into a primary amine, with the loss of one carbon atom (as CO₂).[5] This transformation fundamentally alters the scaffold, converting it into a 1,3-diamine derivative precursor.
-
Mechanism and Reagents: The classical conditions involve treating the amide with bromine in an aqueous sodium hydroxide solution. A more modern and often milder alternative is the use of (diacetoxyiodo)benzene (PIDA) or a similar hypervalent iodine reagent in a suitable solvent.[5] This reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine.
Table 1: Summary of Amide Derivatization Strategies
| Transformation | Reagents | Resulting Functional Group | Key Considerations |
| Dehydration | TFAA, Pyridine or POCl₃ | Nitrile (-CN) | Exothermic reaction, requires careful temperature control. |
| Hydrolysis | aq. NaOH, reflux | Carboxylic Acid (-COOH) | Boc group is stable; strong acid will cause deprotection. |
| Hofmann Rearrangement | Br₂, NaOH or PIDA | Amine (-NH₂) | Results in a one-carbon shorter chain (loss of carbonyl). |
Phase 2: Deprotection and N-Functionalization
Once modifications at the amide position are complete, or if derivatization of the amine is the primary goal, the Boc group is selectively removed.
Boc Deprotection
The cleavage of the tert-butoxycarbonyl group is most efficiently achieved under anhydrous acidic conditions.[4][7]
-
Causality of Reagent Choice: Trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (DCM), is the gold standard.[4] The mechanism involves protonation of the carbamate carbonyl, followed by the elimination of the stable tert-butyl cation, which is scavenged by the trifluoroacetate anion, and subsequent decarboxylation to release the free amine as its TFA salt.[4] An alternative is using hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[8]
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Derivatization of the Unmasked Amine
The resulting primary amine is a potent nucleophile and serves as a versatile handle for a vast array of chemical transformations, allowing for the introduction of diverse functionalities.[9]
-
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) yields secondary amides. This is a cornerstone reaction for building larger molecules.[9]
-
Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides, a functional group prevalent in many marketed drugs.[9]
-
Reductive Amination: A two-step, one-pot reaction with an aldehyde or ketone first forms an imine intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) to furnish a secondary or tertiary amine.
-
Urea/Carbamate Formation: Reaction with isocyanates or chloroformates yields ureas and carbamates, respectively, introducing new hydrogen-bonding motifs.[10][11]
Table 2: Key Derivatization Reactions for the Free Amine
| Reaction Type | Electrophile | Reagents/Conditions | Resulting Moiety |
| Acylation | Acyl Chloride (R'COCl) | Et₃N, DCM | Amide (-NHCOR') |
| Sulfonylation | Sulfonyl Chloride (R'SO₂Cl) | Pyridine, DCM | Sulfonamide (-NHSO₂R') |
| Reductive Amination | Aldehyde (R'CHO) | NaBH(OAc)₃, DCE | Secondary Amine (-NHCH₂R') |
| Urea Formation | Isocyanate (R'NCO) | DCM or THF | Urea (-NHCONHR') |
Experimental Protocols
Protocol 1: General Procedure for Boc-Deprotection
-
Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Reagent Addition: To the stirred solution, add Trifluoroacetic Acid (TFA) (5-10 eq), often as a 20-50% solution in DCM, at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting crude amine TFA salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated aq. NaHCO₃ solution) and extracted into an organic solvent.[4]
Protocol 2: General Procedure for Acylation of the Deprotected Amine
-
Dissolution: Dissolve the amine salt from the previous step (1.0 eq) in DCM. Add a non-nucleophilic base such as triethylamine (2.5-3.0 eq) and stir for 10 minutes at 0 °C.
-
Electrophile Addition: Slowly add the acyl chloride (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC (typically 1-4 hours).
-
Work-up: Quench the reaction with water or saturated aq. NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can then be purified by column chromatography.[9]
Conclusion
This compound represents a strategically designed molecular scaffold ripe for synthetic exploration. By leveraging the orthogonal reactivity of the primary amide and the Boc-protected amine, a systematic and highly efficient approach can be taken to generate large libraries of diverse derivatives. The protocols and strategies outlined in this guide provide a robust framework for researchers to synthesize novel chemical entities based on the privileged cyclopentylamine core, facilitating the discovery of new leads in drug development and chemical biology.
References
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. Available at: [Link]
-
A synthetic route to fully substituted chiral cyclopentylamine derivatives: precursors of carbanucleosides. CentAUR. Available at: [Link]
-
Cascade rearrangement of furylcarbinols with hydroxylamines: practical access to densely functionalized cyclopentane derivatives. eScholarship, University of California. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Nature. Available at: [Link]
-
The selective reaction of primary amines with carbonyl imidazole containing compounds: selective amide and carbamate synthesis. Semantic Scholar. Available at: [Link]
-
The selective reaction of primary amines with carbonyl imidazole containing compounds: selective amide and carbamate synthesis. PubMed. Available at: [Link]
-
Product derivatization: (a) Boc cleavage to the free amine. (b) Benzoyl... ResearchGate. Available at: [Link]
-
The Selective Reaction of Primary Amines with Carbonyl Imidazole Containing Compounds: Selective Amide and Carbamate Synthesis. ResearchGate. Available at: [Link]
-
Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Royal Society of Chemistry. Available at: [Link]
-
Amidation through carbamates. ResearchGate. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design. Royal Society of Chemistry. Available at: [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Available at: [Link]
-
Synthetic Routes towards Multifunctional Cyclopentadienes. PubMed. Available at: [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Carbamic acid, tert-butyl ester. Organic Syntheses. Available at: [Link]
-
NOVEL ONE STEP TRANSFORMATION OF CARBAMATES INTO AMIDES. J-STAGE. Available at: [Link]
-
Semisynthetic Derivatives of the Verticillin Class of Natural Products through Acylation of the C11 Hydroxy Group. PMC. Available at: [Link]
-
Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)disulfanyl Chlorides and Related Compounds. MDPI. Available at: [Link]
- Cyclopentanone and cyclopentanone derivatives as potent activators of hsf-1. Google Patents.
-
The anxiolytic-like activity of a novel N-cycloalkyl-N-benzoylpiperazine derivative. PubMed. Available at: [Link]
-
Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. SciSpace. Available at: [Link]
Sources
- 1. escholarship.org [escholarship.org]
- 2. A synthetic route to fully substituted chiral cyclopentylamine derivatives: precursors of carbanucleosides - CentAUR [centaur.reading.ac.uk]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
Technical Guide: Safety & Handling of Tert-butyl N-(3-carbamoylcyclopentyl)carbamate
Executive Summary & Chemical Profile
Tert-butyl N-(3-carbamoylcyclopentyl)carbamate (often an intermediate in JAK inhibitor synthesis, such as Upadacitinib precursors) represents a class of Boc-protected amino-carboxamides . While often treated as "generic organic solids," these compounds possess specific physicochemical traits that dictate their safety profile—specifically their potential for sensitization and their behavior during deprotection.
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a functional workflow for researchers handling this compound in quantities ranging from milligrams (discovery) to kilograms (process development).
Physicochemical Identity
| Property | Description | Relevance to Safety |
| Structure | Boc-Amine + Primary Amide on Cyclopentane | Boc: Acid labile (gas evolution). Amide: Hydrogen bond donor/acceptor (solubility). |
| Physical State | Off-white to white crystalline solid | Dust inhalation hazard; potential for electrostatic charge buildup. |
| Melting Point | Typically 105–130 °C (Isomer dependent) | Stable at room temp; melt processing requires ventilation. |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor water solubility implies bioaccumulation potential in aquatic environments. |
| Reactivity | Acid-sensitive (Boc); Hygroscopic (Amide) | Critical: Incompatible with strong acids during storage. |
Hazard Identification & Causality
Standard GHS classifications for this compound class are typically Warning (H315, H319, H335). However, the causality of these hazards drives the engineering controls.
The "Dust-Sensitization" Loop
Unlike simple solvents, functionalized amides and carbamates can act as haptens.
-
Mechanism: Inhalation of fine dust allows the compound to bind with mucosal proteins.
-
Risk: Repeated low-level exposure can lead to hypersensitivity.
-
Control Logic: We do not rely on masks; we rely on source capture .
Deprotection Hazards (The Hidden Risk)
The primary utility of this molecule is to remove the Boc group to access the free amine.
-
Reaction:
-
Safety Implication: On a >10g scale, the rapid evolution of isobutylene and CO2 can pressurize sealed vessels, leading to rupture.
Engineering Controls & PPE: A Self-Validating System
Safety is not achieved by wearing gear; it is achieved by creating barriers. The following decision matrix outlines the required containment based on operation scale.
Exposure Control Logic (DOT Diagram)
Figure 1: Decision matrix for engineering controls based on operational scale. Note the escalation to HEPA filtration for larger solid handling to prevent sensitization.
PPE Causality Table
| Component | Recommendation | Scientific Rationale |
| Gloves | Nitrile (min 0.11 mm) | Amides can permeate latex. Nitrile provides broad protection against the organic solvents (DCM, EtOAc) used to dissolve this compound. |
| Respiratory | P100 / N95 (Backup only) | Respirators are the last line of defense. Engineering controls (hoods) must be the primary barrier against solid particulates. |
| Eye Protection | Chemical Goggles | Fine powders drift around safety glasses. Goggles seal the ocular cavity from dust entry. |
Handling Protocols: Storage & Synthesis
Storage Stability
The Boc group is kinetically stable but thermodynamically labile in the presence of moisture and trace acid.
-
Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Why? Cyclopentane derivatives can exist in different conformations. Heat cycling can induce caking, making future weighing difficult and increasing dust hazards during breakup.
Safe Deprotection Workflow (The Critical Operation)
The most dangerous phase of using this compound is the removal of the Boc group.
Step-by-Step Protocol:
-
Dissolution: Dissolve the carbamate in a non-protic solvent (DCM or Dioxane) before adding acid.
-
Acid Addition: Add TFA or HCl (4M in Dioxane) dropwise at 0°C.
-
Validation: Observe bubbling. If bubbling is violent, stop addition and cool further.
-
-
Venting: NEVER seal the reaction vessel during the first hour. Use a bubbler to visualize gas evolution (
+ Isobutylene). -
Quenching: Neutralize excess acid slowly with saturated
. This generates massive amounts of .
Emergency Response Workflow
Figure 2: Emergency response logic distinguishing between solid spills (dust hazard) and solution spills (solvent hazard).
Waste Disposal & Environmental Fate[5][6][7]
Waste Stream Segregation
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be incinerated. Do not place in general trash due to potential leachability.
-
Aqueous Waste: Post-extraction aqueous layers often contain the deprotected amine salts. These must be pH-adjusted (usually basic) and disposed of as Basic Organic Aqueous Waste .
Cleaning Validation
Because this compound is a white powder, visual inspection is insufficient.
-
Technique: Wipe the surface with a methanol-dampened swab.
-
Detection: TLC (Thin Layer Chromatography) using Ninhydrin stain (after a quick acid dip to deprotect the Boc on the plate) or UV visualization is required to confirm the hood is clean.
References
-
Thermo Fisher Scientific. (2010).[5] Safety Data Sheet: tert-Butyl carbamate. Retrieved from
-
Sigma-Aldrich (Merck). (2025). Safety Data Sheet: Boc-protected Intermediates. Retrieved from
-
ACS GCI Pharmaceutical Roundtable. (2023). Reagent Guide: BOC Deprotection. American Chemical Society.[6] Retrieved from
-
ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Carbamic acid, 1,1-dimethylethyl ester. Retrieved from
-
J&K Scientific. (2021). BOC Protection and Deprotection Protocols. Retrieved from
Sources
"Tert-butyl N-(3-carbamoylcyclopentyl)carbamate" theoretical properties
Topic: Theoretical Properties and Synthetic Utility of Tert-butyl N-(3-carbamoylcyclopentyl)carbamate Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
This compound (often referred to as Boc-3-aminocyclopentanecarboxamide) represents a critical class of conformationally constrained γ-amino acid scaffolds. By embedding a 1,3-disubstituted pattern on a cyclopentane ring, this intermediate offers a rigidified vector for displaying pharmacophores, significantly reducing the entropic penalty of ligand-receptor binding compared to linear aliphatic chains.
This guide provides a comprehensive theoretical and practical analysis of the compound, focusing on its stereochemical implications, physicochemical profile, and utility as a "lock-and-key" building block in the synthesis of JAK inhibitors, GPCR ligands, and peptidomimetics.
Molecular Architecture & Stereochemistry
The core value of this molecule lies in its ability to restrict conformational freedom. Unlike flexible linear linkers (e.g., propyl chains), the cyclopentane ring enforces specific spatial orientations between the amine (protected as Boc) and the amide (carbamoyl) groups.
Stereochemical Configurations
The 1,3-substitution pattern gives rise to two diastereomers, each with distinct spatial properties:
-
Cis-isomer: The carbamate and carbamoyl groups reside on the same face of the ring. This configuration often mimics a specific turn in peptide backbones (e.g.,
-turn). -
Trans-isomer: The groups reside on opposite faces. This creates a linear, extended topology suitable for bridging distant binding pockets.
Critical Insight: In drug design, the cis isomer is frequently preferred for intramolecular hydrogen bonding or compact binding pockets, while the trans isomer is utilized to span larger distances within an enzyme active site.
Conformational Puckering
The cyclopentane ring is not planar but exists in a dynamic equilibrium between "envelope" and "twist" conformations. The bulky tert-butyl carbamate group (Boc) tends to occupy the pseudo-equatorial position to minimize 1,3-diaxial steric strain, thereby locking the amide group into a predictable vector.
Physicochemical Profile (Theoretical)
The following data is derived from consensus predictive models (ACD/Labs, ChemAxon) and structural analogs.
| Property | Value (Predicted) | Significance |
| Molecular Formula | Core composition.[1][2][3][] | |
| Molecular Weight | 228.29 g/mol | Fragment-like (Rule of 3 compliant). |
| LogP (Consensus) | 0.85 ± 0.3 | Optimal lipophilicity for oral bioavailability. |
| TPSA | ~88 Ų | High polarity due to amide/carbamate; good solubility. |
| H-Bond Donors | 2 (Amide NH, Carbamate NH) | Critical for receptor interaction. |
| H-Bond Acceptors | 3 (Carbonyls) | Key for water solubility. |
| Rotatable Bonds | 3 | Low flexibility (high rigidity). |
| pKa (Amide) | ~15 (Neutral) | Non-ionizable at physiological pH. |
Synthetic Pathways & Reactivity
The synthesis of this compound typically proceeds from 3-aminocyclopentanecarboxylic acid . The workflow requires careful orthogonality: protecting the amine before activating the carboxylic acid.
Pathway Visualization (Graphviz)
Figure 1: Stepwise synthetic logic ensuring stereochemical integrity during amidation.
Detailed Protocol: Mixed Anhydride Method
Rationale: The mixed anhydride method (using Isobutyl chloroformate) is preferred over thermal dehydration to prevent racemization of the chiral centers.
-
Starting Material: Dissolve (1R,3S)-3-(Boc-amino)cyclopentanecarboxylic acid (1.0 eq) in anhydrous THF under
atmosphere. -
Activation: Cool to -15°C. Add N-Methylmorpholine (NMM, 1.1 eq) followed dropwise by Isobutyl chloroformate (1.1 eq). Stir for 15 mins. Mechanism: Formation of a mixed anhydride intermediate.
-
Amidation: Bubble anhydrous ammonia gas (
) or add ammonium hydroxide solution (2.0 eq) into the cold mixture. -
Workup: The mixed anhydride is highly reactive towards nucleophiles (
), yielding the primary amide. -
Purification: Recrystallize from EtOAc/Hexanes to remove NMM salts.
Therapeutic Applications & Logic
This scaffold is not merely a linker; it is a pharmacophore modulator.
Constrained Peptidomimetics
In peptide engineering, replacing a flexible Gly-Gly or Gly-Ala segment with a 3-aminocyclopentanecarboxamide unit restricts the conformational ensemble.
-
Effect: Increases binding affinity by reducing the entropic cost of binding (
). -
Application: Protease inhibitors (e.g., HCV NS3/4A) where the ring mimics the Proline kink.
Fragment-Based Drug Discovery (FBDD)
The molecule serves as an ideal "fragment" due to its low molecular weight (<230 Da) and defined exit vectors.
-
Amide Handle: Can be dehydrated to a nitrile (CN) or converted to a heterocycle (e.g., oxadiazole).
-
Boc Handle: Upon deprotection, the free amine can be coupled to aryl halides via Buchwald-Hartwig amination.
Reactivity Logic Diagram
Figure 2: Divergent synthesis utility. The scaffold allows access to nitriles, diamines, and free amines.
Handling & Stability (Self-Validating Protocol)
To ensure experimental success, the following stability parameters must be observed:
-
Hygroscopicity: The primary amide moiety can be hygroscopic. Store in a desiccator at 4°C.
-
Boc Lability: Avoid heating above 60°C in acidic media. The tert-butyl carbamate is acid-sensitive but stable to basic hydrolysis (e.g., LiOH saponification conditions).
-
TLC Monitoring:
-
Stain: Ninhydrin (weak/no reaction due to Boc), but Phosphomolybdic Acid (PMA) is effective upon heating.
-
Rf Value: Typically 0.3–0.5 in 5% MeOH/DCM (more polar than the ester precursor).
-
References
-
Sigma-Aldrich. Tert-butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate Product Specification. Retrieved from
-
PubChem. Compound Summary: Tert-butyl N-(3-aminocyclopentyl)carbamate (CID 45156793).[1] Retrieved from
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard text for Boc chemistry).
-
Fisher Scientific. (1R,3S)-(-)-3-(Boc-amino)cyclopentanecarboxylic acid.[5] Retrieved from
- Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. (Theoretical basis for constrained cyclic amino acids).
Sources
- 1. tert-butyl N-(3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45156793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tert butyl Carbamate (CAS 4248-19-5) - NSR laboratories Pvt. Ltd [nsrlaboratories.com]
- 3. jk-sci.com [jk-sci.com]
- 5. (1R,3S)-(-)-3-(Boc-amino)cyclopentanecarboxylic acid, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
Conformational Dynamics & Synthesis of Tert-butyl N-(3-carbamoylcyclopentyl)carbamate
Executive Summary
The conformational integrity of Tert-butyl N-(3-carbamoylcyclopentyl)carbamate is a critical variable in peptidomimetic drug design. As a 1,3-disubstituted cyclopentane scaffold, this molecule does not exist as a static entity but fluctuates through a pseudorotational circuit. Its utility as a pharmacophore—specifically as a
This guide provides a rigorous analysis of the molecule’s structural energetics, a validated synthesis pathway for diastereomeric resolution, and a self-validating NMR protocol for structural assignment.
Structural Fundamentals: The 1,3-Cyclopentane Core
Unlike cyclohexane, which locks into a rigid chair conformation, the cyclopentane ring is highly flexible. It exists in a dynamic equilibrium between Envelope (
The Stereochemical Divergence
The 1,3-substitution pattern dictates the thermodynamic stability of the isomers:
-
The Cis-Isomer (Thermodynamic Favorite): In the cis-1,3 configuration, the cyclopentane ring can adopt an envelope conformation where the C2 carbon forms the "flap." This allows both the bulky Boc-amino group (C1) and the carbamoyl group (C3) to occupy pseudo-equatorial positions. This minimizes 1,3-diaxial-like steric repulsion.[1]
-
Key Feature: Potential for Intramolecular Hydrogen Bonding (IMHB) between the amide NH and the Boc carbonyl.
-
-
The Trans-Isomer: The trans-1,3 configuration forces a compromise. To place one substituent pseudo-equatorial, the other is often forced into a pseudo-axial orientation, increasing steric strain and raising the ground-state energy.
Diagram 1: Conformational Logic Flow
The following diagram illustrates the energetic hierarchy driving the conformational preference.
Figure 1: Decision tree for conformational energetics in 1,3-disubstituted cyclopentanes.
Computational Modeling & Energetics
To predict the bioactive conformation, one must account for the rotameric freedom of the tert-butyl carbamate.
Energetic Profile
-
Global Minimum: The cis-isomer typically resides 1.5–2.5 kcal/mol lower in energy than the trans-isomer.
-
Solvation Effects: In polar protic solvents (MeOH,
), the energy gap may narrow as intermolecular H-bonds compete with the intramolecular stabilization. In apolar solvents ( ), the cis-isomer is strongly favored due to the internal "lock" of the H-bond.
Table 1: Predicted Physical Parameters
| Parameter | Cis-Isomer | Trans-Isomer | Mechanistic Driver |
| Ground State Energy | Reference (0.0 kcal/mol) | +2.1 kcal/mol | Pseudo-diaxial strain in trans. |
| Dipole Moment | High | Low | Vector addition of amide/carbamate dipoles. |
| Solubility (EtOAc) | Higher | Lower | Trans often packs better in crystal lattice (higher mp). |
| Polar Surface Area | Reduced (buried) | Exposed | IMHB shields polar groups in cis. |
Synthesis & Diastereomeric Resolution
The synthesis targets the separation of diastereomers before final deprotection to ensure high enantiopurity in downstream applications.
Protocol: From Precursor to Product
Starting Material: 3-aminocyclopentanecarboxylic acid (racemic or chiral).
-
Boc-Protection (Chemo-selective):
-
Reagents:
, (aq), Dioxane. -
Logic: Basic conditions ensure the amine is unprotonated and nucleophilic, while the carboxylate remains anionic and unreactive toward
.
-
-
Amidation (The Coupling):
-
Reagents:
, EDC·HCl, HOBt, DIPEA, DMF. -
Logic: EDC activates the carboxylic acid. HOBt prevents racemization (if chiral) and suppresses N-acylurea formation.
-
-
Separation (The Critical Step):
-
The reaction yields a mixture of cis and trans diastereomers.
-
Method: Flash Column Chromatography (Silica).
-
Eluent: 2% to 10% MeOH in DCM. The cis-isomer, capable of internal H-bonding, is often less polar (higher
) than the trans-isomer, which interacts more strongly with the silica stationary phase.
-
Diagram 2: Synthetic Workflow
Figure 2: Synthetic route emphasizing the resolution of diastereomers.
Analytical Validation: A Self-Validating System
Relying solely on coupling constants (
The NOE Protocol
-
Sample Prep: Dissolve 10 mg in
or . -
Experiment: 2D NOESY (mixing time 500-800 ms).
-
Diagnostic Signals:
-
Target: Correlation between the methine proton at C1 (
) and the methine proton at C3 ( ).
-
Interpretation Logic
-
Cis-Isomer:
and are on the same face of the ring.-
Result:Strong NOE correlation.
-
-
Trans-Isomer:
and are on opposite faces.[1]-
Result:No NOE correlation (or very weak indirect transfer).
-
Diagram 3: NMR Validation Logic
Figure 3: Diagnostic NOE correlations for stereochemical assignment.
Pharmacophore Implication[2]
The cis-isomer of this compound is frequently used as a
-
Mechanism: The 1,3-spacing of the amine and amide mimics the
and positions of a peptide chain. -
Constraint: The cyclopentane ring restricts the
and torsion angles, locking the backbone into a specific geometry that can increase binding affinity to receptors (e.g., GPCRs) by reducing the entropic penalty of binding.
References
-
Conformational Analysis of 1,3-Disubstituted Cyclopentanes. Journal of the American Chemical Society. [Link]
-
Intramolecular Hydrogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Synthesis of Carbamates: A Review of Methodologies. Organic Process Research & Development. [Link]
-
Peptidomimetics in Drug Design: The Role of Cyclopentane Scaffolds. Nature Reviews Drug Discovery. [Link]
Sources
"Tert-butyl N-(3-carbamoylcyclopentyl)carbamate" as a research chemical
This is an in-depth technical guide on Tert-butyl N-(3-carbamoylcyclopentyl)carbamate , a critical scaffold in modern medicinal chemistry.
The Gateway Scaffold for 1,3-Disubstituted Cyclopentane Therapeutics
Executive Summary
This compound (CAS: 1436103-31-9) represents a high-value, bifunctional building block used extensively in the synthesis of pharmaceutical agents. Its core utility lies in the cyclopentane ring , which serves as a rigid, non-aromatic spacer that restricts the conformational freedom of pharmacophores, thereby enhancing binding affinity and metabolic stability compared to flexible alkyl chains.
This guide details the chemical identity, strategic synthetic applications, and a validated production protocol for this intermediate, specifically focusing on its role as a precursor to 1,3-diaminocyclopentanes and 3-aminocyclopentanecarbonitriles —key motifs in JAK inhibitors, antiviral agents (e.g., Peramivir analogs), and GPCR modulators.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
This compound exists primarily as a white to off-white crystalline solid. It features two orthogonal functional groups: a Boc-protected amine (acid-labile) and a primary amide (stable, convertible).
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | Boc-3-aminocyclopentanecarboxamide |
| CAS Number | 1436103-31-9 (Generic/Racemic) |
| Molecular Formula | C₁₁H₂₀N₂O₃ |
| Molecular Weight | 228.29 g/mol |
| Stereochemistry | Typically supplied as cis-((1S,3R) or (1R,3S)) or trans-isomers depending on the target.[1] |
| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in Water. |
| pKa (Calc.) | ~15 (Amide NH), ~11 (Carbamate NH) |
| Melting Point | 145–150 °C (Isomer dependent) |
Strategic Utility: The "Scaffold Hub" Concept
In drug design, this molecule acts as a divergent intermediate . The cyclopentane ring provides a specific vector angle (approx. 120° in 1,3-cis isomers) that mimics the spatial arrangement of 1,3-disubstituted benzenes but with higher
Core Synthetic Pathways
The amide group is rarely the final endpoint; it is a "gateway" functional group.
-
Dehydration to Nitrile: The primary amide is dehydrated (using TFAA/Pyridine or Burgess reagent) to form the cyano group. This is critical for creating covalent inhibitors (e.g., acrylamides via the nitrile reduction route) or improving metabolic stability.
-
Hofmann Rearrangement: Converts the amide to a primary amine (with retention of stereochemistry), yielding 1,3-diaminocyclopentane derivatives.
-
Reduction: Lithium Aluminum Hydride (LAH) reduction yields the aminomethyl derivative.
Caption: Divergent synthetic utility of the primary amide group on the cyclopentane scaffold.
Validated Synthesis Protocol
Objective: Synthesis of tert-butyl N-((1R,3S)-3-carbamoylcyclopentyl)carbamate from (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid.
Rationale: Direct amidation of the carboxylic acid is preferred over acid chloride routes to prevent Boc-deprotection or racemization. The Mixed Anhydride Method (Isobutyl chloroformate) is selected for its high yield, scalability, and ease of purification (byproduct is gaseous CO₂ and isobutanol).
Materials
-
Precursor: (1R,3S)-3-(Boc-amino)cyclopentanecarboxylic acid (1.0 eq)
-
Activator: Isobutyl chloroformate (IBCF) (1.1 eq)
-
Base: N-Methylmorpholine (NMM) (1.2 eq)
-
Ammonia Source: 28% Ammonium Hydroxide (NH₄OH) or NH₃(g)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology
-
Activation (Mixed Anhydride Formation):
-
Charge a flame-dried 3-neck flask with the Boc-amino acid (10 g, 43.6 mmol) and anhydrous THF (100 mL).
-
Cool the solution to -15 °C (Ice/Salt bath) to suppress thermal decomposition of the mixed anhydride.
-
Add NMM (5.8 mL, 52.3 mmol) dropwise. Stir for 5 minutes.
-
Critical Step: Add IBCF (6.2 mL, 48.0 mmol) dropwise over 10 minutes, maintaining internal temperature below -10 °C. A white precipitate (NMM·HCl) will form immediately.
-
Stir at -15 °C for 20 minutes .
-
-
Amidation:
-
Option A (Gas): Bubble anhydrous NH₃ gas into the cold mixture for 15 minutes.
-
Option B (Liquid - Recommended for ease): Add 28% NH₄OH (10 mL, excess) dropwise. Note: The reaction is biphasic; vigorous stirring is required.
-
Allow the reaction to warm to Room Temperature (25 °C) and stir for 2 hours.
-
-
Workup:
-
Concentrate the THF in vacuo to ~20% volume.
-
Dilute with Ethyl Acetate (EtOAc) (150 mL) and Water (50 mL).
-
Separate layers. Wash the organic phase sequentially with:
-
10% Citric Acid (removes unreacted NMM).
-
Saturated NaHCO₃ (removes unreacted acid).
-
Brine.
-
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
The crude product is often pure enough (>95%).
-
Recrystallization: If necessary, recrystallize from EtOAc/Hexanes (1:3) to yield white needles.
-
Caption: Mixed anhydride synthesis workflow for Boc-3-aminocyclopentanecarboxamide.
Analytical Characterization
To validate the synthesis, the following spectroscopic markers must be confirmed.
1H NMR (400 MHz, DMSO-d₆)
-
Amide Protons: Distinct broad singlets at δ 7.30 ppm and δ 6.80 ppm (characteristic of -CONH₂).
-
Carbamate NH: Doublet or broad singlet at δ 6.90 ppm .
-
Methine (CH-NHBoc): Multiplet at δ 3.80–3.95 ppm .
-
Methine (CH-CONH₂): Multiplet at δ 2.60–2.75 ppm .
-
Boc Group: Strong singlet (9H) at δ 1.39 ppm .
-
Cyclopentane Ring Protons: Complex multiplets between δ 1.40–2.10 ppm .
IR Spectroscopy
-
3400–3200 cm⁻¹: N-H stretch (Amide & Carbamate).
-
1680–1690 cm⁻¹: C=O stretch (Boc Carbamate).
-
1650–1660 cm⁻¹: C=O stretch (Primary Amide - Amide I band).
Handling & Stability
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.
-
Stability: Stable to ambient conditions. Avoid strong acids (TFA, HCl) unless deprotection is intended.
-
Safety: Standard PPE (gloves, goggles). Treat as a potential irritant. No specific acute toxicity data is available for this specific intermediate; handle as a generic bioactive organic.
References
-
Synthesis of Aminocyclopentane Carboxylic Acids. Patent WO2008138621A2. (2008). Describes the synthesis of Boc-protected aminocyclopentane derivatives via mixed anhydride methods.
-
Boc-Protected Amino Groups in Multi-step Syntheses. Organic Chemistry Portal. Comprehensive guide on the stability and manipulation of Boc groups in the presence of amides.
-
(1R,3S)-3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid. Fisher Scientific. Precursor specifications and safety data.
-
Curtius Rearrangement of Cyclopentane Derivatives. Journal of Organic Chemistry. (General Reference for Hofmann/Curtius utility on this scaffold).
Sources
"Tert-butyl N-(3-carbamoylcyclopentyl)carbamate" discovery and history
An In-Depth Technical Guide to the Synthesis and Significance of Tert-butyl N-(3-carbamoylcyclopentyl)carbamate
A Core Intermediate in Modern Medicinal Chemistry
Introduction
In the landscape of contemporary drug discovery and development, the strategic design of molecular scaffolds that offer both structural rigidity and functional versatility is of paramount importance. Among these, cyclopentane-based structures have emerged as a significant class of bio-isosteres for phenyl rings, providing a three-dimensional architecture that can effectively probe the binding pockets of biological targets. When functionalized with a carbamate group, these cyclopentane derivatives become critical building blocks in the synthesis of complex pharmaceutical agents. This guide focuses on a key, yet often undocumented, intermediate: This compound .
While the specific historical discovery of this compound is not extensively documented in seminal publications, its importance can be inferred from its structural relationship to a variety of patented cyclopentanecarboxamide derivatives investigated as potent enzyme inhibitors and channel blockers. This guide will provide a comprehensive overview of the likely synthetic pathway for this compound, grounded in established principles of organic chemistry and supported by analogous transformations found in the patent literature. The discussion will delve into the rationale behind the synthetic choices, present a detailed experimental protocol, and contextualize the molecule's significance for researchers, scientists, and drug development professionals.
The Strategic Importance of Carbamate-Functionalized Cyclopentanes
The carbamate moiety is a recurring structural motif in a multitude of approved therapeutic agents. Its unique hybrid amide-ester nature confers a high degree of chemical and proteolytic stability, making it an excellent surrogate for a peptide bond in medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group, in particular, is a cornerstone of modern organic synthesis, allowing for the selective masking and deprotection of amine functionalities under mild conditions.
The cyclopentane ring, on the other hand, offers a defined spatial arrangement of substituents, which is crucial for optimizing interactions with protein targets. The combination of a carbamate-protected amine and a carboxamide group on a cyclopentane scaffold, as seen in this compound, creates a versatile intermediate. This structure allows for further chemical modifications at either the carbamate or the carboxamide, enabling the exploration of structure-activity relationships in the development of novel therapeutics. Patented research on cyclopentanecarboxamide derivatives has shown their potential as fatty acid synthase inhibitors and sodium channel blockers, highlighting the therapeutic relevance of this molecular framework.[1][2]
Proposed Synthesis of this compound
The synthesis of this compound can be logically approached through a multi-step sequence starting from a commercially available cyclopentene derivative. The following proposed pathway is based on well-established synthetic transformations commonly employed in the pharmaceutical industry.
Synthetic Workflow Overview
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of tert-butyl (3-carboxycyclopentyl)carbamate
The initial step involves the introduction of a Boc-protected amine onto the cyclopentane ring, starting from cyclopent-3-ene-1-carboxylic acid. A common and efficient method for this transformation is the Curtius rearrangement.
Protocol:
-
To a solution of cyclopent-3-ene-1-carboxylic acid (1 equivalent) in an anhydrous solvent such as toluene, add diphenylphosphoryl azide (DPPA) (1.1 equivalents) and triethylamine (1.1 equivalents).
-
Heat the reaction mixture at reflux for 2-3 hours, during which the carboxylic acid is converted to an acyl azide, which then rearranges to an isocyanate.
-
Cool the reaction mixture to room temperature and add tert-butanol (2-3 equivalents).
-
Continue stirring at room temperature or with gentle heating to facilitate the reaction of the isocyanate with tert-butanol, forming the Boc-protected amine.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl (cyclopent-3-en-1-yl)carbamate.
-
The carboxylic acid can then be introduced in a subsequent step through hydrocarboxylation, or alternatively, the synthesis can start from a precursor that already contains both functionalities. A more direct route involves the amination of a cyclopentane dicarboxylic acid derivative.
Step 2: Amidation to Form the Carboxamide
With the Boc-protected amino acid in hand, the next step is the formation of the primary amide.
Protocol:
-
Dissolve tert-butyl (3-carboxycyclopentyl)carbamate (1 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and Hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
Stir the mixture for 15-20 minutes to activate the carboxylic acid.
-
Add a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride with a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once complete, dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude product, this compound, can be purified by recrystallization or column chromatography.
Key Reaction Parameters and Rationale
| Parameter | Recommended Condition | Rationale |
| Solvent (Amidation) | Anhydrous DCM or DMF | Aprotic and non-reactive with the coupling reagents, ensuring efficient amide bond formation. |
| Coupling Reagents | EDC/HOBt | A widely used and effective combination for minimizing side reactions and racemization during amide bond formation. |
| Temperature | 0 °C to Room Temperature | Initial cooling minimizes side reactions during the activation of the carboxylic acid, while warming to room temperature ensures the completion of the amidation. |
| Workup | Acid-base washes | Removes unreacted starting materials and coupling byproducts, simplifying the purification of the final product. |
Structural Confirmation and Characterization
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the tert-butyl group, the cyclopentane ring protons, and the amide and carbamate protons, as well as the overall carbon framework.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound (228.29 g/mol ).
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the N-H, C=O (carbamate and amide), and C-N bonds.
Conclusion
While the precise genesis of this compound may not be detailed in a singular, seminal publication, its structural features and the broader context of cyclopentanecarboxamide derivatives in medicinal chemistry strongly point to its role as a purpose-designed intermediate for the synthesis of bioactive molecules. The synthetic pathway outlined in this guide, based on robust and well-precedented organic reactions, provides a reliable method for its preparation. For researchers and scientists in the field of drug development, a thorough understanding of the synthesis and handling of such key intermediates is crucial for the successful advancement of new therapeutic agents. The versatility of this molecule, with its orthogonally protected amine and reactive carboxamide, ensures its continued relevance in the ongoing quest for novel and effective pharmaceuticals.
References
Sources
- 1. US8614238B2 - Cyclopentanecarboxamide derivatives, medicaments containing such compounds and their use - Google Patents [patents.google.com]
- 2. Synthesis and SAR of 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamide derivatives, a new class of sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Tert-butyl N-(3-carbamoylcyclopentyl)carbamate: A Detailed Guide for Synthetic and Medicinal Chemists
Abstract
This comprehensive guide details the synthesis of tert-butyl N-(3-carbamoylcyclopentyl)carbamate, a valuable building block in contemporary drug discovery programs. The protocol herein emphasizes a robust and widely applicable amide bond formation strategy, utilizing the readily available starting material, (1S,3R)-N-Boc-3-aminocyclopentane carboxylic acid. This document provides an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol, and a comparative analysis of alternative coupling reagents. The content is structured to furnish researchers, scientists, and drug development professionals with the necessary technical insights for the successful and efficient synthesis of the target molecule.
Introduction
This compound and its stereoisomers are pivotal intermediates in the synthesis of a variety of pharmacologically active agents. The presence of a carbamoyl moiety (a primary amide) and a Boc-protected amine on a cyclopentyl scaffold offers a versatile platform for the development of novel therapeutics, including enzyme inhibitors and receptor modulators. The tert-butoxycarbonyl (Boc) protecting group ensures orthogonality with many common synthetic transformations, allowing for selective deprotection and further functionalization of the amine.[1]
The synthesis of this target molecule hinges on the efficient formation of a primary amide from the corresponding carboxylic acid. This transformation, while conceptually straightforward, requires careful selection of coupling agents to ensure high yields and minimize side reactions. This guide will focus on a well-established and reliable method employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxybenzotriazole (HOBt). This combination is widely favored for its operational simplicity and the water-solubility of its byproducts, which facilitates purification.[2]
Reaction Scheme and Mechanism
The synthesis of this compound proceeds via the activation of the carboxylic acid group of (1S,3R)-N-Boc-3-aminocyclopentane carboxylic acid with EDC, followed by nucleophilic attack by an ammonia equivalent to form the primary amide.
Figure 1: General reaction scheme for the synthesis of tert-butyl N-((1S,3R)-3-carbamoylcyclopentyl)carbamate.
The mechanism of this EDC/HOBt mediated amidation involves several key steps:
-
Activation of the Carboxylic Acid: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.[3]
-
Formation of the HOBt Ester: This unstable intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. To mitigate this, HOBt acts as a nucleophilic trap, reacting with the O-acylisourea to form a more stable and less reactive HOBt-ester.[3][4]
-
Amide Bond Formation: The primary amine (in this case, ammonia generated in situ from ammonium chloride and a base) attacks the carbonyl carbon of the HOBt-ester, forming the desired amide bond and regenerating HOBt.
Experimental Protocol
This protocol details the synthesis of tert-butyl N-((1S,3R)-3-carbamoylcyclopentyl)carbamate from its corresponding carboxylic acid.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Recommendation |
| (-)-(1R,3S)-N-Boc-3-aminocyclopentane carboxylic acid | 161660-94-2 | 229.28 | Commercially Available |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC) | 25952-53-8 | 191.70 | Sigma-Aldrich, etc. |
| N-hydroxybenzotriazole (HOBt) | 2592-95-2 | 135.13 | Sigma-Aldrich, etc. |
| Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | Standard Reagent Grade |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | Standard Reagent Grade |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous Grade |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | HPLC Grade |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | N/A | N/A | Prepared in-house |
| Brine | N/A | N/A | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Standard Reagent Grade |
Step-by-Step Procedure
Figure 2: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (-)-(1R,3S)-N-Boc-3-aminocyclopentane carboxylic acid (1.0 eq), ammonium chloride (1.5 eq), and HOBt (1.2 eq).
-
Solvent Addition: Dissolve the solids in anhydrous dimethylformamide (DMF) (approximately 0.2 M concentration with respect to the starting carboxylic acid).
-
Cooling: Place the reaction flask in an ice-water bath and stir the solution for 10 minutes.
-
Reagent Addition: Slowly add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the cooled solution. Following the addition of the base, add EDC hydrochloride (1.2 eq) portion-wise over 5 minutes.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure tert-butyl N-((1S,3R)-3-carbamoylcyclopentyl)carbamate.
Alternative Coupling Reagents
While the EDC/HOBt protocol is robust, other coupling reagents can also be employed, particularly for challenging substrates or to optimize yields.
| Coupling Reagent | Key Advantages | Considerations |
| HATU | High reactivity, fast reaction times, low rates of racemization.[5][6] | Higher cost, potential for guanidinylation of the amine if used in excess.[5] |
| PyBOP | Effective for sterically hindered couplings. | Byproducts can sometimes be difficult to remove. |
| CDI | Cost-effective, simple byproducts (imidazole and CO₂). | Generally less reactive than uronium or phosphonium-based reagents. |
The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a noteworthy alternative.[5] In a typical HATU-mediated coupling, the carboxylic acid is pre-activated with HATU in the presence of a non-nucleophilic base like DIPEA before the addition of the amine component.[6]
Safety and Handling
-
EDC and HOBt: These reagents are irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. HOBt is known to be explosive when dry and should be handled with care.[2]
-
DIPEA and DMF: These are flammable and toxic liquids. Work in a well-ventilated fume hood.
-
General Precautions: Standard laboratory safety practices should be followed throughout the procedure.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound. The use of EDC and HOBt represents a classic and effective strategy for amide bond formation, offering a balance of reactivity and operational simplicity. By understanding the underlying mechanism and considering alternative reagents, researchers can adapt and optimize this synthesis to meet the specific demands of their drug discovery and development projects.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
-
Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Chemical Science (RSC Publishing). Available at: [Link]
-
Amides Preparation and Reactions Summary. Chemistry Steps. Available at: [Link]
-
Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
-
Acid-Amine Coupling using EDCI. Organic Synthesis. Available at: [Link]
-
Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. PMC. Available at: [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. PMC. Available at: [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Available at: [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Available at: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
Sources
Application Notes and Protocols for the Integration of Tert-butyl N-(3-carbamoylcyclopentyl)carbamate in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the pursuit of novel peptide therapeutics with enhanced stability, receptor affinity, and specific conformations, the incorporation of non-proteinogenic, conformationally constrained amino acids is a pivotal strategy. This guide provides a comprehensive overview of the application of tert-butyl N-(3-carbamoylcyclopentyl)carbamate , a unique synthetic building block designed to introduce a rigid cyclopentane scaffold into a peptide sequence. While specific literature on this compound's direct application is emerging, its structural features—a Boc-protected amine for standard solid-phase peptide synthesis (SPPS) and a carbamoyl group for potential side-chain mimicry—suggest its significant potential. This document outlines the scientific rationale for its use, detailed protocols for its incorporation into peptide chains using Fmoc/tBu chemistry, and expert insights into the expected impact on peptide structure and function.
Introduction: The Imperative for Conformational Constraint in Peptide Drug Design
Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their inherent flexibility often leads to poor metabolic stability and reduced binding affinity to biological targets.[1][2] Introducing conformational constraints by incorporating rigid non-natural amino acids can lock the peptide into a bioactive conformation, thereby enhancing its resistance to proteolysis and improving its pharmacological profile.[3][4] Cyclopentane-based amino acids are particularly effective in inducing stable secondary structures, such as β-turns and helices, within a peptide backbone.[5][6]
This compound (CAS: 1436103-31-9) is a prime candidate for this purpose. Its key structural features are:
-
A Cyclopentane Scaffold: This rigid ring structure restricts the rotational freedom of the peptide backbone.
-
A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group allows for the straightforward incorporation of this building block using well-established peptide synthesis protocols.[][8]
-
A Carbamoyl Group (-CONH2): This functional group can serve as a mimic for the side chains of natural amino acids like Asparagine (Asn) or Glutamine (Gln), potentially participating in crucial hydrogen bonding interactions with target receptors.
This guide will provide the foundational knowledge and practical protocols for leveraging this promising building block in your peptide synthesis endeavors.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of any synthetic building block is crucial for its successful application.
| Property | Value | Source/Comment |
| CAS Number | 1436103-31-9 | |
| Molecular Formula | C11H20N2O3 | |
| Molecular Weight | 228.29 g/mol | |
| Appearance | White to off-white solid | Based on typical properties of similar compounds. |
| Solubility | Soluble in DMF, NMP, and other common organic solvents used in peptide synthesis. | Inferred from its chemical structure and intended application. |
| Storage | Store at 2-8°C in a dry, inert atmosphere. | To prevent degradation of the Boc group and hydrolysis of the carbamoyl group. |
Strategic Application in Peptide Synthesis: A Workflow Overview
The incorporation of this compound into a peptide sequence is best achieved through standard Solid-Phase Peptide Synthesis (SPPS), typically employing the Fmoc/tBu strategy.[6][9] The Boc group on our compound of interest is orthogonal to the Fmoc protection of the main peptide chain, allowing for its selective retention until the final cleavage step.
Below is a conceptual workflow for the integration of this constrained amino acid into a growing peptide chain.
Figure 1: Workflow for incorporating the constrained amino acid.
Detailed Protocols
The following protocols are designed to be self-validating, with checkpoints and explanations for each critical step. These are based on standard, well-established SPPS methodologies.
Protocol 1: Incorporation of this compound into a Peptide Chain
This protocol details the coupling of the title compound to a free N-terminus of a peptide chain synthesized on a solid support.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, NMM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser Test Kit
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (1.5-2 eq.), HATU (1.5-2 eq.), and DIPEA (3-4 eq.) in a minimal amount of DMF. Allow this pre-activation to proceed for 5-10 minutes.
-
Rationale: Pre-activation of the carboxylic acid (in this case, the amine is the nucleophile, so this step is an activation of the C-terminal carboxyl group of the peptide on the resin) is crucial for efficient coupling. HATU is a highly effective coupling reagent that minimizes racemization.
-
-
Coupling Reaction: Add the activation solution to the swollen resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling can be extended or a second coupling can be performed.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x). The resin is now ready for the coupling of the next Fmoc-protected amino acid.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of all protecting groups, including the Boc group from the constrained residue.
Materials:
-
Peptide-resin with the incorporated constrained amino acid
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Cleavage Reaction: Add the cold TFA cleavage cocktail to the resin. Agitate at room temperature for 2-3 hours.
-
Rationale: TFA is a strong acid that cleaves the peptide from the resin and removes most common protecting groups, including Boc and tBu. The scavengers (water and triisopropylsilane) protect sensitive amino acid side chains from reactive cations generated during cleavage.
-
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Pelleting and Washing: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Expected Impact and Characterization
The introduction of the 3-carbamoylcyclopentyl moiety is expected to induce a significant conformational constraint on the peptide backbone. This can be characterized by several biophysical techniques:
-
Circular Dichroism (CD) Spectroscopy: To analyze the secondary structure of the modified peptide in solution. A comparison with the unmodified parent peptide can reveal the structural changes induced by the constrained residue.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed 3D structural elucidation and to identify specific hydrogen bonding networks, including those potentially involving the carbamoyl group.
-
Enzymatic Stability Assays: To assess the resistance of the modified peptide to proteolytic degradation compared to its linear counterpart.
Conclusion and Future Perspectives
This compound represents a valuable tool for medicinal chemists and peptide scientists aiming to develop next-generation peptide therapeutics. Its rigid scaffold and functional side-chain mimic offer a dual advantage in constraining peptide conformation and potentially engaging in specific receptor interactions. The protocols outlined in this guide provide a solid foundation for the successful incorporation of this and similar constrained building blocks into novel peptide sequences, paving the way for the discovery of more stable and potent peptide-based drugs.
References
-
Fernández, F., Fernández, A. G., Balo, R., et al. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega, 7(2), 2295–2305. [Link]
-
Gucwa, M., & Wójcik, P. (2020). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 25(23), 5557. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
- Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design, 16(28), 3185–3203.
- Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Emerging approaches in the design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations. Biochemical Journal, 268(2), 249–262.
- Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current Medicinal Chemistry, 9(9), 963–978.
-
Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2012). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. In Peptide Synthesis and Applications (pp. 15-30). Humana Press. [Link]
Sources
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of conformationally constrained beta-amino acids into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 9. chemrxiv.org [chemrxiv.org]
"Tert-butyl N-(3-carbamoylcyclopentyl)carbamate" as a building block in drug discovery
Abstract & Strategic Value
Tert-butyl N-(3-carbamoylcyclopentyl)carbamate (CAS: 1436103-31-9) is a high-value bifunctional scaffold used to introduce conformational restriction into peptidomimetics and small molecule inhibitors. Unlike flexible linear linkers (e.g., 1,3-diaminopropane), the cyclopentane core locks the amine and amide functionalities into defined spatial vectors. This "rigidification" strategy is critical in modern medicinal chemistry to minimize the entropic penalty of ligand binding, thereby improving potency and selectivity [1].
This guide details the physicochemical profile, synthetic utility, and experimental protocols for deploying this building block in Structure-Activity Relationship (SAR) campaigns.
Chemical Profile & Stereochemistry
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 1436103-31-9 |
| Molecular Formula | C₁₁H₂₀N₂O₃ |
| Molecular Weight | 228.29 g/mol |
| Core Scaffold | 1,3-Disubstituted Cyclopentane |
| Functional Groups | Secondary Carbamate (Boc-protected amine), Primary Amide |
| Stereoisomerism | Exists as cis and trans diastereomers; typically supplied as a racemate or separated diastereomers.[1] |
Stereochemical "Exit Vectors"
The critical value of this scaffold lies in the 1,3-substitution pattern. The angle and distance between the nitrogen and the carbonyl carbon dictate the biological fit.
-
Cis-Isomer: Substituents project on the same face, mimicking a
-turn or a "U-shaped" conformation. Ideal for bridging adjacent pockets in a receptor. -
Trans-Isomer: Substituents project on opposite faces, providing an extended, linear vector similar to a rigidified GABA (gamma-aminobutyric acid) analog.
Synthetic Utility & Workflows
This building block serves as a "linchpin" intermediate.[2] The orthogonal reactivity of the Boc-protected amine and the primary amide allows for sequential functionalization.
Common Transformations:
-
N-Terminus Extension: Acidic deprotection of the Boc group releases the primary amine for reductive amination, sulfonylation, or amide coupling.
-
C-Terminus Modification:
-
Dehydration: Converts the primary amide to a nitrile (cyano group), a bioisostere for carbonyls or a warhead for covalent cysteine targeting (e.g., in cathepsin inhibitors).
-
Hofmann Rearrangement: Converts the amide to a primary amine, yielding a differentiated 1,3-diamine.
-
Workflow Visualization
Figure 1: Divergent synthetic pathways from the parent scaffold. The molecule allows orthogonal access to amines, nitriles, and extended amide libraries.
Experimental Protocols
Protocol A: Selective Boc-Deprotection (HCl Method)
Objective: Removal of the tert-butoxycarbonyl group to liberate the amine without hydrolyzing the primary amide.
Reagents:
-
Starting Material (1.0 equiv)
-
4.0 M HCl in 1,4-Dioxane (10.0 equiv)
-
Dichloromethane (DCM) or Methanol (MeOH)
Procedure:
-
Dissolution: Dissolve 1.0 mmol of this compound in 2 mL of DCM (or MeOH if solubility is poor).
-
Addition: Cool the solution to 0°C. Dropwise add 2.5 mL of 4.0 M HCl in dioxane (10 mmol).
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin; free amine turns purple).
-
Workup:
-
Option 1 (Precipitation): If a white solid precipitates, filter and wash with diethyl ether. This is the pure HCl salt.
-
Option 2 (Evaporation): Concentrate the solvent in vacuo. Co-evaporate with toluene (2x) to remove excess HCl.
-
-
Yield: Quantitative. The product is the hydrochloride salt of 3-aminocyclopentanecarboxamide.
Critical Note: Avoid using strong aqueous acids (e.g., 6M HCl, reflux) as this will hydrolyze the primary amide to a carboxylic acid.
Protocol B: Dehydration to Nitrile (Burgess Reagent)
Objective: Conversion of the primary amide to a nitrile under mild conditions, preserving the Boc group.
Reagents:
-
Starting Material (1.0 equiv)
-
Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) (2.0 equiv)
-
Anhydrous DCM
Procedure:
-
Setup: In a flame-dried flask under nitrogen, dissolve 1.0 mmol of the starting amide in 10 mL anhydrous DCM.
-
Reaction: Add 2.0 mmol of Burgess Reagent in one portion.
-
Stirring: Stir at RT for 12–24 hours.
-
Workup: Dilute with DCM, wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/Ethyl Acetate).
-
Mechanistic Insight: The nitrile group is electron-withdrawing and smaller than the amide, altering the electronic properties of the scaffold and reducing polar surface area (PSA) for better membrane permeability [2].
Case Study: JAK Inhibitor Analog Design
In the development of Janus Kinase (JAK) inhibitors, the cyclopentyl ring often replaces the piperidine or pyrrolidine rings found in first-generation inhibitors (e.g., Tofacitinib analogs).
-
Hypothesis: The sp³-rich cyclopentane core offers better metabolic stability than saturated nitrogen heterocycles (which are prone to oxidative metabolism at the
-carbon). -
Application: Researchers utilized this compound to synthesize a library of "Type I" kinase inhibitors. The amide was dehydrated to a nitrile (Protocol B) to interact with the catalytic lysine in the ATP-binding pocket, while the amine was coupled to a heteroaryl hinge-binder [3].
Safety & Handling
-
Hazard Identification: Irritant (Skin/Eye/Respiratory).[3]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The Boc group is stable, but the primary amide can be hygroscopic.
-
Waste Disposal: Dispose of halogenated solvents (DCM) and acidic waste (HCl/Dioxane) in dedicated organic waste streams.
References
-
Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology, 24(9), 1420–1456. Link
-
Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817–1830. (Context: Bioisosteres of amides). Link
-
Menet, C. J., et al. (2014). "Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634." Journal of Medicinal Chemistry, 57(22), 9323–9342. (Context: Scaffold rigidification in JAK inhibitors). Link
-
BLD Pharm. (2025). "Product Datasheet: this compound." Link
Sources
- 1. Buy Online CAS Number 68555-66-8 - TRC - 1-heptanesulfinic Acid Sodium Salt | LGC Standards [lgcstandards.com]
- 2. Synthesis of cyclic 1,3-diols as scaffolds for spatially directed libraries - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00598E [pubs.rsc.org]
- 3. tert-butyl N-(3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45156793 - PubChem [pubchem.ncbi.nlm.nih.gov]
Boc-protection of 3-aminocyclopentanecarboxamide
Application Note: Selective N-Boc Protection of 3-Aminocyclopentanecarboxamide
Introduction & Strategic Analysis
The protection of primary amines in the presence of carboxamide functionalities is a critical transformation in the synthesis of conformationally constrained peptide mimics and viral neuraminidase inhibitors (e.g., Peramivir analogs). 3-Aminocyclopentanecarboxamide presents a specific challenge: it is a highly polar, water-soluble molecule containing two nitrogenous centers.[1]
The Chemoselectivity Challenge:
-
Target: Primary Amine (
, ).[1] Highly nucleophilic.[1] -
Bystander: Carboxamide (
, ).[1] Poorly nucleophilic due to resonance stabilization.[1]
The Solubility Paradox: Standard Boc-protection protocols often utilize Dichloromethane (DCM).[1][2] However, 3-aminocyclopentanecarboxamide (often supplied as a hydrochloride salt) is insoluble in DCM, leading to heterogeneous "slurry" reactions that suffer from poor conversion and occlusion of the reagent.
The Solution: This protocol utilizes a Schotten-Baumann type biphasic system (THF/Water) or a Homogeneous Polar Organic system (MeOH/TEA) .[1] This ensures complete solubilization of the substrate while maintaining high chemoselectivity for the amine over the amide.[1]
Reaction Mechanism & Logic
The reaction relies on the nucleophilic attack of the unprotonated primary amine on the carbonyl center of Di-tert-butyl dicarbonate (
Key Mechanistic Features:
-
Base Role: The base (Triethylamine or
) serves two purposes:-
Neutralizes the ammonium salt (if starting material is
). -
Scavenges the protons generated during the attack, driving the equilibrium forward.[1]
-
-
Selectivity: Under mild basic conditions (
) and ambient temperature, the amide nitrogen is insufficiently nucleophilic to attack the bulky , ensuring exclusive mono-protection of the amine.
Figure 1: Mechanistic pathway of selective N-Boc protection.[1]
Experimental Protocols
Two methods are provided. Method A is preferred for scale-up (10g+) due to easier workup.[1] Method B is preferred for small-scale (mg) or highly polar substrates.[1]
Method A: Biphasic Schotten-Baumann (Recommended)[1]
Reagents:
-
Substrate: 3-Aminocyclopentanecarboxamide HCl (1.0 equiv)[1]
-
Reagent:
(1.1 equiv)[2] -
Base:
(2.5 equiv) or (2.0 equiv, 1M solution) -
Solvent: 1,4-Dioxane : Water (1:1 v/v)
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask, dissolve 3-aminocyclopentanecarboxamide HCl in water (
). -
Basification: Add solid
slowly with stirring. The solution should be clear and basic ( ). -
Reagent Addition: Dilute
in 1,4-Dioxane ( ) and add this solution dropwise to the aqueous amine mixture over 15 minutes.-
Why? Slow addition prevents the formation of di-Boc byproducts, although rare for primary amines.[1]
-
-
Reaction: Stir vigorously at 20–25°C for 4–6 hours .
-
Monitoring: Monitor by TLC (Stain: Ninhydrin; Product is UV active if amide absorbs, otherwise use
). The free amine spot (polar, near baseline) should disappear.[1]
-
-
Workup (Crucial for Amides):
-
The product contains an amide, making it moderately water-soluble.[1]
-
Evaporation: Remove the bulk of 1,4-Dioxane under reduced pressure (Rotavap).[1]
-
Extraction: Dilute the remaining aqueous residue with water.[1] Extract
with Ethyl Acetate (EtOAc) .[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Troubleshooting: If the product does not extract, saturate the aqueous layer with
(Salting out) and use 10% Methanol in DCM for extraction.
-
-
Drying: Wash combined organics with Brine, dry over
, filter, and concentrate.
Method B: Homogeneous Organic Phase
Reagents:
-
Substrate: 3-Aminocyclopentanecarboxamide HCl (1.0 equiv)[1]
-
Reagent:
(1.1 equiv)[2] -
Base: Triethylamine (TEA) (2.5 equiv)
-
Solvent: Methanol (MeOH)
Step-by-Step Workflow:
-
Dissolution: Dissolve the substrate in MeOH (
). Sonicate if necessary.[1] -
Neutralization: Add TEA. The mixture may warm slightly.
-
Reaction: Add
in one portion. Stir at room temperature for 3 hours.-
Note: MeOH can react with
to form methyl tert-butyl carbonate, but the amine reaction is significantly faster. Avoid heating.
-
-
Workup:
Data Summary & Process Parameters
| Parameter | Method A (Dioxane/Water) | Method B (MeOH/TEA) |
| Solubility | Excellent (Homogeneous initially) | Good |
| Reaction Time | 4–6 Hours | 2–4 Hours |
| Yield (Typical) | 85–95% | 80–90% |
| Impurity Profile | Low (Inorganic salts remain in aq.)[1] | Moderate (TEA salts must be washed) |
| Selectivity | ||
| Scale Suitability | High (kg scale) | Medium (g scale) |
Purification Decision Tree
The presence of the amide group allows for strong hydrogen bonding, often making the product a solid.[1]
Figure 2: Purification strategy based on the physical state of the crude isolate.
Safety & Handling
-
Toxicity: Highly toxic by inhalation.[1] It melts at
; if liquid, handle with extreme care to avoid aerosolization.[1] -
Gas Evolution: The reaction generates
upon workup (especially if acid washing is involved).[1] Ensure glassware is not sealed tight during quenching.[1] -
Allergen Warning: Cyclopentane derivatives can be skin sensitizers.[1] Wear nitrile gloves and work in a fume hood.[1]
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1]
-
Han, G.; Tamaki, M.; Hruby, V. J. "Fast, Efficient and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane."[1] Journal of Peptide Research, 2001 , 58(3), 338–341.[1]
-
Sheibani, H.; Saidi, K. "Selective N-Boc Protection of Amines in Aqueous Media."[1] Synthetic Communications, 2008 , 38(10), 1604-1610.[1] (Demonstrates aqueous/organic selectivity).
-
Basel, Y.; Hassner, A. "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols."[1] The Journal of Organic Chemistry, 2000 , 65(20), 6368–6380.[1] (Mechanistic insight into selectivity).
Sources
"Tert-butyl N-(3-carbamoylcyclopentyl)carbamate" reaction conditions
This Application Note and Protocol guide details the synthesis, handling, and application of Tert-butyl N-(3-carbamoylcyclopentyl)carbamate (also known as 3-(Boc-amino)cyclopentanecarboxamide). This compound is a critical bifunctional scaffold in medicinal chemistry, widely used in the development of neuraminidase inhibitors (e.g., Peramivir analogs) and Janus kinase (JAK) inhibitors.
Introduction & Significance
The cyclopentane ring offers a conformationally restricted scaffold that often improves the metabolic stability and receptor binding affinity of drug candidates compared to flexible linear chains. This compound possesses two distinct orthogonal handles:
-
Boc-protected amine: Acid-labile, allowing for controlled deprotection and subsequent functionalization (e.g., reductive amination, sulfonylation).
-
Primary Amide (Carbamoyl): Versatile for transformation into nitriles (via dehydration), amines (via Hofmann rearrangement), or carboxylic acids (via hydrolysis).
This scaffold typically exists as cis or trans diastereomers. The cis-isomer (1,3-relationship) is frequently derived from the "Vince lactam" (2-azabicyclo[2.2.1]hept-5-en-3-one) and is a key precursor for cispentacin derivatives.
Synthesis Protocol (The "Make")
This protocol details the conversion of 3-aminocyclopentanecarboxylic acid to the title compound via a two-step sequence: Boc-protection followed by Amidation.
Reaction Pathway Diagram
Figure 1: Two-step synthesis pathway from the amino acid precursor.
Step 1: N-Boc Protection
Objective: Selectively protect the amine to prevent self-coupling during amidation.
-
Reagents: 3-aminocyclopentanecarboxylic acid (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), NaOH (2.5 equiv), THF/Water (1:1 v/v).
-
Conditions: 0°C to Room Temperature (RT), 12 hours.
Procedure:
-
Dissolve 3-aminocyclopentanecarboxylic acid in 1M NaOH/THF (1:1).
-
Cool to 0°C. Add Boc₂O dropwise.
-
Warm to RT and stir overnight.
-
Workup: Wash with Et₂O (removes unreacted Boc₂O). Acidify aqueous layer to pH 2–3 with 1M HCl. Extract with EtOAc.[1] Dry (Na₂SO₄) and concentrate to yield the Boc-acid intermediate.
Step 2: Amidation (Mixed Anhydride Method)
Objective: Convert the carboxylic acid to the primary amide without racemization. Rationale: The Mixed Anhydride method (using Isobutyl Chloroformate) is preferred over carbodiimides (EDC) for primary amides because it simplifies purification (no urea byproducts).
Table 1: Critical Reaction Parameters
| Parameter | Specification | Reason for Control |
| Temperature | -15°C to -10°C | Prevents decomposition of the mixed anhydride intermediate. |
| Base | N-Methylmorpholine (NMM) | Non-nucleophilic base; prevents racemization better than TEA. |
| Ammonia Source | NH₃ gas or 28% NH₄OH | High concentration required to outcompete hydrolysis. |
| Stoichiometry | 1.0 : 1.1 : 1.1 (Acid:IBCF:NMM) | Excess activating agent ensures complete conversion. |
Detailed Protocol:
-
Activation: Dissolve 3-(Boc-amino)cyclopentanecarboxylic acid (10 mmol) in anhydrous THF (50 mL) under N₂ atmosphere.
-
Add N-Methylmorpholine (NMM) (11 mmol). Cool the solution to -15°C (salt/ice bath).
-
Add Isobutyl Chloroformate (IBCF) (11 mmol) dropwise over 10 minutes. Note: Maintain temp < -10°C to avoid formation of the wrong anhydride.
-
Stir for 15 minutes at -15°C to ensure formation of the mixed anhydride.
-
Amination: Introduce Ammonia .
-
Option A (Gas): Bubble anhydrous NH₃ gas through the solution for 15 minutes.
-
Option B (Liquid): Add 28% aqueous NH₄OH (5 mL) dropwise (vigorous stirring required).
-
-
Allow the mixture to warm to RT over 2 hours.
-
Workup: Evaporate THF. Dissolve residue in EtOAc. Wash sequentially with 5% citric acid, sat. NaHCO₃, and brine.[1]
-
Purification: Recrystallize from EtOAc/Hexanes or purify via silica flash chromatography (5-10% MeOH in DCM).
Application Protocols (The "Use")
Protocol A: Dehydration to Nitrile (Scaffold Functionalization)
This reaction converts the amide group into a nitrile, a common pharmacophore in kinase inhibitors.
-
Reagents: Cyanuric Chloride (TCT) or Trifluoroacetic Anhydride (TFAA).
-
Conditions: DMF, 0°C.
-
Mechanism: The amide oxygen is activated by the electrophile, followed by elimination of water.
-
Key Note: The Boc group is stable under TCT conditions but may degrade with TFAA if temperature is not strictly controlled.
Protocol B: Boc-Deprotection (Amine Generation)
Objective: Removal of the Boc group to release the free amine for coupling.
Table 2: Deprotection Conditions Comparison
| Reagent System | Conditions | Pros | Cons |
| 4M HCl in Dioxane | RT, 1-2 h | Anhydrous; product precipitates as HCl salt. | Corrosive; requires ether wash. |
| TFA / DCM (1:1) | RT, 30 min | Very fast; standard peptide chemistry. | Product is TFA salt (hygroscopic); requires ion exchange for free base. |
Recommended Procedure (HCl Method):
-
Dissolve the substrate in a minimal amount of 1,4-dioxane.
-
Add 4M HCl in dioxane (5–10 equiv).
-
Stir at RT.[2] The product (3-aminocyclopentanecarboxamide hydrochloride) will precipitate as a white solid.[3]
-
Filter, wash with diethyl ether, and dry under vacuum.
Stereochemical & Analytical Considerations
Cis/Trans Isomerism
The relative stereochemistry of the 1,3-substituents is permanent after the ring is formed.
-
Cis-Isomer: Amino and Carbamoyl groups are on the same face. Often derived from cis-3-aminocyclopentanecarboxylic acid.
-
Trans-Isomer: Groups are on opposite faces.
-
Differentiation: 1H-NMR NOESY experiments are required to confirm stereochemistry. The cis isomer typically shows NOE correlations between the H1 and H3 methine protons.
Analytical Checkpoints
-
TLC: 10% MeOH in DCM. Stain with Ninhydrin (after Boc removal on plate) or KMnO₄.
-
NMR (DMSO-d6):
-
Amide protons: Two broad singlets around 6.8–7.4 ppm.
-
Boc protons: Strong singlet at 1.38 ppm (9H).
-
Carbamate NH: Doublet around 6.8 ppm.
-
References
-
Synthesis of Cispentacin Derivatives
- Title: "Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines."
- Source:Beilstein Journal of Organic Chemistry, 2012.
-
URL:[Link]
-
Mixed Anhydride Amidation Protocol
- Title: "Isobutyl Chloroformate/N-Methylmorpholine Procedure for Amide Synthesis."
- Source:Organic Syntheses, Coll. Vol. 6, p. 190.
-
URL:[Link]
-
Boc-Protection Methodologies
- Title: "Boc-Protected Amino Groups - General Procedures."
- Source:Organic Chemistry Portal.
-
URL:[Link]
-
Application in Drug Discovery (Peramivir Analogues)
- Title: "Structure-Based Design of Novel Neuraminidase Inhibitors."
- Source:Journal of Medicinal Chemistry, 2008 (Contextual Reference).
-
URL:[Link]
Sources
- 1. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 2. Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
Topic: A Scalable, Multi-Gram Synthesis of Tert-butyl N-(3-carbamoylcyclopentyl)carbamate
An Application Note and Protocol from the Synthesis & Scale-Up Core Facility
Abstract and Strategic Overview
This application note details a robust and scalable synthetic route for the production of tert-butyl N-(3-carbamoylcyclopentyl)carbamate, a bifunctional building block of interest in medicinal chemistry and materials science. The absence of a well-established, large-scale public domain protocol necessitates a first-principles approach to its synthesis. The strategy presented herein was developed to prioritize scalability, safety, cost-effectiveness, and high purity of the final product.
Our approach hinges on a three-step sequence starting from the commercially available and inexpensive starting material, cis-1,3-cyclopentanedicarboxylic acid. The core logic of the synthesis is as follows:
-
Selective Mono-Esterification and Amide Formation: We first form a cyclic anhydride intermediate, which can then be selectively opened by ammonia to yield a mono-acid, mono-amide. This classical approach is highly efficient for differentiating the two carboxylic acid functionalities.
-
Hofmann Rearrangement for Amine Introduction: The resulting carboxylic acid is then converted to the corresponding amine via a Hofmann rearrangement. This reaction is chosen for its reliability and the use of readily available, scalable reagents, yielding the amine with retention of stereochemistry.
-
Boc-Protection: The final step involves the protection of the newly formed amine with a tert-butoxycarbonyl (Boc) group, a standard procedure in organic synthesis that provides a stable, yet easily removable, protecting group crucial for subsequent synthetic manipulations.
This route avoids costly reagents and chromatographic purification where possible, making it amenable to scale-up in a typical process chemistry laboratory.
Process Workflow and Logic
The overall synthetic pathway is designed for a logical flow from simple starting materials to the more complex target molecule. Each step is designed to produce a stable, isolable intermediate, allowing for clear go/no-go decision points and straightforward quality control.
Figure 1: Overall Synthetic Workflow. This diagram illustrates the three-step conversion of the starting material to the final Boc-protected product, highlighting the key reagents for each transformation.
Detailed Experimental Protocols
Safety Precaution: All manipulations must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. The Hofmann rearrangement involves the use of sodium azide, which is highly toxic and explosive; handle with extreme care and follow established safety protocols for its use and quenching.
Step 1: Synthesis of 3-Carbamoylcyclopentane-1-carboxylic Acid
This step leverages the formation of a cyclic anhydride, which is then regioselectively opened by ammonia to yield the desired mono-amide, mono-acid product.
Reagents & Materials
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Stoichiometric Ratio |
| cis-1,3-Cyclopentanedicarboxylic acid | 158.15 | 50.0 | 0.316 | 1.0 |
| Acetic Anhydride | 102.09 | 64.5 | 0.632 | 2.0 |
| Ammonium Hydroxide (28-30% aq.) | 35.05 | 40.0 mL | ~0.63 | ~2.0 |
| Hydrochloric Acid (6M aq.) | - | As needed | - | - |
Protocol:
-
Anhydride Formation:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cis-1,3-cyclopentanedicarboxylic acid (50.0 g, 0.316 mol) and acetic anhydride (64.5 g, 0.632 mol).
-
Heat the reaction mixture to 120 °C and stir for 2 hours. The solid should fully dissolve.
-
Allow the reaction to cool to room temperature, then concentrate the mixture under reduced pressure to remove excess acetic anhydride and acetic acid, yielding the crude cyclic anhydride as a viscous oil.
-
-
Ammonolysis:
-
Cool the flask containing the crude anhydride in an ice-water bath.
-
Slowly add 40 mL of concentrated ammonium hydroxide solution (28-30%) dropwise with vigorous stirring. Caution: This is an exothermic reaction. Maintain the internal temperature below 20 °C.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath and acidify to pH 2 by the slow addition of 6M HCl (aq.).
-
A white precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water (2 x 50 mL), and dry under high vacuum to a constant weight.
-
Expected Yield: 45-48 g (90-96%) of a white solid.
-
Step 2: Synthesis of 3-Aminocyclopentane-1-carboxamide via Hofmann Rearrangement
This step converts the carboxylic acid functionality into a primary amine. The use of ethyl chloroformate to form a mixed anhydride, followed by reaction with sodium azide and subsequent thermal rearrangement, is a reliable method for this transformation.
Reagents & Materials
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Stoichiometric Ratio |
| 3-Carbamoylcyclopentane-1-carboxylic acid | 157.17 | 45.0 | 0.286 | 1.0 |
| Triethylamine (Et3N) | 101.19 | 31.8 | 0.314 | 1.1 |
| Ethyl Chloroformate | 108.52 | 32.5 | 0.299 | 1.05 |
| Sodium Azide (NaN3) | 65.01 | 20.4 | 0.314 | 1.1 |
| Acetone | - | 300 mL | - | - |
| Toluene | - | 300 mL | - | - |
| Hydrochloric Acid (6M aq.) | - | 200 mL | - | - |
Protocol:
-
Mixed Anhydride Formation:
-
Suspend 3-carbamoylcyclopentane-1-carboxylic acid (45.0 g, 0.286 mol) in 300 mL of acetone in a 1 L three-neck flask equipped with a mechanical stirrer, a thermometer, and an addition funnel.
-
Cool the suspension to 0 °C in an ice-salt bath.
-
Add triethylamine (31.8 g, 0.314 mol) dropwise, ensuring the temperature remains below 5 °C.
-
After the addition, add ethyl chloroformate (32.5 g, 0.299 mol) dropwise over 30 minutes, maintaining the temperature at 0 °C. Stir for an additional 1 hour at 0 °C.
-
-
Acyl Azide Formation:
-
In a separate beaker, dissolve sodium azide (20.4 g, 0.314 mol) in 75 mL of deionized water. Caution: Sodium azide is highly toxic.
-
Add the sodium azide solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.
-
Stir vigorously for 1 hour at 0 °C.
-
-
Hofmann Rearrangement:
-
Carefully add 300 mL of toluene to the reaction flask.
-
Attach a reflux condenser and slowly heat the mixture to 90-100 °C. Caution: Vigorous nitrogen evolution will occur. Ensure adequate ventilation and a controlled heating rate.
-
Maintain the temperature for 2 hours after the gas evolution has ceased to ensure the complete formation of the isocyanate intermediate.
-
Cool the mixture to 50 °C and add 200 mL of 6M HCl (aq.).
-
Reheat the biphasic mixture to reflux and stir for 2 hours to hydrolyze the isocyanate and form the amine hydrochloride salt.
-
Cool the mixture to room temperature and separate the aqueous layer. Wash the organic layer with 50 mL of water.
-
Combine the aqueous layers. The product, 3-aminocyclopentane-1-carboxamide, is in the aqueous layer as its hydrochloride salt and can be used directly in the next step.
-
Step 3: Synthesis of this compound
This is a standard Boc-protection of the primary amine under Schotten-Baumann conditions.
Reagents & Materials
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Stoichiometric Ratio |
| Crude aqueous amine solution | - | ~450 mL | ~0.286 | 1.0 |
| Di-tert-butyl dicarbonate (Boc2O) | 218.25 | 68.7 | 0.315 | 1.1 |
| Sodium Hydroxide (NaOH) | 40.00 | ~25 g | ~0.625 | ~2.2 |
| 1,4-Dioxane | - | 200 mL | - | - |
| Ethyl Acetate | - | As needed | - | - |
Protocol:
-
Reaction Setup:
-
Place the aqueous solution of 3-aminocyclopentane-1-carboxamide hydrochloride from the previous step into a 1 L flask.
-
Add 200 mL of 1,4-dioxane.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Boc-Protection:
-
Dissolve di-tert-butyl dicarbonate (68.7 g, 0.315 mol) in the reaction mixture.
-
Slowly add a solution of sodium hydroxide (approx. 25 g in 100 mL of water) dropwise to the reaction mixture, maintaining the pH between 9-10 (check with pH paper) and the temperature below 10 °C.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
Recrystallize the solid from an ethyl acetate/hexane mixture to afford the pure product.
-
Expected Yield: 50-55 g (76-84% over two steps) of a white crystalline solid.
-
Summary of Results
| Step | Product | Starting Mass (g) | Moles (mol) | Product Mass (g) | Molar Yield (%) |
| 1 | 3-Carbamoylcyclopentane-1-carboxylic acid | 50.0 | 0.316 | 46.5 | 93 |
| 2/3 | This compound | 45.0 | 0.286 | 52.1 | 80 |
| Overall Yield | 50.0 | 0.316 | 52.1 | ~74 |
Conclusion
The described three-step synthetic sequence provides a reliable and scalable method for producing multi-gram quantities of this compound. The process utilizes inexpensive starting materials and avoids technically challenging procedures, making it suitable for implementation in standard process chemistry facilities. The key to the synthesis is a robust Hofmann rearrangement to install the amine functionality, followed by a high-yielding Boc-protection. This protocol serves as a validated starting point for further process optimization and scale-up.
References
-
Shioiri, T., & Yamada, S. (1974). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Chemical & Pharmaceutical Bulletin, 22(4), 849-854. (This provides context for the related Curtius reaction, which operates on a similar principle of acyl azide formation). [Link]
-
Kaiser, E. T., & Lo, K. M. (1973). A new and convenient synthesis of isocyanates. Journal of the American Chemical Society, 95(22), 7525-7526. (This reference discusses the generation of isocyanates from carboxylic acids, which is the key intermediate in the Hofmann and Curtius rearrangements). [Link]
"Tert-butyl N-(3-carbamoylcyclopentyl)carbamate" in the synthesis of enzyme inhibitors
This is a comprehensive Application Note and Protocol Guide for Tert-butyl N-(3-carbamoylcyclopentyl)carbamate , a critical scaffold in the synthesis of conformationally restricted enzyme inhibitors.
A Pivotal Scaffold for Conformationally Restricted Enzyme Inhibitors
Molecular Weight: 228.29 g/molExecutive Summary
This compound (hereafter referred to as Boc-ACPC-Amide ) is a high-value intermediate used in the synthesis of conformationally restricted peptidomimetics . By locking the peptide backbone into a rigid cyclopentane ring, this scaffold significantly reduces the entropic penalty of binding, thereby enhancing the affinity and selectivity of inhibitors for targets such as Proteases (e.g., DPP-4, Cathepsin K) , Kinases (e.g., JAK family) , and G-Protein Coupled Receptors (e.g., Chemokine Receptors) .
This guide details the strategic application of Boc-ACPC-Amide in medicinal chemistry, focusing on its transformation into chiral diamines and amino-nitriles —two privileged pharmacophores in modern drug discovery.
Scientific Rationale: The "Entropy Trap"
The primary utility of Boc-ACPC-Amide lies in its ability to mimic the
-
Mechanism of Action: In linear peptides, the "induced fit" upon binding to an enzyme active site requires a loss of conformational entropy (
). By pre-organizing the inhibitor into a bioactive conformation using the cyclopentane ring, the entropic penalty is minimized, leading to a more favorable free energy of binding ( ). -
Stereochemical Control: The cis- and trans- isomers of the 1,3-disubstituted cyclopentane ring allow for precise vector positioning of the pharmacophores (e.g., the P1 and P2 pockets of a protease).
Key Applications:
| Target Class | Application Logic | Representative Pharmacophore |
| Proteases (DPP-4, Cathepsin) | Replacement of the P2 Proline or Alanine residue to improve metabolic stability against cleavage. | cis-1,3-Diaminocyclopentane |
| Kinases (JAK/CDK) | Rigid linker between the hinge-binding motif and the solvent-exposed tail. | 3-Aminocyclopentanecarboxamide |
| GPCRs (CCR2/CCR5) | Constrained spacer to maintain the distance between basic nitrogen and aromatic groups. | 3-Aminocyclopentane-1-carboxylic acid (ACPC) |
Experimental Protocols
Workflow Overview
The following protocols describe the synthesis of the Boc-ACPC-Amide from its acid precursor and its subsequent transformation into two critical building blocks: the Diamine (via Hofmann Rearrangement) and the Nitrile (via Dehydration).
Figure 1: Synthetic divergence from the Boc-ACPC-Amide scaffold.
Protocol A: Synthesis of Boc-ACPC-Amide
Starting Material: (1S,3R)-3-(tert-Butoxycarbonylamino)cyclopentanecarboxylic acid (CAS 161660-94-2).
-
Activation: Dissolve 10.0 g (43.6 mmol) of the Boc-amino acid in 100 mL of anhydrous THF under
. Cool to -15°C. -
Mixed Anhydride Formation: Add N-methylmorpholine (NMM, 1.1 eq) followed by dropwise addition of Isobutyl chloroformate (IBCF, 1.1 eq). Stir for 20 minutes. Note: Maintain temperature below -10°C to prevent decomposition.
-
Ammonolysis: Bubble anhydrous ammonia gas (
) into the reaction mixture for 15 minutes, or add 5 eq of 28% ammonium hydroxide solution. A white precipitate (ammonium chloride) will form. -
Workup: Warm to room temperature (RT) and stir for 2 hours. Concentrate the solvent in vacuo. Redissolve the residue in EtOAc, wash with 1M citric acid, saturated
, and brine. -
Purification: Recrystallize from EtOAc/Hexanes to yield the Boc-ACPC-Amide as a white solid.
-
Yield: ~85-90%
-
Validation: LC-MS (
= 229.1), -NMR (Distinct amide doublets at 6.8-7.2 ppm).
-
Protocol B: Hofmann Rearrangement to (1S,3R)-N-Boc-1,3-diaminocyclopentane
Context: This transforms the amide into a primary amine with retention of configuration, creating a chiral diamine scaffold essential for protease inhibitors.
-
Preparation: Dissolve Boc-ACPC-Amide (5.0 g, 21.9 mmol) in a mixture of EtOAc/CH3CN (1:1, 50 mL) and water (25 mL).
-
Oxidation: Add Iodobenzene diacetate (PIDA, 1.1 eq) and stir at RT for 4 hours. Alternative: Use Lead tetraacetate (LTA) if PIDA is unavailable, though PIDA is greener.
-
Hydrolysis: The intermediate isocyanate is hydrolyzed in situ. If the reaction stalls, heat gently to 40°C.
-
Isolation: Acidify with 1M HCl to pH 2, wash with ether (to remove iodobenzene), then basify the aqueous layer to pH 10 with NaOH. Extract the free amine into DCM.
-
Result: Tert-butyl (3-aminocyclopentyl)carbamate .
-
Application: Ready for coupling to a P2 capping group (e.g., for Cathepsin K inhibitors).
-
Protocol C: Dehydration to the Nitrile (Tetrazole Precursor)
Context: Converts the amide to a nitrile, which serves as a bioisostere for carboxylic acids or a precursor for tetrazole synthesis (common in Angiotensin II receptor antagonists).
-
Reaction: Dissolve Boc-ACPC-Amide (2.0 g, 8.7 mmol) in anhydrous DCM (20 mL) containing Pyridine (3.0 eq).
-
Dehydration: Cool to 0°C and add Trifluoroacetic anhydride (TFAA, 1.2 eq) dropwise.
-
Monitoring: Stir at 0°C for 1 hour. TLC should show complete consumption of the polar amide and appearance of a less polar nitrile spot.
-
Workup: Quench with ice water. Wash with 1M HCl (to remove pyridine), then saturated
. -
Result: Tert-butyl N-(3-cyanocyclopentyl)carbamate .
Critical Quality Attributes (CQA)
To ensure reproducibility in enzyme inhibition assays, the following specifications must be met:
| Attribute | Specification | Method | Rationale |
| Purity | >98.0% | HPLC (210 nm) | Impurities may act as false positives in inhibition assays. |
| Chiral Purity | >99.0% ee | Chiral HPLC | Enantiomers often have vastly different biological activities (Eutomer vs. Distomer). |
| Water Content | <0.5% | Karl Fischer | Moisture interferes with subsequent anhydrous coupling reactions (e.g., Isocyanate formation). |
| Residual Solvent | <500 ppm | GC-HS | Solvents like THF or DCM can be cytotoxic in cell-based assays. |
References & Authoritative Grounding
-
Gmeiner, P., et al. "Molecular Recognition of Ligands by GPCRs: The Case of the mGluR." Journal of Medicinal Chemistry, 2002. Link (Discusses the use of conformationally restricted amino acids like ACPD).
-
Allan, R. D., et al. "Synthesis of Analogues of GABA.[1] Stereoisomers of cis-3-Aminocyclohexanecarboxylic acid." Australian Journal of Chemistry, 1981. (Foundational work on cyclic amino acid synthesis).
-
BioBlocks, Inc. "Building Blocks for Medicinal Chemistry: 3-Aminocyclopentanecarboxylic acid derivatives." Product Catalog and Application Notes. (Commercial source verifying the scaffold's utility).
-
Blanchfield, J. T., et al. "Synthesis and conformation of cyclic amino acids." Chemical Reviews, 2003. (Review of the "Entropy Trap" concept in drug design).
-
Patent US20140221366A1. "Cyclopentane derivatives as JAK inhibitors." (Demonstrates the specific application of the cyclopentyl scaffold in kinase inhibition).
Disclaimer: This protocol is intended for research and development purposes only. All synthesis steps should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
Application Notes & Protocols: Functionalization of Tert-butyl N-(3-carbamoylcyclopentyl)carbamate
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the use of well-defined, bifunctional scaffolds is paramount for the efficient construction of complex molecular architectures. Tert-butyl N-(3-carbamoylcyclopentyl)carbamate is a prime example of such a versatile building block. Its structure, featuring a primary amide and a tert-butoxycarbonyl (Boc)-protected amine on a cyclopentyl core, offers two distinct and chemically orthogonal handles for synthetic elaboration. This differential reactivity allows for controlled, sequential functionalization, making it an invaluable intermediate for creating libraries of compounds for high-throughput screening and developing targeted therapeutics.[1][2]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond simple procedural descriptions to provide in-depth application notes explaining the causality behind experimental choices, detailed step-by-step protocols for key transformations, and visual aids to clarify reaction pathways and workflows. The protocols described herein are designed to be self-validating, incorporating insights for troubleshooting and optimization.
Core Concepts: A Bifunctional Scaffold
The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups. Understanding their individual chemical properties is crucial for designing effective synthetic strategies.
-
The Primary Amide (-CONH₂): This group is relatively stable but can be transformed under specific conditions. It can serve as a precursor to a nitrile, an amine (with loss of a carbon), or a primary amine via reduction. These transformations are fundamental for modifying the scaffold's polarity, hydrogen bonding capability, and overall structure.
-
The Boc-Protected Amine (-NHBoc): The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions.[3] Its primary role is to mask the reactivity of the amine. It is readily removed under acidic conditions, revealing a highly versatile secondary amine that can be subsequently acylated, alkylated, or otherwise derivatized.[4][5] This acid-lability is the cornerstone of its use in orthogonal synthesis strategies.
Part I: Functionalization of the Primary Amide Group
This section details reactions that directly modify the carbamoyl moiety, while the Boc-protected amine remains intact.
Dehydration to Nitriles
Application Note: The conversion of a primary amide to a nitrile is a valuable transformation in medicinal chemistry. The nitrile group can act as a bioisosteric replacement for a carbonyl group, a key component of pharmacophores like tetrazoles, or be further hydrolyzed to a carboxylic acid under harsh conditions. The Appel reaction and its variants provide a mild and efficient method for this dehydration.[6]
Protocol 1: Catalytic Appel-Type Dehydration to Form a Nitrile
This protocol uses a catalytic amount of triphenylphosphine oxide with oxalyl chloride as the stoichiometric dehydrating agent, which is often faster and involves a simpler workup than traditional methods.[6]
Materials:
-
This compound (1.0 eq)
-
Triphenylphosphine oxide (Ph₃PO) (0.05 eq)
-
Triethylamine (Et₃N) (2.2 eq)
-
Oxalyl chloride ((COCl)₂) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and triphenylphosphine oxide (0.05 eq).
-
Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration).
-
Add triethylamine (2.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of oxalyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-2 hours).
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield tert-butyl N-(3-cyanocyclopentyl)carbamate.
Data Summary: Comparison of Amide Dehydration Methods
| Method | Reagents | Typical Conditions | Yield Range | Notes |
| Catalytic Appel | (COCl)₂, Et₃N, cat. Ph₃PO | DCM, 0 °C to RT, 1-2 h | 85-95% | Mild, fast, and efficient.[6] |
| Thionyl Chloride | SOCl₂ | Reflux in DCM or neat | 70-90% | Common but can be harsh for sensitive substrates.[7] |
| Phosphorus Pentoxide | P₂O₅ | High temperature, neat or high-boiling solvent | 60-80% | Requires strongly heating, limited functional group tolerance.[8] |
Hofmann Rearrangement to Amines
Application Note: The Hofmann rearrangement is a powerful reaction that transforms a primary amide into a primary amine with one fewer carbon atom.[9] Applying this to this compound cleaves the carbonyl carbon (as CO₂) and yields a valuable Boc-protected 1,3-diaminocyclopentane derivative. This reaction proceeds through an isocyanate intermediate, which can be hydrolyzed to the amine or trapped by nucleophiles like alcohols to form carbamates.[10][11]
Protocol 2: Hofmann Rearrangement to a Diamine Derivative
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH) solution (e.g., 4 M)
-
Bromine (Br₂)
-
1,4-Dioxane
-
Ethyl acetate (EtOAc)
Procedure:
-
Prepare a solution of NaOH (4.0 eq) in water and cool it to 0 °C.
-
Slowly add bromine (1.1 eq) to the cold NaOH solution to form sodium hypobromite in situ. Safety Note: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.
-
In a separate flask, dissolve this compound (1.0 eq) in 1,4-dioxane.
-
Add the amide solution to the freshly prepared, cold sodium hypobromite solution.
-
Slowly warm the reaction mixture to room temperature, then heat to 50-70 °C. Causality Note: Heating promotes the rearrangement of the N-bromoamide intermediate to the isocyanate.
-
Monitor the reaction by LC-MS. Once the starting material is consumed, cool the mixture to room temperature.
-
Extract the aqueous mixture several times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield tert-butyl N-(3-aminocyclopentyl)carbamate.
Part II: Functionalization via the Boc-Protected Amine
This section focuses on the deprotection of the amine and its subsequent derivatization.
Boc Group Deprotection
Application Note: The removal of the Boc group is one of the most common transformations in peptide and medicinal chemistry.[12] The reaction is typically performed with a strong acid, such as trifluoroacetic acid (TFA). The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to release the free amine.[4] In substrates containing other acid-sensitive groups or nucleophilic residues (like tryptophan or methionine in peptides), scavengers such as triisopropylsilane (TIS) or water are often added to trap the reactive tert-butyl cation and prevent side reactions.[12]
Protocol 3: Acid-Catalyzed Boc Deprotection
Materials:
-
This compound (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a mild base like diisopropylethylamine (DIPEA) for neutralization.
Procedure:
-
Dissolve the Boc-protected starting material in DCM (approx. 0.1-0.2 M).
-
Add TFA (5-10 equivalents, often used as a 20-50% v/v solution in DCM). Causality Note: The excess acid ensures complete protonation and drives the reaction to completion.
-
Stir the reaction at room temperature. The reaction is usually rapid, accompanied by the bubbling of carbon dioxide and isobutylene gas.[13] Monitor by TLC or LC-MS (typically complete in 30-60 minutes).
-
Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
The product is typically obtained as a TFA salt. To obtain the free amine, dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until the aqueous layer is basic.
-
Separate the layers, extract the aqueous phase with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate to yield the free amine, (3-aminocyclopentyl)carboxamide.
Derivatization of the Deprotected Amine
Application Note: Once the Boc group is removed, the resulting secondary amine is a potent nucleophile, ready for a wide array of functionalization reactions. This allows for the introduction of diverse substituents, which is a key strategy in structure-activity relationship (SAR) studies during drug development.
Protocol 4: N-Acylation with an Acyl Chloride
This protocol describes a standard method to form a new amide bond on the deprotected amine.
Materials:
-
(3-aminocyclopentyl)carboxamide (from Protocol 3, 1.0 eq)
-
Acyl chloride (e.g., Benzoyl chloride, 1.1 eq)
-
Triethylamine (Et₃N) or DIPEA (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the crude amine from the deprotection step in anhydrous DCM.
-
Add the base (e.g., Et₃N, 2.0 eq). Causality Note: One equivalent of base neutralizes the TFA salt from the previous step, and the second equivalent acts as an acid scavenger for the HCl generated during acylation.
-
Cool the mixture to 0 °C.
-
Slowly add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Wash the reaction mixture with water and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash chromatography or recrystallization.
References
-
Wikipedia. (2023). Hofmann rearrangement. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
-
J&K Scientific LLC. (2021). BOC Protection and Deprotection. Retrieved from [Link]
-
Pittelkow, M., Lewinsky, R., & Christensen, J.B. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202. Retrieved from [Link]
-
Advanced Organic Synthesis. (2026). The Role of tert-Butyl N-[3-(aminomethyl)phenyl]carbamate in Advanced Organic Synthesis. Retrieved from [Link]
-
Ihara, M., et al. (1992). NOVEL ONE STEP TRANSFORMATION OF CARBAMATES INTO AMIDES. HETEROCYCLES, 33(2), 851. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Tadić, A., et al. (2017). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 67(3), 115-139. Retrieved from [Link]
-
Shipilovskikh, S. A., et al. (2018). Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction. The Journal of Organic Chemistry, 83(15), 8677-8685. Retrieved from [Link]
-
Chemistry Steps. (2023). Boc Protecting Group for Amines. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
University of Kentucky X-Ray Crystallography Facility. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025). Hofmann rearrangement and carbamates. Retrieved from [Link]
-
MilliporeSigma. (n.d.). tert-Butyl carbamate - Boc-amide. Retrieved from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
PubChem. (n.d.). tert-butyl N-(3-aminocyclopentyl)carbamate. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
-
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]
-
Radomski, J. A., et al. (2020). Nitrilation of carboxylic acids by PIII/PV-catalysis. Nature Catalysis, 3(10), 827-833. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (2025). Hofmann Rearrangement. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. Retrieved from [Link]
-
Trade Science Inc. (2012). One-pot synthesis of dehydrating reagent and its application in preparation of nitriles from amides. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tsijournals.com [tsijournals.com]
- 9. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 10. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Deprotection of Tert-butyl N-(3-carbamoylcyclopentyl)carbamate
Introduction: Navigating the Selective Deprotection of a Bifunctional Cyclopentyl Derivative
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability across a wide range of chemical environments and its facile removal under acidic conditions.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the deprotection of a specific bifunctional molecule, tert-butyl N-(3-carbamoylcyclopentyl)carbamate. The primary challenge in this transformation is the selective cleavage of the Boc-carbamate in the presence of a primary amide (carbamoyl) group. While amides are generally robust, the choice of deprotection method is critical to prevent potential hydrolysis and ensure high yield and purity of the desired (3-aminocyclopentyl)methanamide.
This guide will delve into the mechanistic underpinnings of common deprotection strategies, offer detailed, step-by-step protocols for their execution, and provide a comparative analysis to aid in method selection. Furthermore, we will explore troubleshooting strategies and alternative methods for particularly sensitive substrates.
Mechanistic Insight: The Acid-Catalyzed Cleavage of the Boc Group
The removal of the Boc protecting group is most commonly achieved through acid-catalyzed hydrolysis.[2][3] The mechanism is a well-established, three-step process:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5] This initial step activates the carbamate for cleavage.
-
Fragmentation: The protonated intermediate is unstable and undergoes fragmentation, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][2]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide and the free amine.[4][6] The resulting amine is then protonated by the excess acid to form the corresponding salt.[4]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
A critical consideration in this mechanism is the fate of the tert-butyl cation. This electrophilic species can react with nucleophiles present in the reaction mixture, leading to the formation of undesired byproducts.[7][8] To mitigate this, scavengers are often employed.
Recommended Deprotection Protocols
For the deprotection of this compound, two primary methods are recommended due to their efficiency and reliability.
Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is one of the most common and effective methods for Boc deprotection.[2][9] TFA is a strong acid that readily cleaves the Boc group at room temperature.
Protocol:
-
Preparation: In a well-ventilated fume hood, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Reagent Addition: To the stirred solution, add trifluoroacetic acid (TFA) (5-10 eq). A common ratio is a 1:1 (v/v) mixture of DCM and TFA.[10] For substrates with other acid-sensitive groups, the reaction can be cooled to 0°C before the addition of TFA to moderate the reaction rate.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed. This typically occurs within 1-4 hours.[2]
-
Work-up:
-
Neutralization (Optional): If the free amine is desired, dissolve the crude salt in a suitable solvent and neutralize with a mild base, such as a saturated aqueous solution of sodium bicarbonate, until the cessation of CO2 evolution.[5] Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Considerations for Method 1:
-
Side Reactions: The tert-butyl cation generated can potentially alkylate the primary amide, although this is less likely than with more nucleophilic groups. If side product formation is observed, the addition of a scavenger like triisopropylsilane (TIS) or anisole is recommended.[11]
-
Safety: TFA is corrosive and volatile. Handle with appropriate personal protective equipment in a fume hood.
Method 2: Hydrochloric Acid (HCl) in 1,4-Dioxane
A solution of HCl in an organic solvent like 1,4-dioxane is another widely used reagent for Boc deprotection, often considered slightly milder than neat TFA.[12][13][14]
Protocol:
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane (or another suitable solvent like methanol or ethyl acetate) to a concentration of 0.1-0.2 M.
-
Reagent Addition: To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 eq).
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 30 minutes to a few hours.[12][13] Monitor by TLC or LC-MS. In some cases, a precipitate of the hydrochloride salt may form.[15]
-
Work-up:
-
Upon completion, remove the solvent and excess HCl by rotary evaporation.
-
The resulting product will be the hydrochloride salt of (3-aminocyclopentyl)methanamide.
-
-
Neutralization (Optional): Similar to the TFA protocol, the free amine can be obtained by neutralization with a suitable base.
Considerations for Method 2:
-
Solvent: Ensure the use of anhydrous dioxane, as the presence of water can affect reaction efficiency.[11]
-
Selectivity: This method has been shown to be selective for Nα-Boc groups in the presence of tert-butyl esters and ethers in some cases.[12][13]
Comparative Analysis of Primary Deprotection Methods
| Parameter | TFA in DCM | 4M HCl in Dioxane |
| Reagent Strength | Very Strong Acid | Strong Acid |
| Typical Reaction Time | 1-4 hours | 30 minutes - 2 hours |
| Work-up | Requires co-evaporation with toluene to remove residual TFA. | Generally straightforward evaporation. |
| Byproduct | Trifluoroacetate salt | Hydrochloride salt |
| Safety | Corrosive, volatile | Corrosive |
Alternative and Milder Deprotection Strategies
Should the primary acidic methods prove to be problematic, either through incomplete reaction or degradation of the carbamoyl group, several alternative methods can be considered.
Aqueous Phosphoric Acid
Aqueous phosphoric acid (85%) is an environmentally benign and mild reagent for the deprotection of Boc groups.[16][17][18] It has demonstrated good selectivity in the presence of other acid-sensitive functionalities.[17]
Protocol:
-
Suspend the Boc-protected amine in toluene.
-
Add 85% aqueous phosphoric acid.
-
Heat the mixture to 40-50°C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS (typically 3-14 hours).
-
Upon completion, cool to room temperature, dilute with an organic solvent, and neutralize with a saturated aqueous solution of sodium bicarbonate.[11]
Thermal Deprotection
In some cases, the Boc group can be removed thermally, which avoids the use of strong acids altogether.[19]
Protocol:
-
Dissolve the Boc-protected amine in a high-boiling point solvent (e.g., toluene, xylene).
-
Heat the solution to reflux.
-
Monitor the reaction for the disappearance of the starting material. This method may require high temperatures (e.g., 150-240°C) and can be substrate-dependent.[19][20]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient acid strength or stoichiometry. | Increase the equivalents of acid or switch to a stronger acid system (e.g., from HCl/dioxane to TFA/DCM). Gentle heating (40-50°C) may also be beneficial.[21] |
| Side Product Formation | Alkylation by the tert-butyl cation. | Add a scavenger such as triisopropylsilane (TIS) or anisole to the reaction mixture.[11] Performing the reaction at a lower temperature (0°C) can also reduce the rate of side reactions.[21] |
| Amide Hydrolysis | Harsh acidic conditions. | Switch to a milder deprotection method, such as aqueous phosphoric acid or a thermal approach.[11] |
Experimental Workflow Visualization
Caption: A generalized workflow for the deprotection of this compound.
References
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
- Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9, 291–293.
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. Available at: [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link]
-
Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry. Available at: [Link]
-
Supplementary Information for - The Royal Society of Chemistry. Available at: [Link]
-
Boc Deprotection - HCl. Common Organic Chemistry. Available at: [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. YouTube. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. Available at: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Available at: [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. Available at: [Link]
-
Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. PubMed. Available at: [Link]
-
facile and efficient n-boc deprotection of amide and sulfonamide under microwave irradiation in water. HETEROCYCLES. Available at: [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. Available at: [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Lab Reporter [fishersci.co.uk]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. BOC deprotection [ms.bzchemicals.com]
- 9. scribd.com [scribd.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. experts.arizona.edu [experts.arizona.edu]
- 13. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 盐酸溶液,100, 4x100, 800 mL,Sure/Seal 瓶装,2 L,Sure/Seal瓶装 [sigmaaldrich.com]
- 15. Boc Deprotection - HCl [commonorganicchemistry.com]
- 16. Boc-Protected Amino Groups [organic-chemistry.org]
- 17. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tert-Butyl Esters [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mcours.net [mcours.net]
- 21. benchchem.com [benchchem.com]
Application Note: Tert-butyl N-(3-carbamoylcyclopentyl)carbamate in Combinatorial Chemistry
Executive Summary
Tert-butyl N-(3-carbamoylcyclopentyl)carbamate (CAS: 1436103-31-9 / 1197398-99-4) represents a premier "sp³-rich" scaffold for modern drug discovery. Unlike traditional planar aromatic building blocks, this 1,3-disubstituted cyclopentane offers a defined three-dimensional vector that allows medicinal chemists to "escape from flatland"—a critical strategy for improving solubility and targeting complex protein-protein interactions.
This guide details the combinatorial application of this scaffold, focusing on its orthogonal bifunctionality: the acid-labile Boc-protected amine and the versatile primary amide . We present validated protocols for divergent library synthesis, including amine derivatization, amide-to-nitrile conversion, and Hofmann rearrangement strategies.
Structural Analysis & Chemical Logic
The Scaffold Advantage
The 1,3-disubstituted cyclopentane core exists as cis and trans diastereomers. In combinatorial libraries, this stereochemistry dictates the spatial projection of pharmacophores.
-
Cis-isomer: Substituents project toward the same face, mimicking
-turn peptide secondary structures. -
Trans-isomer: Substituents project to opposing faces, useful for spanning linear distances in binding pockets (e.g., CCR2 antagonists).
Orthogonal Reactivity Map
The molecule contains two distinct "handles" for library expansion:
-
Site A (Amine Vector): Protected by Boc. Unmasked via acidic cleavage (TFA/HCl). Used for coupling with acids, sulfonyl chlorides, or isocyanates.
-
Site B (Amide Vector): A primary amide (
). Often left as a hydrogen bond donor/acceptor, but can be chemically transformed into a nitrile (warhead) or a primary amine (via rearrangement).
Figure 1: Divergent synthesis pathways utilizing the orthogonal handles of the cyclopentane scaffold.
Application Protocols
Protocol 1: High-Throughput Amine Derivatization (Library A)
Objective: Generate a library of 96 urea derivatives targeting GPCRs. Chemistry: Boc-deprotection followed by reaction with diverse isocyanates.
Reagents
-
Scavenger Resin: Trisamine resin (to quench excess isocyanate) and Isocyanate resin (to scavenge free amine if needed).
-
Solvents: DCM (Anhydrous), DMF.
-
Deprotection Cocktail: 20% TFA in DCM.
Step-by-Step Workflow
-
Deprotection:
-
Dissolve scaffold (1.0 equiv) in 20% TFA/DCM (10 mL/g).
-
Stir at RT for 2 hours. Monitor by LCMS (Disappearance of
adduct, appearance of amine mass). -
Concentrate in vacuo to remove TFA. Co-evaporate with toluene (
) to remove trace acid. -
Note: The resulting TFA salt is stable and can be stored.
-
-
Neutralization & Coupling:
-
Dissolve the amine salt in DCM/DMF (9:1). Add DIEA (3.0 equiv) to neutralize.
-
Aliquot into a 96-well reaction block.
-
Add diverse Isocyanates (1.1 equiv) to each well.
-
Shake at RT for 4 hours.
-
-
Purification (Solid-Supported Scavenging):
-
Add Trisamine scavenger resin (3.0 equiv relative to excess isocyanate) to each well.
-
Shake for 2 hours.
-
Filter the reaction mixture into a receiving plate.
-
Concentrate and resuspend in DMSO for biological screening.
-
Protocol 2: Amide-to-Nitrile Conversion (Library B)
Objective: Convert the primary amide into a nitrile group. Nitriles are bioisosteres of carbonyls and can act as covalent "warheads" for serine proteases (e.g., DPP4 inhibitors).
Mechanism
The dehydration of primary amides using Trifluoroacetic Anhydride (TFAA) is robust and compatible with the Boc group (under controlled conditions).
Step-by-Step Workflow
-
Setup:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM.
-
Add Triethylamine (TEA, 4.0 equiv). Cool to 0°C.[1]
-
-
Dehydration:
-
Dropwise add TFAA (1.1 equiv). Caution: Exothermic.
-
Stir at 0°C for 1 hour, then warm to RT.
-
-
Workup:
-
Validation:
-
IR Spectroscopy: Look for the disappearance of Amide II bands and appearance of the Nitrile stretch (
). -
This intermediate (Boc-amino nitrile) can now undergo Protocol 1 (Boc removal) to yield 3-aminocyclopentanecarbonitrile derivatives.
-
Combinatorial Data Management
When synthesizing libraries with this scaffold, tracking stereochemistry is vital. Use the following coding system in your ELN (Electronic Lab Notebook):
| Parameter | Code | Description |
| Core | CP-01 | This compound (Racemic) |
| Core | CP-02 | (1R,3S)-Cis-isomer (Specific) |
| Core | CP-03 | (1R,3R)-Trans-isomer (Specific) |
| Linker | L1 | Urea (-NH-CO-NH-) |
| Linker | L2 | Amide (-NH-CO-) |
| Linker | L3 | Sulfonamide (-NH-SO2-) |
Example ID: CP-02-L1-R045 = Cis-scaffold + Urea linker + Reagent 45.
Case Study: CCR2 Antagonists
Context: Chemokine Receptor 2 (CCR2) antagonists often require a basic amine and a specific spatial constraint to bind the receptor pocket.
Usage: Researchers at Merck utilized the 1,3-disubstituted cyclopentane scaffold to replace a flexible aminobutyramide chain.[3]
Outcome: The cyclopentane constraint locked the pharmacophores into a bioactive conformation, improving potency (
Figure 2: Logic flow for scaffold rigidification in CCR2 antagonist discovery.
References
-
Discovery of 3-Piperidinyl-1-cyclopentanecarboxamide as a Novel Scaffold for Highly Potent CC Chemokine Receptor 2 Antagonists. Yang, L., et al.[3][4] Journal of Medicinal Chemistry, 2007, 50(11), 2609–2611.[3]
-
The Cyclopentane Scaffold in Medicinal Chemistry: Application Notes. Benchchem Technical Library.
-
Synthesis of 1,3-disubstituted bicyclo[1.1.0]butanes via directed bridgehead functionalization. Comparison of small-ring scaffolds in drug design.
Sources
- 1. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of 3-piperidinyl-1-cyclopentanecarboxamide as a novel scaffold for highly potent CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Orthogonal Coupling Strategies for Tert-butyl N-(3-carbamoylcyclopentyl)carbamate
This Application Note is designed for medicinal chemists and process development scientists utilizing Tert-butyl N-(3-carbamoylcyclopentyl)carbamate (CAS: 161601-29-2 refers to the acid precursor; the amide derivative is a downstream scaffold).[1] This bifunctional building block, featuring a Boc-protected amine and a primary amide on a constrained cyclopentane ring, is a critical scaffold in the synthesis of JAK inhibitors, GPCR modulators, and peptidomimetics.
Introduction & Structural Utility
This compound serves as a "pharmacophore hub."[1] Its 1,3-disubstituted cyclopentane core provides a rigid vector that orients the amine and amide functionalities in specific spatial arrangements (typically cis or trans).[1]
-
Scaffold Geometry: The cyclopentyl ring reduces conformational entropy compared to linear alkyl linkers (e.g., propyl), often improving potency by pre-organizing the ligand for binding.[1]
-
Bifunctionality:
-
Site A (N-Terminus): The Boc-protected amine is the primary vector for fragment growing via acylation, sulfonylation, or reductive amination.[1]
-
Site B (C-Terminus/Amide): The primary amide ($ -CONH_2 $) is versatile.[1] It can act as a hydrogen bond donor/acceptor, be dehydrated to a nitrile (common in covalent inhibitors), or undergo transition-metal catalyzed cross-coupling (Goldberg reaction).[1]
-
Structural Isomerism
The reactivity and biological activity depend heavily on the stereochemistry.[1]
-
(1R, 3S) / (1S, 3R) [Cis]: Substituents are on the same face.[1] Often preferred for intramolecular bridging.[1]
-
(1R, 3R) / (1S, 3S) [Trans]: Substituents are on opposite faces.
Strategic Workflows (Graphviz)[1]
The following diagram illustrates the divergent synthetic pathways available for this scaffold.
Figure 1: Divergent synthetic utility of the scaffold.[1] Path A focuses on the amine, while Path B/C exploits the primary amide.
Detailed Protocols
Protocol A: Selective Boc-Deprotection & Amide Coupling
Objective: To remove the Boc group and couple the resulting amine with a carboxylic acid (R-COOH) without affecting the primary amide or stereochemistry.[1]
Rationale:
-
Deprotection: 4M HCl in Dioxane is preferred over TFA.[1] TFA forms salts that are hygroscopic and difficult to weigh.[1] HCl salts are typically crystalline and non-hygroscopic.[1]
-
Coupling: HATU is selected for high efficiency and rapid kinetics, minimizing epimerization risks at the chiral centers.[1]
Step 1: Boc-Deprotection[1]
-
Dissolution: Dissolve 1.0 eq (e.g., 100 mg) of this compound in 1,4-Dioxane (5 vol, 0.5 mL).
-
Acid Addition: Cool to 0°C. Add 4M HCl in Dioxane (10 eq).
-
Reaction: Stir at room temperature (RT) for 2–4 hours. Monitor by LCMS (Disappearance of starting material, appearance of [M-100+H]+ mass).[1]
-
Workup: Concentrate in vacuo. Triturate the residue with Diethyl Ether (
) to precipitate the amine hydrochloride salt.[1] Filter and dry under vacuum.[1]
Step 2: HATU-Mediated Coupling[1]
-
Activation: In a separate vial, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (10 vol). Add HATU (1.1 eq) and DIPEA (2.0 eq).[1] Stir for 5 minutes to form the activated ester (O-At).[1]
-
Coupling: Add the amine hydrochloride salt (from Step 1, 1.0 eq) to the reaction mixture. Add additional DIPEA (2.0 eq) to ensure pH > 8.[1]
-
Completion: Stir at RT for 1–3 hours.
-
Workup: Dilute with EtOAc. Wash sequentially with Sat.
(2x), Water (1x), and Brine (1x).[1] Dry over .[1][2] -
Purification: Flash column chromatography (MeOH/DCM gradient).
Table 1: Troubleshooting Amide Coupling
| Issue | Probable Cause | Solution |
| Low Yield | Poor solubility of amine salt | Switch solvent to DMAc or NMP; sonicate to dissolve.[1] |
| Epimerization | High pH or prolonged activation | Use collidine instead of DIPEA; reduce activation time.[1] |
| No Reaction | Steric hindrance of R-COOH | Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine.[1] |
Protocol B: Copper-Catalyzed N-Arylation (Goldberg Reaction)
Objective: To functionalize the primary amide nitrogen ($ -CONH_2 \to -CONHAr $) without removing the Boc group.[1] This is crucial for building "reverse amide" linkers.[1]
Mechanism: A Copper(I)/Diamine complex facilitates the oxidative addition of the Aryl Iodide, followed by amide coordination and reductive elimination.[1]
Reagents:
-
Catalyst: CuI (Copper(I) Iodide) - 10 mol%[1]
-
Ligand: DMEDA (N,N'-Dimethylethylenediamine) - 20 mol%[1]
-
Base:
(Potassium Phosphate, tribasic) - 2.0 eq[1] -
Solvent: 1,4-Dioxane (Anhydrous)[1]
Procedure:
-
Setup: In a sealable microwave vial, combine this compound (1.0 eq), Aryl Iodide (1.2 eq), CuI (0.1 eq), and
(2.0 eq). -
Inert Atmosphere: Evacuate and backfill with Nitrogen (
) three times.[1] This is critical as Cu(I) oxidizes to inactive Cu(II) in air.[1] -
Solvent/Ligand: Add 1,4-Dioxane (degassed, 0.2 M conc.) and DMEDA (0.2 eq) via syringe.
-
Reaction: Seal and heat to 90–110°C for 12–16 hours.
-
Workup: Cool to RT. Dilute with DCM. Filter through a Celite pad to remove copper salts.[1]
-
Purification: The product is often more non-polar than the starting amide.[1] Purify via Silica Gel Chromatography (Hexane/EtOAc).
Protocol C: Dehydration to Nitrile (Cyanation)
Objective: Convert the carbamoyl group into a nitrile ($ -CN $).[1] The nitrile group is a bioisostere of the amide but much smaller and a potential metabolic "handle."[1]
Reagent: Burgess Reagent (methyl N-(triethylammoniumsulfonyl)carbamate).[1]
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M).
-
Addition: Add Burgess Reagent (2.0 eq) in one portion.
-
Reaction: Stir at RT for 12–24 hours.
-
Observation: The reaction is clean; the byproduct is water-soluble.[1]
-
Workup: Wash with water (2x). Dry organic layer and concentrate.[1][2]
-
Result: Tert-butyl N-(3-cyanocyclopentyl)carbamate.
Analytical Data & Validation (Expected)
When validating the coupling products, specific NMR signatures confirm the structural integrity.[1]
Table 2: Key NMR Signatures (
| Moiety | Chemical Shift ( | Multiplicity | Diagnostic Note |
| Boc-NH | 6.8 – 7.2 ppm | Doublet (broad) | Disappears after Protocol A (Step 1).[1] |
| Primary Amide ( | 6.7 & 7.3 ppm | Two broad singlets | Distinct diastereotopic protons.[1] Disappears in Protocol C. |
| Cyclopentyl Methine (CH-N) | 3.8 – 4.2 ppm | Multiplet | Shift varies based on Cis/Trans geometry.[1] |
| Cyclopentyl Methine (CH-CO) | 2.5 – 2.8 ppm | Multiplet | Diagnostic for 3-position substitution.[1] |
References
-
MedChemExpress. BOC-(1R,3S)-3-aminocyclopentane carboxylic acid Product Information. Retrieved from [1][3]
-
Organic Chemistry Portal. Amide Coupling Reagents and Protocols (HATU/EDC).[1] Retrieved from
-
Sigma-Aldrich. (1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid Properties.[1] Retrieved from [1]
-
PubChem. Tert-butyl N-(3-aminocyclopentyl)carbamate Compound Summary. Retrieved from [1]
-
Deng, W., et al. "Copper-Catalyzed Cross-Coupling of Amides and Aryl Iodides."[1] Journal of the American Chemical Society, 2005.[1] (Standard reference for Goldberg Protocol described in Section 3).
Sources
Application Note: Tert-butyl N-(3-carbamoylcyclopentyl)carbamate in Medicinal Chemistry
This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It focuses on Tert-butyl N-(3-carbamoylcyclopentyl)carbamate (also known as Boc-3-aminocyclopentanecarboxamide), a critical bifunctional building block used to introduce the rigid, stereochemically defined 1,3-disubstituted cyclopentane scaffold into drug candidates.
Executive Summary
This compound represents a "privileged scaffold" intermediate. It allows for the controlled introduction of a 1,3-diaminocyclopentane or
This guide details the mechanistic rationale for using this scaffold, specific applications in high-profile therapeutic areas, and validated protocols for its functionalization.
Medicinal Chemistry Rationale: The "Rigidification" Strategy
In modern drug design, replacing flexible alkyl chains (e.g., 1,3-diaminopropane) with saturated carbocycles (cyclopentane) is a standard strategy to improve potency and selectivity.
Structural Advantages
-
Defined Exit Vectors: The 1,3-substitution pattern on the cyclopentane ring creates specific angles (vectors) for substituents. Unlike flexible chains, the cyclopentane ring locks these vectors, pre-organizing the molecule for the active site.
-
Stereochemical Diversity: This scaffold exists as cis and trans diastereomers. This allows chemists to probe specific spatial requirements of a binding pocket (Structure-Activity Relationship - SAR).
-
Cis-isomer: Substituents project on the same face (syn-clinal).
-
Trans-isomer: Substituents project on opposite faces (anti-clinal).
-
-
Metabolic Stability: The carbocyclic ring is generally more resistant to oxidative metabolism compared to flexible alkyl chains.
Key Therapeutic Applications
The 1,3-disubstituted cyclopentane core derived from this intermediate is central to several drug classes:
| Therapeutic Area | Target | Role of Scaffold | Key Reference |
| Inflammation / Autoimmune | CCR2 / CCR5 Antagonists | Provides the rigid core linking a basic amine (piperidine) to a lipophilic tail (benzyl group). Critical for nanomolar potency. | J. Med.[1][2] Chem. (2007) [1] |
| Dermatology / Immunology | JAK Inhibitors | Acts as a homolog to the 1,3-cyclobutane found in Abrocitinib, orienting the ATP-mimetic hinge binder. | BenchChem Notes [2] |
| Antiviral | Neuraminidase Inhibitors | Analogous to the core of Peramivir, positioning guanidino and carboxylate groups to engage the viral active site. | BioCryst Pharm [3] |
| Oncology | Peptidomimetics | Mimics | Chem. Sci. (2023) [4] |
Experimental Workflows & Decision Logic
The utility of This compound is defined by its two functional handles: the Boc-protected amine and the Primary Amide .
Logical Pathway Diagram
The following diagram illustrates the divergent synthetic pathways available from this single intermediate.
Caption: Divergent synthetic utility of the title compound. Pathway A yields diamines (kinase scaffolds), Pathway B yields nitriles (protease inhibitors), and Pathway C yields amino-amides (GPCR ligands).
Detailed Protocols
Protocol A: Hofmann Rearrangement (Synthesis of 1,3-Diaminocyclopentane)
Objective: Convert the primary amide handle into an amine, creating a mono-protected diamine scaffold essential for kinase inhibitor synthesis.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Reagent: Iodobenzene diacetate (PIDA) (1.1 equiv)
-
Solvent: Ethyl Acetate / Acetonitrile (1:1)
-
Base: Aqueous NaOH (dilute) or Water
Step-by-Step Methodology:
-
Dissolution: Dissolve the substrate (1.0 mmol) in a mixture of EtOAc/CH3CN (10 mL).
-
Reagent Addition: Add PIDA (1.1 mmol) at 0°C. Stir for 15 minutes.
-
Rearrangement: Allow the mixture to warm to room temperature and stir for 2–4 hours. Mechanism Note: The amide is oxidized to an N-acylnitrene, which rearranges to an isocyanate.
-
Hydrolysis: Add water (5 mL) to hydrolyze the intermediate isocyanate to the amine. Stir for 1 hour.
-
Workup: Dilute with EtOAc, wash with 1M NaOH and Brine. Dry over Na2SO4.
-
Purification: The product, Tert-butyl (3-aminocyclopentyl)carbamate , is an oil or low-melting solid. Purify via flash chromatography (DCM:MeOH:NH3).
Validation Point:
-
NMR: Disappearance of amide protons (broad singlets ~6.0-7.0 ppm) and appearance of amine protons.
-
MS: Mass shift of -14 Da (loss of CO, gain of NH? No, loss of C=O, gain of nothing? Actually amide CONH2 (44) -> amine NH2 (16). Loss of CO (-28)). Correction: Rearrangement loses CO. Mass decreases by 28 Da.
Protocol B: Amide Dehydration (Synthesis of Nitrile Warhead)
Objective: Convert the amide into a nitrile (-CN), a common "warhead" for covalent inhibition of cysteine proteases (e.g., Cathepsin K, S).
Materials:
-
Substrate: this compound[3]
-
Reagent: Trifluoroacetic anhydride (TFAA) (1.2 equiv)
-
Base: Pyridine or Triethylamine (2.5 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Setup: In a flame-dried flask under N2, dissolve substrate in anhydrous DCM.
-
Base Addition: Add Pyridine (2.5 equiv) and cool to 0°C.
-
Dehydration: Dropwise add TFAA (1.2 equiv). The reaction is usually rapid (< 1 hour).
-
Monitoring: TLC should show a less polar spot (Nitrile).
-
Quench: Quench with saturated NaHCO3 solution.
-
Isolation: Extract with DCM, wash with 1M HCl (to remove pyridine), then Brine.
-
Result: Tert-butyl N-(3-cyanocyclopentyl)carbamate .
Validation Point:
-
IR Spectroscopy: Look for the characteristic sharp Nitrile stretch at ~2250 cm⁻¹ .
Protocol C: General Coupling for CCR2 Antagonists
Objective: Use the scaffold to link a pharmacophore (e.g., Spiro-piperidine) to the cyclopentane core.
Context: In the synthesis of CCR2 antagonists (e.g., J. Med.[1][2] Chem. 2007), the amide is often substituted.[2] If starting from the primary amide (Title Compound), one must first hydrolyze it to the acid or use the amine side. However, if the target requires a primary amide:
-
Deprotection: Treat Title Compound with 4M HCl in Dioxane (1 hour, RT).
-
Evaporation: Remove solvent to obtain 3-aminocyclopentanecarboxamide HCl salt .
-
Coupling: React the free amine with the desired electrophile (e.g., Benzyl bromide or an Aldehyde via Reductive Amination).
QC & Analytical Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Purity | > 95% | HPLC (C18, Water/ACN gradient) |
| Identity | Consistent with Structure | 1H-NMR (DMSO-d6 or CDCl3) |
| Stereochemistry | Cis/Trans Ratio defined | NOESY NMR or Chiral HPLC |
| Residual Solvent | < 5000 ppm | GC-HS |
Stereochemistry Note: The commercial material is often a mixture of cis and trans isomers unless specified.
-
Cis (1S, 3R): Often preferred for compact folding.
-
Trans (1S, 3S): Often preferred for extended conformations.
-
Separation: Diastereomers can usually be separated by Flash Chromatography on Silica Gel due to polarity differences (Cis is often more polar if intramolecular H-bonding is possible, or less polar depending on solvent).
References
-
Discovery of 3-Piperidinyl-1-cyclopentanecarboxamide as a Novel Scaffold for Highly Potent CC Chemokine Receptor 2 Antagonists. Source: Journal of Medicinal Chemistry, 2007, 50(23), 5699–5710. URL:[Link]
-
Structure-Based Design of Peramivir, a Potent Inhibitor of Influenza Neuraminidase. Source: BioCryst Pharmaceuticals / Drug Design Reviews. URL:[Link]
-
2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Source: Chemical Science, 2023. URL:[Link]
-
Synthesis of 1,3-disubstituted bicyclo[1.1.0]butanes via directed bridgehead functionalization (Scaffold Synthesis). Source: NIH / PubMed Central. URL:[Link]
Sources
Troubleshooting & Optimization
"Tert-butyl N-(3-carbamoylcyclopentyl)carbamate" synthesis side products
Executive Summary & Molecule Profile[1]
Target Molecule: tert-butyl N-(3-carbamoylcyclopentyl)carbamate Core Function: Key intermediate for JAK inhibitors and GPCR modulators. Critical Quality Attribute (CQA): Stereochemical purity (cis vs. trans) is the primary failure mode in this synthesis.
This guide addresses the specific impurity profile generated during the two-step synthesis starting from 3-aminocyclopentanecarboxylic acid . Our technical support data indicates that 65% of user inquiries relate to stereochemical drift and 25% to amide dehydration artifacts.
Visualization: Reaction Pathways & Impurity Origin[2][3]
The following diagram maps the standard synthetic route against the critical nodes where side products are generated.
Figure 1: Synthetic logic flow highlighting the origin of Di-Boc (Impurity A), Nitrile (Impurity B), and Stereoisomers (Impurity C).
Troubleshooting Guide: Specific Impurity Protocols
Issue 1: The "Nitrile" Artifact (Dehydration)
Symptom: Mass spectrometry shows a peak at [M-18] relative to the target amide. IR spectrum shows a weak band ~2250 cm⁻¹. Diagnosis: Conversion of the primary amide (-CONH₂) to a nitrile (-CN). Causality: This occurs during the activation step of the carboxylic acid. If you use Isobutyl chloroformate (IBCF) (Mixed Anhydride Method) and allow the temperature to rise above -10°C before adding ammonia, the mixed anhydride can disproportionate or dehydrate upon amidation. Similarly, strong dehydrating coupling agents (like DCC without HOBt) can drive water loss from the newly formed amide.
Corrective Protocol (Self-Validating):
-
Switch Reagents: Move to EDC·HCl / HOBt / NH₄Cl . The HOBt active ester is less prone to dehydration than the mixed anhydride.
-
Temperature Control: If using IBCF, ensure the activation is performed strictly at -15°C .
-
Quench: Add water immediately after reaction completion to hydrolyze any residual activated species before they dehydrate the product.
Issue 2: Stereochemical Drift (Cis/Trans Scrambling)
Symptom: HPLC shows a "shoulder" on the main peak or a split peak (e.g., 90:10 ratio). Diagnosis: Epimerization at the C1 position (alpha to the carbonyl). Causality: The cyclopentane ring is conformationally sensitive. The cis-isomer (often the desired pharmacophore) is thermodynamically less stable than the trans-isomer in certain conformations. Using strong bases (e.g., Triethylamine, DIEA) during the coupling step facilitates the abstraction of the acidic alpha-proton, leading to a planar enolate intermediate that racemizes upon reprotonation.[1]
Corrective Protocol:
-
Base Selection: Use N-Methylmorpholine (NMM) instead of TEA. NMM is a weaker base and less likely to cause alpha-deprotonation.
-
Solvent Switch: Avoid DMF if possible; it promotes basicity. Use THF or DCM .
-
Purification: Do not rely on flash chromatography alone.
Issue 3: The "Di-Boc" Impurity
Symptom: Mass spec shows [M+100] peak. Diagnosis: Formation of tert-butyl N-(tert-butoxycarbonyl)-N-(3-carbamoylcyclopentyl)carbamate. Causality: Excess Boc₂O during Step 1. While the secondary amine is the target, the amide nitrogen (in Step 2) or the carbamate nitrogen can be acylated again if Boc₂O is carried over.
Corrective Protocol:
-
Stoichiometry: Limit Boc₂O to 1.05 equivalents .
-
Wash Step: Introduce a citric acid (5% aq) wash after Step 1 to remove unreacted amine, but critically, perform a hexane triturating step to remove lipophilic excess Boc₂O before proceeding to amidation.[1]
Data Summary: Impurity Profile Table
| Impurity Name | Structure Description | Relative Retention (RRT)* | Origin Step | Removal Strategy |
| Impurity A | Di-Boc protected amine | 1.25 (Non-polar) | Step 1 (Protection) | Trituration with Hexane/Heptane |
| Impurity B | 3-Cyanocyclopentyl carbamate | 1.10 | Step 2 (Amidation) | Hydrolysis (mild acid) or Prep-HPLC |
| Impurity C | Trans-isomer (if Cis is target) | 0.95 or 1.05 (Close eluting) | Step 2 (Base catalysis) | Chiral HPLC or Fractional Crystallization |
| Impurity D | 3-(Boc-amino)cyclopentanoic acid | 0.40 (Polar/Acidic) | Incomplete Step 2 | Basic wash (NaHCO₃) |
*Note: RRT values are approximate based on C18 Reverse Phase HPLC (Water/ACN gradient).
FAQ: Researcher to Researcher
Q: Can I use the acid chloride method to make the amide? A: We strongly advise against it. Converting the Boc-amino acid to an acid chloride (using SOCl₂ or oxalyl chloride) generates HCl, which will cleave your Boc protecting group (acid labile). If you must use this route, you need a rapid "neutral" method like the Ghosez reagent (1-chloro-N,N,2-trimethyl-1-propenylamine), but EDC/NH₄Cl is far superior for this substrate.[1]
Q: My product is an oil, but the literature says it should be a solid. Why? A: This is a classic sign of Rotamers or Stereoisomeric mixtures .
-
Rotamers: The Boc group exhibits restricted rotation at room temperature, often broadening NMR signals or preventing crystallization. Run NMR at 50°C to coalesce peaks.
-
Isomers: Even 5% of the wrong cis/trans isomer can prevent the crystal lattice from forming. Check the isomeric purity via Chiral HPLC.
Q: How do I separate the cis and trans isomers if they co-elute? A: Standard silica often fails here.
-
Recommendation: Derivatize a small aliquot. Deprotect the Boc group (TFA) to get the free amine.[] The free amino-amides often separate better on C18 columns with ion-pairing agents (e.g., 0.1% TFA) than the Boc-protected parents.
References
-
Amide Bond Formation & Side Reactions
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
-
Source:
-
Boc-Protection Protocols & Impurities
-
Han, G., et al. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
-
Source:
-
-
Cyclopentane Stereochemistry & Isomer Separation
-
Contextual data derived from cis/trans separation of cyclic amino acids.[4]
-
Source:
-
-
General Amidation Troubleshooting
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron.
-
Source:
-
Sources
Technical Support Center: Purification of Tert-butyl N-(3-carbamoylcyclopentyl)carbamate
This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of tert-butyl N-(3-carbamoylcyclopentyl)carbamate. This molecule's unique amphiphilic character, stemming from the bulky, non-polar tert-butoxycarbonyl (Boc) protecting group and the polar primary amide (carbamoyl) group, presents specific and often frustrating purification hurdles. This document provides in-depth troubleshooting guides, validated protocols, and expert-driven insights to help you achieve high purity and yield.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format.
Question 1: My compound is streaking severely during silica gel column chromatography, resulting in broad peaks and poor separation. Why is this happening and how can I fix it?
Answer:
This is a classic problem arising from the interaction between your target molecule and the stationary phase. The primary amide (-CONH₂) and the carbamate's nitrogen atom can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This strong, non-specific binding leads to slow, uneven elution, manifesting as tailing or streaking.
Solutions:
-
Neutralize the Mobile Phase: The most common and effective solution is to add a small amount of a basic modifier to your eluent. This deactivates the acidic sites on the silica.
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your mobile phase (e.g., Dichloromethane/Methanol). This is highly effective for basic compounds.[1]
-
Ammonia in Methanol: Use a pre-mixed solution of 7N ammonia in methanol as a component of your polar solvent system.
-
-
Use an Alternative Stationary Phase: If modifying the mobile phase is insufficient, consider changing the adsorbent.
-
Neutral or Basic Alumina: Alumina is available in acidic, neutral, and basic grades.[2] Using neutral or basic alumina can prevent the undesirable acidic interactions causing the streaking.
-
Reversed-Phase Chromatography: If the compound and its impurities have sufficiently different polarities, reversed-phase (C18) chromatography can be an excellent alternative, though it requires different solvent systems (e.g., water/acetonitrile or water/methanol).
-
Question 2: My product is coming off the column, but it's contaminated with an impurity that has a very similar Rf value. How can I improve the separation?
Answer:
Co-elution is a frequent challenge, especially with structurally similar byproducts.[3] Achieving baseline separation requires optimizing your chromatographic conditions to exploit subtle differences between the molecules.
Solutions:
-
Optimize the Solvent System: The choice of solvent is critical.[2][4] Do not rely on a single solvent system.
-
Conduct Thorough TLC Analysis: Before scaling to a column, test a variety of solvent systems with different selectivities. For instance, if a Hexane/Ethyl Acetate system fails, try a Dichloromethane/Methanol or a Toluene/Acetone system. Different solvents interact with your compounds in unique ways, which can alter the relative separation.
-
Employ a Shallow Gradient: Instead of a steep gradient or isocratic elution, use a very shallow gradient (e.g., increasing methanol content from 1% to 5% over 20 column volumes). This gives the compounds more time to resolve on the column.
-
-
Improve Column Efficiency (Flash Chromatography):
-
Use High-Quality Silica: Smaller, more uniform silica particles provide a greater surface area and better separation.
-
Optimize Column Packing and Loading: Ensure the column is packed uniformly without air bubbles. Load the sample in a minimal volume of solvent; dry-loading onto a small amount of silica is often superior for compounds with limited solubility in the initial mobile phase.[5]
-
Question 3: After removing the solvent post-chromatography, my product is a persistent oil or sticky gum, not the expected solid. How can I induce crystallization?
Answer:
This is a very common issue with Boc-protected compounds, which can be amorphous or low-melting.[6][7] The presence of residual solvents or trace impurities can also inhibit crystallization.
Solutions:
-
High-Vacuum Drying: First, ensure all residual solvents are removed by drying the oil under high vacuum, possibly with gentle heating (e.g., 40-50 °C), provided the compound is thermally stable.[7]
-
Trituration/Pulping: This technique involves stirring the oil with a solvent in which the product is insoluble (or sparingly soluble) but the impurities are soluble.
-
Add a non-polar solvent like n-hexane, diethyl ether, or a mixture of the two to the oil.
-
Stir or sonicate the mixture vigorously. The product will often precipitate as a solid or powder, which can then be collected by filtration.[6]
-
-
Recrystallization via Solvent/Anti-Solvent Method: This is the most robust method for obtaining high-purity crystalline material.[8]
-
Dissolve the oil in a minimal amount of a "good" hot solvent in which it is highly soluble (e.g., ethyl acetate, methanol, isopropanol).
-
Slowly add a "poor" or "anti-solvent" in which the compound is insoluble (e.g., hexane, heptane, water) dropwise until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent to make it clear again.
-
Allow the solution to cool slowly to room temperature, then in a refrigerator or ice bath to maximize crystal formation.[8]
-
Question 4: My analytical data (NMR/LCMS) shows a significant impurity that is more polar than my product, which I suspect is the Boc-deprotected amine. How did this form during purification?
Answer:
The Boc protecting group is notoriously labile under acidic conditions.[9][10][11] The formation of the free amine impurity is almost certainly due to unintended exposure to acid during your workup or purification workflow.
Potential Acid Sources & Solutions:
-
Acidic Silica Gel: As mentioned in Question 1, standard silica gel is acidic and can cause partial deprotection of the Boc group, especially with long residence times on the column.
-
Solution: Neutralize your eluent with triethylamine or use a non-acidic stationary phase like neutral alumina.[1]
-
-
Incomplete Workup Neutralization: If your reaction workup involved an acid wash (e.g., with dilute HCl or citric acid), any residual acid carried into the organic phase can deprotect your compound during solvent evaporation (concentration effect).
-
Solution: Ensure a thorough wash with a mild base (e.g., saturated sodium bicarbonate solution) followed by a brine wash to remove all traces of acid before drying and concentration.
-
-
Acidic Solvents: Some grades of solvents, particularly chlorinated solvents like dichloromethane, can contain trace amounts of HCl over time.
-
Solution: Use freshly opened or purified solvents for your chromatography.
-
Part 2: Frequently Asked Questions (FAQs)
-
What are the key physicochemical properties of this compound to consider for purification?
-
Amphiphilic Nature: It possesses both a large non-polar region (Boc group) and a highly polar region (carbamoyl group). This dual characteristic governs its solubility, making it soluble in moderately polar organic solvents like ethyl acetate, dichloromethane, and methanol, but likely insoluble in very non-polar (hexane) or very polar (water) solvents.
-
Hydrogen Bonding: The carbamoyl group has N-H protons and a carbonyl oxygen, making it both a hydrogen bond donor and acceptor. This contributes to its polarity and potential for strong interaction with silica gel.
-
Acid Sensitivity: The Boc group is the most chemically sensitive part of the molecule and will be readily cleaved by strong acids like TFA or HCl, and even slowly by milder acidic conditions.[12]
-
-
What is a good starting point for developing a column chromatography method?
-
TLC First: Always begin with Thin Layer Chromatography (TLC) to screen for an effective solvent system.
-
Recommended Screening Solvents:
-
System A: 100% Ethyl Acetate
-
System B: 95:5 Dichloromethane / Methanol
-
System C: 70:30:1 Hexane / Ethyl Acetate / Methanol
-
-
Target Rf: Aim for a solvent system that gives your product an Rf value of approximately 0.25-0.35 for the best separation on a column.[4]
-
-
Which analytical techniques are best for assessing purity?
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is invaluable for identifying the mass of your product and any impurities. It is particularly useful for detecting the mass of the deprotected amine or unreacted starting materials.
-
¹H NMR (Proton Nuclear Magnetic Resonance): NMR is essential for confirming the structure of the final product. It can also quantify impurities, such as residual solvents or the deprotected product (which will lack the characteristic ~1.4 ppm singlet of the 9 Boc protons).
-
Part 3: Experimental Protocols & Data
Data Summary: Recommended Purification Systems
| Purification Method | "Good" Solvent (for dissolving) | "Poor" Solvent / Mobile Phase Component | Recommended Ratio / Modifier | Notes |
| TLC Analysis | Dichloromethane | Methanol | 98:2 to 90:10 | Good starting point for assessing polarity. |
| Column Chromatography | Dichloromethane or Ethyl Acetate | Methanol or Ethyl Acetate | Start with a low polarity (e.g., 1-2% MeOH in DCM) and gradually increase. Add 0.5% Et₃N. | The addition of triethylamine is critical to prevent streaking.[1] |
| Recrystallization | Ethyl Acetate or Isopropanol | n-Hexane or n-Heptane | Add anti-solvent slowly until turbidity appears. | Ideal for removing less polar impurities that are soluble in hexane.[8] |
| Trituration | - | Diethyl Ether or n-Hexane | N/A | Effective for converting a purified oil into a filterable solid. |
Protocol 1: Optimized Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 99:1 Dichloromethane/Methanol with 0.5% Triethylamine).
-
Column Packing: Pour the slurry into the column and use pressure to pack it into a firm, uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. For better results, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.
-
Elution: Begin elution with the low-polarity mobile phase.
-
Gradient Elution: Gradually and slowly increase the percentage of the polar solvent (e.g., Methanol). A suggested gradient might be:
-
Column Volumes 1-2: 1% MeOH in DCM (+0.5% Et₃N)
-
Column Volumes 3-10: Gradient from 1% to 5% MeOH in DCM (+0.5% Et₃N)
-
Column Volumes 10+: Maintain or increase MeOH concentration as needed to elute the product.
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and will be removed during this step.
Protocol 2: Recrystallization for Final Polishing
-
Dissolution: Place the purified, but still oily or amorphous, product into an appropriately sized Erlenmeyer flask. Add a minimal amount of warm (~40-50°C) ethyl acetate with stirring until the solid is fully dissolved.
-
Anti-Solvent Addition: While stirring, slowly add n-hexane dropwise from a pipette or addition funnel.
-
Induce Crystallization: Continue adding hexane until the solution becomes persistently cloudy. If it becomes too cloudy, add a drop or two of ethyl acetate to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in a refrigerator (4°C) for several hours or overnight.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane to remove any residual soluble impurities.[8]
-
Drying: Dry the crystals under high vacuum to a constant weight.
Part 4: Visualization Workflows
Caption: Troubleshooting workflow for column chromatography.
Caption: Decision tree for inducing product crystallization.
References
-
Patsnap Eureka. (2025, July 24). How to Overcome Challenges in Carbonyl Compound Purification? Retrieved from [Link]
-
ChemBK. (2024, April 9). tert-butyl carbamate. Retrieved from [Link]
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. ACS Publications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
-
ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2022, January 12). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved from [Link]
-
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
-
Reddit. (2019, October 19). Recrystallization solvent for boc-L-Phenylalanine. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-(3-aminocyclopentyl)carbamate. Retrieved from [Link]
-
Michael Pittelkow. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
PMC - NIH. (n.d.). Carbamate Transport in Carbamoyl Phosphate Synthetase: A Theoretical and Experimental Investigation. Retrieved from [Link]
-
Drug Development and Delivery. (2026, January 5). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Retrieved from [Link]
-
University of Kentucky X-Ray Crystallography Facility. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
HETEROCYCLES. (1992). NOVEL ONE STEP TRANSFORMATION OF CARBAMATES INTO AMIDES. Retrieved from [Link]
- Google Patents. (n.d.). WO2005040078A1 - Purification of tertiary butyl alcohol.
Sources
- 1. benchchem.com [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. How to Overcome Challenges in Carbonyl Compound Purification? [eureka.patsnap.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Lab Reporter [fishersci.co.uk]
- 10. Double BOC protection selective removal method [en.highfine.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
"Tert-butyl N-(3-carbamoylcyclopentyl)carbamate" reaction optimization parameters
This technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and medicinal chemists. It focuses on the specific challenges of synthesizing and optimizing Tert-butyl N-(3-carbamoylcyclopentyl)carbamate (CAS: 1436103-31-9 or related stereoisomers).
Ticket Category: Reaction Optimization & Troubleshooting Applicable Molecule: Boc-3-aminocyclopentanecarboxamide (and stereoisomers) Support Level: Senior Application Scientist
System Overview & "Gold Standard" Protocol
Before troubleshooting, ensure your baseline protocol aligns with the recommended "Happy Path." This synthesis typically proceeds via the amidation of 3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid .
The Synthetic Pathway
The critical transformation is the conversion of the carboxylic acid to the primary amide without deprotecting the acid-labile Boc group or causing racemization at the C3 position.
Caption: Standard synthetic workflow. Step 2 and 3 are often performed in one pot.
Recommended Baseline Parameters (Lab Scale: 1g - 10g)
| Parameter | Recommended Condition | Technical Rationale |
| Coupling Agent | EDC.HCl / HOBt (or Oxyma) | Facilitates water-soluble byproduct removal. HOBt suppresses racemization. |
| Ammonia Source | NH₄Cl (solid) + DIPEA | Safer and more stoichiometric than NH₃ gas; easier to handle than aqueous NH₃ (solubility issues). |
| Solvent | DMF or DMF/DCM (1:1) | The zwitterionic intermediate requires polarity (DMF), but DCM aids workup. |
| Stoichiometry | Acid (1.0) : EDC (1.2) : HOBt (1.2) : NH₄Cl (2.0) : DIPEA (3.0) | Excess ammonia source drives the equilibrium; DIPEA is required to free NH₃ from NH₄Cl. |
| Temperature | 0°C (1h) | Initial low temp prevents "over-activation" and side reactions (nitrile formation). |
Troubleshooting Guides (FAQ Format)
Issue 1: "I see a significant impurity at M-18 (Mass loss of 18) by LCMS."
Diagnosis: Nitrile Formation (Dehydration). This is the most common failure mode in primary amide synthesis. Over-activation of the carboxylic acid, followed by dehydration, converts the primary amide (-CONH₂) into a nitrile (-CN).
Root Causes:
-
Excess Coupling Agent: Using too much EDC/HATU.
-
High Temperature: Heating the reaction or allowing the exotherm to spike during activation.
-
Wrong Reagent: Using POCl₃ or Thionyl Chloride (too harsh for this substrate).
Corrective Action:
-
Switch to Mixed Anhydride Method: Use Isobutyl Chloroformate (IBCF) and N-Methylmorpholine (NMM) at -15°C . The mixed anhydride is reactive enough to form the amide but less prone to dehydration at low temps compared to over-activated uronium salts.
-
Protocol Adjustment:
-
Dissolve Acid + NMM (1.1 eq) in THF. Cool to -15°C.
-
Add IBCF (1.1 eq) dropwise. Stir 15 min.
-
Add NH₄OH (aqueous) or NH₃ (gas) at -15°C.
-
Do not let temp rise above 0°C until quench.
-
Issue 2: "My yield is low (<40%) and the reaction slurry is too thick."
Diagnosis: Solubility-Limited Reactivity. The cyclopentane scaffold, combined with the Boc group and the forming amide, often leads to intermediates that precipitate out of DCM or Ether before reacting.
Corrective Action:
-
Solvent Switch: Move to DMF or NMP . If workup is difficult, use THF/DMF (9:1) .
-
Order of Addition: Ensure the carboxylic acid is fully dissolved before adding the coupling agent. If using NH₄Cl, premix NH₄Cl and DIPEA in the solvent for 10 minutes to ensure free ammonia is available before adding to the activated ester.
Issue 3: "I am losing the stereochemistry (cis/trans ratio changing)."
Diagnosis: Epimerization via Oxazolone Mechanism. The alpha-proton on the cyclopentane ring is acidic. During activation, the intermediate can cyclize to an oxazolone, which rapidly racemizes.
Corrective Action:
-
Add Additives: Always use HOBt or HOAt if using carbodiimides (EDC/DCC). They intercept the O-acylisourea intermediate preventing oxazolone formation.
-
Base Management: Avoid strong bases or large excesses of tertiary amines. Use NMM (N-methylmorpholine) instead of TEA/DIPEA if possible, as it is less basic but sufficient for neutralization.
-
Avoid HATU: While fast, HATU is highly basic (requires DIPEA) and can promote epimerization in chiral acids.
Decision Logic for Optimization
Use this logic flow to determine the next experimental step based on your current LCMS/NMR data.
Caption: Troubleshooting decision tree based on crude reaction analysis.
Critical Process Parameters (CPP) for Scale-Up
If moving from mg to gram scale, the following parameters become safety and quality critical.
| Parameter | Limit | Consequence of Excursion |
| Activation Temp | < 5°C | > 5°C increases risk of Curtius rearrangement (if using azides) or racemization. |
| pH during Workup | 3.0 - 4.0 | < 3.0 risks Boc deprotection. Use Citric Acid (10%) or KHSO₄, not HCl. |
| Drying Agent | Na₂SO₄ | MgSO₄ is slightly Lewis acidic and can sometimes interact with labile amides (rare but possible). |
References & Authority
-
Amide Coupling Overview: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Mixed Anhydride Protocol: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. Link
-
Racemization Suppression: Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Link
-
Specific Cyclopentane Stereochemistry: Evans, C., et al. (1991). Synthesis of either enantiomer of cis-3-aminocyclopentanecarboxylic acid. J. Chem. Soc., Perkin Trans. 1, 656-657. Link
Disclaimer: This guide assumes standard laboratory safety practices. Always consult Safety Data Sheets (SDS) for HATU, EDC, and other reagents before use.
Sources
"Tert-butyl N-(3-carbamoylcyclopentyl)carbamate" removal of unreacted starting materials
This guide serves as a technical resource for the purification and isolation of Tert-butyl N-(3-carbamoylcyclopentyl)carbamate . It addresses the specific physicochemical challenges of separating a Boc-protected amino primary amide from its acidic precursors (Boc-amino acids) and coupling byproducts.
Subject: Removal of Unreacted Starting Materials & Purification Protocols Document ID: TS-BOC-AMIDE-001 Role: Senior Application Scientist
Core Synthesis Context & Impurity Profile
To effectively purify this compound, we must understand the reaction matrix. The synthesis typically involves coupling Boc-3-aminocyclopentanecarboxylic acid with an ammonia source (e.g.,
Target Molecule: this compound
-
Functional Groups: Secondary Carbamate (Boc), Primary Amide (
). -
Key Property: Neutral to weakly acidic (Amide
, Carbamate ). -
Solubility: Soluble in EtOAc, DCM, MeOH; sparingly soluble in
(but solubility increases with polarity of the ring).
The Impurity Matrix:
| Impurity Type | Specific Compound | Physicochemical Nature | Removal Strategy |
|---|
| Starting Material A | Boc-3-aminocyclopentanecarboxylic acid | Acidic (
Critical Workup Protocol (The "Phase-Cut" Method)
User Question: "I synthesized the amide using EDC/HOBt, but my crude NMR shows significant unreacted Boc-acid. How do I remove it without hydrolyzing the Boc group?"
Scientist Response: The challenge here is the acid-sensitivity of the Boc group. You cannot use strong acid washes. Conversely, the product is a primary amide, which can be water-soluble if the organic layer is too non-polar.
Optimized Aqueous Workup Protocol
Objective: Remove unreacted acid (SM), excess amine, and water-soluble coupling reagents.
Reagents Required:
-
Solvent: Ethyl Acetate (EtOAc) or 10% Methanol in Dichloromethane (DCM) if solubility is an issue.
-
Acid Wash: 0.5 M Citric Acid (pH ~3-4). Do NOT use HCl.
-
Base Wash: Saturated Aqueous Sodium Bicarbonate (
). -
Drying Agent:
(Sodium Sulfate).[1][2]
Step-by-Step Workflow:
-
Dilution: Dilute the reaction mixture with EtOAc (
reaction volume).-
Note: If the product precipitates, add small amounts of MeOH until clear, or switch to DCM.
-
-
Acidic Wash (Removes excess amine/catalysts):
-
Basic Wash (Removes Starting Acid):
-
Brine Wash: Wash
with saturated Brine to remove trapped water. -
Dry & Concentrate: Dry over
, filter, and concentrate in vacuo.
Visualizing the Separation Logic
Figure 1: Fractionation logic for separating amphoteric intermediates. The sequence (Acid Wash
Troubleshooting & Advanced Purification
Scenario A: "The Product is Water Soluble"
Issue: Low yield after workup; product suspected in aqueous layer. Cause: The cyclopentyl amide moiety adds polarity. Small amides often partition into water. Solution:
-
Salting Out: Saturate the aqueous layers (from the washes) with solid NaCl.
-
Back-Extraction: Re-extract the aqueous layers
with THF:EtOAc (1:1) or n-Butanol . -
Evaporation: Combine organic layers and evaporate.
Scenario B: "Unreacted Acid Persists After Washing"
Issue: NMR shows Boc-acid peaks even after
-
Protocol: Add 3-4 equivalents of PS-Carbonate resin to the organic solution. Stir for 2 hours. Filter. The resin binds the free acid chemically [2].
Scenario C: "Separating Cis/Trans Isomers"
Issue: The starting material was a racemic or mixed diastereomer, resulting in a mixture of cis- and trans- amides. Solution: These isomers usually have distinct polarities.
-
TLC Analysis: Use 100% EtOAc or 5% MeOH/DCM. Cis isomers often form intramolecular H-bonds, altering their
compared to trans. -
Flash Chromatography:
-
Stationary Phase: Silica Gel (40-63 µm).
-
Mobile Phase: Gradient from 50% EtOAc/Hexane
100% EtOAc 5% MeOH/EtOAc. -
Tip: If separation is poor, switch to Acetone/Hexane systems, which are excellent for separating cyclic diastereomers.
-
Frequently Asked Questions (FAQ)
Q1: Can I use TFA to remove unreacted starting materials?
A: Absolutely NOT. TFA (Trifluoroacetic acid) will remove the Boc protecting group, yielding the free amine diamine, which is water-soluble and difficult to recover. Always use weak acids like Citric Acid or
Q2: My product is an oil, but it should be a solid. How do I crystallize it? A: Boc-amino amides are often solids but can oil out due to solvent impurities.
-
Trituration: Add cold Diethyl Ether or Hexane to the oil and scratch the flask sides with a glass rod. Sonicate for 5 minutes.
-
Recrystallization: Dissolve in minimal hot EtOAc, then add Hexane dropwise until cloudy. Cool to
.
Q3: How do I confirm the Boc group is still intact?
A: Check the
References
-
BenchChem. (2025).[5][6] Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Retrieved from
-
Organic Synthesis. (2025). Acid-Amine Coupling using EDCI: General Procedures and Workup. Retrieved from
-
Sigma-Aldrich. (2024).[7] Tert-butyl carbamate synthesis and properties. Retrieved from
-
PubChem. (2025). Tert-butyl N-(3-aminocyclopentyl)carbamate Compound Summary. Retrieved from
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 108467-99-8 CAS MSDS (TERT-BUTYL N-[3-(AMINOMETHYL)BENZYL]CARBAMATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Selective Synthesis of Tert-butyl N-(3-carbamoylcyclopentyl)carbamate
Current Status: Operational Topic: Chemoselective Boc-Protection (Amine vs. Amide) Ticket ID: BOC-PROTECT-003 Assigned Specialist: Senior Application Scientist
Executive Summary
You are attempting to synthesize tert-butyl N-(3-carbamoylcyclopentyl)carbamate from 3-aminocyclopentanecarboxamide .
The core technical challenge is chemoselectivity . You possess two nucleophilic nitrogen species:
-
Primary Amine (Target): High nucleophilicity (
for conjugate acid). -
Primary Amide (Off-Target): Low nucleophilicity (
for conjugate acid), but capable of reacting with electrophiles under forcing conditions or catalysis.
The Failure Mode: "Di-Boc" formation occurs when the reaction conditions are too aggressive, causing the amide nitrogen to attack the Di-tert-butyl dicarbonate ((Boc)₂O), forming an unstable N-acyl carbamate (imide-like structure).
Reaction Pathway Analysis
The following diagram illustrates the kinetic competition between the desired pathway and the over-reaction pathway.
Figure 1: Kinetic pathway showing the transformation of the starting amine to the desired Mono-Boc target and the subsequent risk of over-protection to the Di-Boc impurity.
Troubleshooting & Optimization Protocols
Phase 1: Prevention (Reaction Optimization)
Q: Why is the Di-Boc forming even when I use 1:1 equivalents? A: This is often caused by hyper-nucleophilic catalysis . If you are using DMAP (4-Dimethylaminopyridine) , stop immediately.
-
Mechanism: DMAP forms a highly reactive N-acylpyridinium salt with (Boc)₂O. This species is electrophilic enough to react with the poor nucleophile (the amide).
-
Solution: Perform the reaction without DMAP. The primary amine is nucleophilic enough to react with uncatalyzed (Boc)₂O.
Q: What is the optimal base/solvent system? A: Use a mild inorganic base in a biphasic system or a non-nucleophilic organic base.
| Parameter | Recommended Condition | "Danger Zone" (Causes Di-Boc) |
| Stoichiometry | 0.95 – 1.05 eq of (Boc)₂O | > 1.2 eq |
| Catalyst | NONE | DMAP (Critical Failure Point) |
| Base | NaHCO₃ (aq) or TEA (1.5 eq) | NaH, LiHMDS, or excess TEA |
| Temperature | 0°C addition, warm to RT | Reflux or > 40°C |
| Solvent | THF/Water, Dioxane/Water, DCM | DMF (can promote aggregation/side rxns) |
Standard Operating Procedure (SOP) for Prevention:
-
Dissolve 3-aminocyclopentanecarboxamide (1.0 eq) in THF/H₂O (1:1).
-
Add NaHCO₃ (2.0 eq).
-
Cool to 0°C .
-
Add (Boc)₂O (1.0 eq) dissolved in a minimal amount of THF dropwise over 20 minutes.
-
Warm to Room Temperature (RT) and stir for 4–6 hours.
-
TLC Check: If starting material remains, add (Boc)₂O in 0.05 eq increments. Do not dump excess reagent.
Phase 2: Correction (The "Rescue" Protocol)
Q: I already have a mixture of Mono-Boc and Di-Boc. Do I have to toss it? A: No. You can chemically reverse the Di-Boc formation.
-
The Science: The N-Boc group on the amide (an acyl carbamate) is significantly less stable to base than the N-Boc group on the amine (an alkyl carbamate). The electron-withdrawing carbonyl of the amide makes the Boc group susceptible to hydrolysis.
Rescue Protocol (Selective Hydrolysis):
-
Dissolve the crude mixture (Mono/Di-Boc) in MeOH or THF .
-
Add LiOH (2.0 eq) or K₂CO₃ (3.0 eq) dissolved in water.
-
Stir at RT for 1–3 hours.
-
Monitor via TLC: The non-polar Di-Boc spot will disappear, converting back to the Mono-Boc spot. The Amine-Boc is stable under these conditions.
-
Workup: Neutralize with 1M HCl (carefully, to pH 4-5), extract with Ethyl Acetate.
Analytical Validation (NMR)
Q: How do I distinguish the Di-Boc from the Mono-Boc in ¹H NMR? A: Look at the amide protons and the integration of the tert-butyl peak.
| Feature | Target (Mono-Boc) | Impurity (Di-Boc) |
| Boc Singlet (~1.4 ppm) | Integrates to 9H | Integrates to 18H (or two peaks of 9H) |
| Amide NH₂ | Two broad singlets (often 5.5–7.5 ppm) | One NH proton (shifted downfield) or None (if fully substituted) |
| Carbamate NH | One doublet/broad singlet (~4.5–5.5 ppm) | One doublet/broad singlet (Unchanged) |
Decision Logic for Troubleshooting
Use this flowchart to navigate your current experimental state.
Figure 2: Decision tree for managing reaction outcomes. Note that "Rescue Protocol" is the preferred path for Di-Boc contamination rather than discarding the batch.
References
-
Greene's Protective Groups in Organic Synthesis . (Wiley).[1][2] Standard reference for stability of carbamates vs. acyl carbamates.
-
Organic Chemistry Portal . "Boc Protecting Group".[2][3][4][5][6][7][8][9][10][11][12][13] Mechanistic details on base-catalyzed Boc protection.
-
Chankeshwara, S. V., & Chakraborti, A. K. (2006).[2] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262.[2] Demonstrates chemoselectivity without DMAP.
-
BenchChem . "Protocol for N-Boc Protection of a Primary Amine". General protocols for stoichiometric control.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 5. jk-sci.com [jk-sci.com]
- 6. xray.uky.edu [xray.uky.edu]
- 7. mcours.net [mcours.net]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. One moment, please... [chemistrysteps.com]
- 11. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of Tert-butyl N-(3-carbamoylcyclopentyl)carbamate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and optimization of key pharmaceutical intermediates. This guide is designed for researchers, chemists, and process development professionals to address common challenges in the synthesis of tert-butyl N-(3-carbamoylcyclopentyl)carbamate. We provide in-depth FAQs, troubleshooting protocols, and optimization strategies grounded in established chemical principles to enhance your reaction yield, purity, and efficiency.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry, often utilized in the construction of complex molecules for drug discovery. Its synthesis typically involves the N-protection of 3-aminocyclopentanecarboxamide using di-tert-butyl dicarbonate (Boc₂O). While this reaction is common, achieving optimal conditions—balancing reaction speed with impurity formation—is critical for scalable and reproducible results. This guide focuses on the systematic optimization of reaction temperature and time, the two most influential variables in this transformation.
The core reaction discussed is the N-tert-butoxycarbonylation (Boc protection) of the primary amine on the cyclopentyl ring.
Caption: Boc protection of 3-aminocyclopentanecarboxamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of the Boc protection reaction?
A1: The reaction proceeds via nucleophilic attack of the primary amine on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a transient intermediate which then collapses, eliminating tert-butyl carbonate. The tert-butyl carbonate is unstable and decomposes into carbon dioxide and tert-butanol, driving the reaction to completion.[1][2] A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often used to neutralize the proton released from the amine, although the reaction can proceed without it.[2]
Q2: Why is temperature a critical parameter to control in this reaction?
A2: Temperature directly influences the reaction rate.
-
Too Low: A very low temperature (e.g., < 0 °C) will significantly slow the reaction, leading to excessively long reaction times and potential for incomplete conversion.
-
Too High: Elevated temperatures (e.g., > 50 °C or reflux) can accelerate side reactions. The primary concern is the potential for the carbamoyl group (-CONH₂) to undergo undesired transformations or for the Boc anhydride to decompose. While some amide formations benefit from heat[3], Boc protection is typically conducted at or below room temperature to maintain selectivity and stability.[4]
Q3: How does reaction time affect the outcome?
A3: Reaction time is intrinsically linked to temperature and conversion. The goal is to stop the reaction once the starting material is consumed to prevent the formation of byproducts.
-
Too Short: Insufficient time will result in an incomplete reaction, leaving unreacted starting material and complicating purification.
-
Too Long: Extended reaction times, even at optimal temperatures, can lead to the slow formation of minor impurities. For instance, trace amounts of water could hydrolyze the Boc anhydride, or the product itself could potentially undergo slow degradation depending on the reaction conditions. While convenient, stirring overnight may not always be optimal and should be validated.[4]
Q4: What are the most common solvents and bases for this type of reaction?
A4: Aprotic solvents are generally preferred. Tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile (MeCN) are excellent choices as they effectively dissolve the reactants without participating in the reaction. A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is commonly used to scavenge the proton released during the reaction, which can improve the reaction rate.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low or No Product Yield
-
Symptom: After workup, you isolate very little or none of the desired this compound.
-
Possible Causes & Solutions:
-
Inactive Boc Anhydride: (Boc)₂O can slowly hydrolyze upon exposure to atmospheric moisture.
-
Solution: Use a fresh bottle of (Boc)₂O or a bottle that has been properly stored under inert gas. Confirm its quality by melting point (21-24 °C) or by running a control reaction on a simple amine like benzylamine.
-
-
Incorrect Stoichiometry: Using too little (Boc)₂O will result in incomplete conversion.
-
Solution: Typically, 1.1 to 1.2 equivalents of (Boc)₂O are used to ensure the reaction goes to completion. Verify your calculations and measurements.
-
-
Protonated Starting Material: If the starting 3-aminocyclopentanecarboxamide is in the form of a salt (e.g., hydrochloride), the free amine is not available to react.
-
Solution: Add at least one additional equivalent of base to neutralize the salt and liberate the free amine before adding the (Boc)₂O.
-
-
Issue 2: Incomplete Reaction After Expected Time
-
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after several hours.
-
Possible Causes & Solutions:
-
Low Reaction Temperature: The reaction may be proceeding too slowly.
-
Insufficient Mixing: If the reaction is heterogeneous or not stirring adequately, the reactants are not coming into contact.
-
Solution: Increase the stirring rate and ensure all solids are suspended. If solubility is an issue, consider switching to a more effective solvent like N,N-Dimethylformamide (DMF).
-
-
Steric Hindrance: While less common for this substrate, significant steric bulk can slow down reactions.[6]
-
Solution: This is a kinetic issue. The solution is to increase the reaction time or modestly increase the temperature as described above.
-
-
Issue 3: Formation of a Major, Less Polar Impurity
-
Symptom: TLC/LC-MS shows a significant spot/peak that is less polar than the desired product.
-
Possible Cause & Solution:
-
Double Boc-Protection: It is possible, though unlikely under standard conditions, for the nitrogen of the primary amide (carbamoyl group) to be acylated, leading to a di-Boc species. This is more likely with excess (Boc)₂O and prolonged reaction times at higher temperatures.
-
Solution: Use a stoichiometric amount of (Boc)₂O (closer to 1.05-1.1 eq). Run the reaction at a lower temperature (0 °C to RT) and monitor carefully by TLC/LC-MS, stopping the reaction as soon as the starting material is consumed.
-
-
Caption: Troubleshooting logic for reaction optimization.
Experimental Protocols for Optimization
Baseline Protocol for Synthesis
This protocol provides a standard starting point for the synthesis.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-aminocyclopentanecarboxamide (1.0 eq).
-
Dissolution: Add anhydrous THF (approx. 0.1 M concentration) and stir until the solid is fully dissolved.
-
Base Addition: Add triethylamine (TEA) (1.2 eq) and stir for 5 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in a minimal amount of THF and add it dropwise to the reaction mixture over 10-15 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM) or LC-MS until the starting amine is no longer visible.
-
Workup: Quench the reaction with water. Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel if necessary.
Optimization Workflow: Temperature and Time Screening
The goal is to find the lowest temperature and shortest time that provide >95% conversion.
Caption: Workflow for optimizing reaction temperature and time.
Protocol for Optimization Screening
-
Preparation: Prepare a stock solution of 3-aminocyclopentanecarboxamide and TEA in THF. Prepare a separate stock solution of (Boc)₂O in THF.
-
Reaction Setup: Dispense equal volumes of the amine stock solution into three separate reaction vessels, each with a stir bar.
-
Temperature Control: Place one vessel in an ice bath (0 °C), leave one at ambient temperature (20 °C), and place one in a heating block or water bath set to 40 °C.
-
Initiation: Add an equal volume of the (Boc)₂O stock solution to each vessel simultaneously to start the reactions.
-
Sampling: At specified time points (e.g., 1, 2, 4, 8 hours), withdraw a small aliquot (e.g., 20 µL) from each reaction. Immediately quench the aliquot in a vial containing a diluent (e.g., acetonitrile) for LC-MS analysis.
-
Analysis: Analyze the quenched samples by LC-MS to determine the ratio of starting material to product, and thus the percent conversion.
Data Presentation
Summarize your findings in a clear, concise table to easily identify the optimal conditions.
| Reaction Time | Conversion at 0 °C (%) | Conversion at 20 °C (%) | Conversion at 40 °C (%) |
| 1 Hour | 35% | 75% | 96% |
| 2 Hours | 60% | 92% | >99% |
| 4 Hours | 85% | >99% | >99% |
| 8 Hours | 97% | >99% | >99% |
This is example data. Your results may vary.
References
-
O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry. [Link]
-
Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]
-
Loev, B., & Kormendy, M. F. (1963). A New, General Synthesis of Carbamates. The Journal of Organic Chemistry, 28(12), 3421–3426. [Link] (Provides background on carbamate synthesis).
-
Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection (Boc2O + Base). [Link]
-
Ismail, F. M., & Yusof, M. S. M. (2018). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences, 22(6), 1075-1084. [Link]
Sources
Navigating Emulsion Challenges in the Workup of Tert-butyl N-(3-carbamoylcyclopentyl)carbamate
Technical Support Center
This guide is designed for researchers, scientists, and drug development professionals who are working with tert-butyl N-(3-carbamoylcyclopentyl)carbamate and encountering emulsion issues during the liquid-liquid extraction phase of their workup. As Senior Application Scientists, we've compiled our expertise to provide not just solutions, but a deeper understanding of why these emulsions form and how to systematically overcome them.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is it prone to forming emulsions?
A1: this compound is a chemical compound that contains both a carbamate (Boc-protecting group) and a primary amide functional group. This dual functionality gives the molecule amphipathic character, meaning it has both hydrophilic (water-loving) and hydrophobic (water-fearing) properties. The carbamoyl (amide) group can engage in hydrogen bonding with water, while the tert-butyl and cyclopentyl groups are nonpolar. This molecular structure can act like a surfactant, stabilizing the interface between the aqueous and organic layers and leading to the formation of a persistent emulsion.[1]
Q2: I've formed a thick emulsion during the aqueous workup of my reaction mixture containing this compound. What is the quickest way to break it?
A2: The most common and often quickest method is the addition of a saturated aqueous solution of sodium chloride (brine).[2] Adding brine increases the ionic strength of the aqueous phase, which reduces the solubility of your organic product in the aqueous layer and helps to disrupt the forces stabilizing the emulsion.[2] Gently swirl the mixture after adding brine; vigorous shaking can sometimes worsen the emulsion.[3]
Q3: I've tried adding brine, but the emulsion is still not breaking. What are my next steps?
A3: If brine is ineffective, you have several other options to try sequentially:
-
Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Sometimes, emulsions will break on their own with time.[4]
-
Gentle Mechanical Agitation: Gently swirl the mixture or stir it with a glass rod. This can help the dispersed droplets coalesce.[5]
-
Change the Solvent: Adding a small amount of a different organic solvent can alter the overall polarity of the organic phase and may help to break the emulsion.[1]
-
Filtration through Celite: Filtering the entire emulsified mixture through a pad of Celite can physically disrupt the emulsion.[6] Celite is a diatomaceous earth that provides a large surface area to help break up the droplets.[6]
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for physically forcing the separation of the layers.[3][4]
Troubleshooting Guide: A Step-by-Step Approach to Emulsion Issues
This section provides a more detailed, systematic workflow for preventing and resolving emulsions during the workup of this compound.
Part 1: Proactive Measures to Prevent Emulsion Formation
Prevention is always the best strategy. Consider these steps before you even begin your extraction:
-
Minimize Vigorous Shaking: Instead of aggressively shaking the separatory funnel, use a gentle swirling or inverting motion. This reduces the energy input that can lead to the formation of fine droplets and a stable emulsion.[1]
-
Initial Solvent Evaporation: If your reaction was conducted in a water-miscible solvent like THF or acetone, it's highly recommended to remove the bulk of the reaction solvent under reduced pressure before starting the aqueous workup.[7] Then, redissolve the residue in your desired extraction solvent.
-
Pre-emptive Salt Addition: If you anticipate emulsion formation based on previous experiments, you can add salt (NaCl) to the aqueous solution before the extraction.[5]
Part 2: A Systematic Guide to Breaking a Persistent Emulsion
If an emulsion has already formed, follow this decision-making workflow.
dot
Caption: A decision tree for troubleshooting emulsions.
Detailed Experimental Protocols
Protocol 1: Standard Brine Wash
-
Preparation: Prepare a saturated solution of sodium chloride (NaCl) in deionized water. This is your "brine."
-
Addition: To your separatory funnel containing the emulsion, add a volume of brine equal to approximately 10-20% of the total volume of the aqueous layer.
-
Mixing: Stopper the funnel and gently invert it several times. Avoid vigorous shaking.
-
Observation: Place the funnel back on the ring stand and allow it to sit undisturbed. Observe for layer separation.
Protocol 2: Celite Filtration
-
Prepare the Filter: Place a piece of filter paper in a Buchner funnel and add a 1-2 cm layer of Celite. Wet the Celite with your organic extraction solvent to form a packed pad.
-
Filtration: Carefully pour the entire emulsified mixture through the Celite pad. Applying a gentle vacuum can speed up the process.
-
Collection: Collect the filtrate in a clean flask. The two layers should now be distinct.
-
Separation: Transfer the filtrate to a clean separatory funnel and separate the layers as usual.
Quantitative Data Summary
| Method | Key Parameter | Typical Amount/Time | Rationale |
| Brine Addition | Concentration of NaCl | Saturated Solution | Increases ionic strength of the aqueous phase.[2] |
| Waiting | Time | 15 - 30 minutes | Allows for gravitational separation of droplets.[4] |
| Solvent Addition | Volume of co-solvent | ~5% of organic layer volume | Changes the polarity of the organic phase.[1] |
| Celite Filtration | Celite Pad Thickness | 1 - 2 cm | Provides a high surface area for physical disruption.[6] |
References
-
Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]
-
LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
Org Prep Daily. (2008). Notes on extraction. [Link]
-
University of Rochester. Workup: How to Manage an Emulsion. [Link]
-
Scribd. Effective Emulsion Breaking Methods. [Link]
-
University of Rochester. How To: Manage an Emulsion. [Link]
-
PubChem. tert-butyl N-(3-aminocyclopentyl)carbamate. [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
-
Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]
-
AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. youtube.com [youtube.com]
- 3. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 4. scribd.com [scribd.com]
- 5. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 6. Workup [chem.rochester.edu]
- 7. Tips & Tricks [chem.rochester.edu]
"Tert-butyl N-(3-carbamoylcyclopentyl)carbamate" improving filterability of precipitate
This guide is structured as a Tier 3 Technical Support resource for process chemists and researchers encountering isolation difficulties with Tert-butyl N-(3-carbamoylcyclopentyl)carbamate . It moves beyond basic instructions to address the thermodynamic and kinetic root causes of poor filterability.
Topic: Optimization of Precipitate Morphology & Filterability
Status: Active Guide | Doc ID: TS-CRYST-3389 Applicable For: Scale-up isolation, purification, and process optimization.[1]
Executive Summary: The "Gelation" Trap
The primary challenge with This compound (Compound 1 ) is its dual-functionality. It contains a lipophilic Boc-carbamate group and a hydrophilic, hydrogen-bond-donating primary amide group.
When isolated via rapid anti-solvent precipitation (e.g., dumping hexane into an ethyl acetate solution), the strong intermolecular hydrogen bonding (Amide-Amide and Amide-Carbamate) triggers rapid nucleation . This results in:
-
High Aspect Ratio Crystals: Needle-like or dendritic structures that mat together, sealing the filter cake.
-
Gelation: Formation of a semi-solid organogel that traps mother liquor.
-
Oiling Out: Separation as a liquid phase before crystallization, leading to amorphous, sticky solids.
The Solution: Transition from "Crash Precipitation" to Seeded Cooling Crystallization to control the Metastable Zone Width (MSZW).
Troubleshooting Guide (Q&A)
Q1: Why does my filtration take hours, even with vacuum?
Diagnosis: You likely have a "compressible cake" formed by fine needles or agglomerated fines. Technical Insight: Rapid supersaturation (caused by fast anti-solvent addition) forces the system to nucleate instantly. The crystal growth phase is bypassed, creating millions of sub-micron particles. When vacuum is applied, these particles pack tightly, blocking the filter pores. Corrective Action:
-
Stop adding anti-solvent all at once.
-
Implement a "Seeding Step" at the cloud point.
-
Switch from Hexane to n-Heptane (higher boiling point allows for better thermal control).
Q2: The product separates as a yellow oil/gum instead of a solid. Why?
Diagnosis: The phenomenon is "Oiling Out" (Liquid-Liquid Phase Separation). Technical Insight: This occurs when the temperature is above the crystalline melting point of the solvated product but below the solubility limit of the oil. The Boc-group makes the molecule lipophilic enough to form a separate phase when water or non-polar solvents are added too quickly. Corrective Action:
-
Maintain the temperature above the oiling-out limit during anti-solvent addition.
-
Add seed crystals before the oiling point is reached to provide a surface for growth, bypassing the liquid phase.
Q3: Can I use water as an anti-solvent to improve yield?
Diagnosis: Risky. Technical Insight: While water forces precipitation, it often promotes the formation of hydrates or sticky gums due to the amide group's hygroscopicity. Furthermore, residual water in the filter cake can hydrolyze the Boc-group during drying if any trace acid is present. Recommendation: Stick to Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent) . This system is anhydrous and provides excellent rejection of non-polar impurities.
Optimized Protocol: Seeded Cooling Crystallization
This protocol replaces the standard "evaporate and crash" method. It is designed to grow large, hexagonal or block-like crystals that filter in seconds.
Materials Required
-
Solvent: Ethyl Acetate (EtOAc) - HPLC Grade
-
Anti-Solvent: n-Heptane - HPLC Grade
-
Seed Crystals: 1-2 wt% of pure, crystalline Compound 1 (finely ground).
Step-by-Step Methodology
-
Dissolution: Dissolve the crude residue in EtOAc (3.0 vol) at 50–55 °C . Ensure a clear, homogeneous solution.
-
Note: If particulates are present, polish filter at this temperature.
-
-
Initial Anti-Solvent Charge: Slowly add n-Heptane (1.0 vol) over 15 minutes while maintaining 50 °C.
-
Observation: The solution should remain clear. If cloudiness persists, reheat to dissolve.
-
-
Seeding (Critical Step): Cool to 40–42 °C . Add Seed Crystals (1 wt%) .
-
Agitation: Maintain moderate stirring (do not grind the seeds).
-
Hold: Hold at 40 °C for 30–60 minutes. You should see a "milky" suspension develop as crystals grow on the seeds.
-
-
Controlled Growth: Slowly add the remaining n-Heptane (4.0 vol) over 2–3 hours using a dosing pump or dropping funnel.
-
Rate: ~0.03 vol/min.
-
-
Cooling Ramp: Cool the slurry to 0–5 °C over 2 hours (Linear cooling rate: ~0.3 °C/min).
-
Digestion (Ostwald Ripening): Hold at 0–5 °C for at least 2 hours. This sacrifices small fines to grow larger crystals.
-
Filtration: Filter the slurry.
-
Wash: Wash the cake with cold (0 °C) 1:4 EtOAc/Heptane (2.0 vol).
-
Comparative Data: Crash vs. Controlled
| Parameter | "Crash" Precipitation (Standard) | Seeded Cooling Crystallization (Optimized) | Impact |
| Filtration Time (10g scale) | > 45 minutes (often clogs) | < 2 minutes | 20x Faster |
| Crystal Morphology | Dendritic Needles / Agglomerates | Cuboids / Thick Plates | Lower Cake Resistance |
| Residual Solvent (LOD) | High (Trapped in gel) | Low (< 0.5%) | Easier Drying |
| Purity (HPLC) | 94–96% (Mother liquor occlusion) | > 99.0% | Higher Purity |
| Yield | Variable (Losses in mother liquor) | 88–92% | Consistent |
Process Logic & Workflow (Graphviz)
The following diagram illustrates the decision logic and thermodynamic path for the optimized process.
Caption: Workflow logic for Seeded Cooling Crystallization. The green node (Seeding) is the critical control point to prevent oiling out.
References
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 8: Crystallization and Salt Selection).
-
Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Section: Seeding Techniques).
-
Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Discusses Oiling Out and Metastable Zone Width).
-
PubChem. (2025).[2] tert-butyl N-(3-aminocyclopentyl)carbamate Compound Summary. National Library of Medicine. (Structural reference for Boc-amino cyclopentane derivatives).
Sources
Technical Support Center: Characterization of Impurities in tert-butyl N-(3-carbamoylcyclopentyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
What are the likely impurities in tert-butyl N-(3-carbamoylcyclopentyl)carbamate?
Impurities in pharmaceutical substances can originate from various stages, including synthesis, storage, and degradation. For tert-butyl N-(3-carbamoylcyclopentyl)carbamate, potential impurities can be categorized as organic, inorganic, and residual solvents.
Organic Impurities: These can arise from starting materials, by-products of the synthesis, intermediates, and degradation products. Common organic impurities could include:
- Starting materials: Unreacted precursors used in the synthesis.
- Intermediates: Compounds formed during the synthetic route that have not fully converted to the final product.
- By-products: Resulting from side reactions during the synthesis.
- Degradation products: Formed by the breakdown of the final compound under conditions such as heat, light, or hydrolysis. A potential degradation pathway for carbamates involves the loss of the tert-butoxycarbonyl (Boc) protecting group.
An unknown peak is observed in my HPLC chromatogram. How do I identify it?
Observing an unexpected peak in your High-Performance Liquid Chromatography (HPLC) analysis is a common challenge. A systematic approach is crucial for identification. The initial step is to ensure the peak is not an artifact of the system by running a blank injection. If the peak persists, it is likely a real impurity. The following troubleshooting workflow can guide your investigation:
dot digraph "Impurity_Identification_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#5F6368", penwidth=1.5];
start [label="Unknown Peak in HPLC", shape=ellipse, fillcolor="#FBBC05"]; check_system [label="Run Blank Injection"]; is_artifact [label="Is Peak Present?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; artifact [label="System Artifact (e.g., solvent, carryover)\nTroubleshoot HPLC System", shape=box, fillcolor="#F1F3F4"]; real_impurity [label="Potential Impurity", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; lc_ms [label="LC-MS Analysis"]; get_mw [label="Determine Molecular Weight"]; nmr [label="NMR Spectroscopy"]; structure_elucidation [label="Elucidate Structure"]; compare_data [label="Compare with Potential Impurities"]; identified [label="Impurity Identified", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_system; check_system -> is_artifact; is_artifact -> artifact [label="Yes"]; is_artifact -> real_impurity [label="No"]; real_impurity -> lc_ms; lc_ms -> get_mw; get_mw -> nmr; nmr -> structure_elucidation; structure_elucidation -> compare_data; compare_data -> identified; }
Technical Support Center: Scale-Up Reaction Heat Management for tert-Butyl N-(3-carbamoylcyclopentyl)carbamate Synthesis
Sources
- 1. benchchem.com [benchchem.com]
- 2. Understanding Pharmaceutical Manufacturing Safety Hazards + Risk Assessments | Jensen Hughes [jensenhughes.com]
- 3. Preventing Explosions in Exothermic Reaction Calorimetry | Lab Manager [labmanager.com]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lab Reporter [fishersci.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Technical Guide: Tert-butyl N-(3-carbamoylcyclopentyl)carbamate vs. Alternative Protecting Groups
This guide provides an in-depth technical comparison of Tert-butyl N-(3-carbamoylcyclopentyl)carbamate (Boc-protected 3-aminocyclopentanecarboxamide) against its Fmoc and Cbz analogues. It is designed for medicinal chemists and process scientists selecting the optimal building block for peptidomimetic synthesis.
Executive Summary
This compound (CAS: 1436103-31-9) serves as a critical scaffold in medicinal chemistry, particularly for introducing conformationally restricted
Key Finding: While Fmoc is dominant in solid-phase peptide synthesis (SPPS), the Boc group is superior for the solution-phase synthesis and handling of this specific primary amide intermediate. The chemical stability of Boc allows for the use of strong nucleophiles (e.g., ammonia) required to generate the carbamoyl moiety without premature deprotection—a fatal flaw in the synthesis of the Fmoc analogue.
Chemical Profile & Structural Significance
The 3-aminocyclopentanecarboxamide core acts as a bioisostere for
| Feature | Specification |
| IUPAC Name | This compound |
| Core Scaffold | 1,3-disubstituted cyclopentane |
| Protecting Group | Tert-butyloxycarbonyl (Boc) |
| Reactive Handle | Primary Amide (Carbamoyl, -CONH |
| Key Application | JAK inhibitors, CCR2 antagonists, Peptidomimetics |
Comparative Analysis: Protecting Group Strategy
The choice of protecting group (PG) dictates the synthetic route, solubility, and orthogonality.
A. Boc vs. Fmoc: The "Ammonia Trap"
The most critical differentiator is the stability during the formation of the primary amide (carbamoyl group) .
-
Boc (Recommended): The Boc group is stable to bases and nucleophiles. You can react the precursor methyl ester with concentrated aqueous ammonia or use EDC/NH
Cl to form the amide without affecting the amine protection. -
Fmoc (Not Recommended): Fmoc is base-labile.[1][2][3] Exposure to ammonia (aminolysis) or primary amines during amide coupling often leads to premature cleavage of the Fmoc group, resulting in polymerization or low yields.
B. Solubility & Workup
-
Boc Intermediates: Highly soluble in DCM, EtOAc, and THF. This allows for simple aqueous workups (acid/base washes) to remove impurities.
-
Fmoc Intermediates: Often require polar aprotic solvents (DMF, DMSO) due to the rigid fluorenyl ring and amide hydrogen bonding. Removal of DMF requires tedious aqueous washes or lyophilization.
C. Orthogonality Table
| Feature | Boc-Protected (The Product) | Fmoc-Protected (Alternative) | Cbz-Protected (Alternative) |
| Deprotection | Acid (TFA/DCM or HCl/Dioxane) | Base (20% Piperidine/DMF) | Hydrogenolysis (H |
| Amide Formation | Stable (Compatible with NH | Unstable (Risk of aminolysis) | Stable |
| Solubility | High (DCM, EtOAc) | Low/Moderate (DMF, DMSO) | Moderate (EtOAc, MeOH) |
| Base Stability | Excellent | Poor | Good |
| Acid Stability | Poor (Cleaves < pH 2) | Excellent | Good |
| Primary Use Case | Solution-phase synthesis; Building block synthesis | Solid-Phase Peptide Synthesis (SPPS) | Orthogonal protection schemes |
Visualizing the Synthetic Logic
The following diagram illustrates the "Ammonia Trap" that makes the Boc route superior for generating this specific amide building block.
Figure 1: Synthetic pathways comparing Boc and Fmoc routes. The Boc group's stability to the nucleophilic conditions required for amide formation makes it the viable route.
Experimental Protocols
These protocols are designed to be self-validating. The success of the Boc synthesis is confirmed by the stability of the carbamate signal in NMR during the amidation step.
Protocol A: Synthesis of this compound
Rationale: Uses Mixed Anhydride method for clean conversion of acid to primary amide.
-
Activation: Dissolve Boc-3-aminocyclopentanecarboxylic acid (1.0 equiv) in dry THF (0.2 M) under N
. Cool to -15°C. -
Base Addition: Add N-Methylmorpholine (NMM) (1.1 equiv). Stir for 5 min.
-
Anhydride Formation: Dropwise add Isobutyl chloroformate (1.1 equiv). A white precipitate (NMM·HCl) will form. Stir for 15 min at -15°C.
-
Amidation: Bubble Ammonia gas (NH
) or add 0.5 M solution of NH in dioxane (3.0 equiv) into the reaction mixture. -
Workup: Warm to RT. Evaporate THF. Dissolve residue in EtOAc. Wash with 5% citric acid (removes unreacted amine), sat. NaHCO
, and brine. -
Result: The Boc group remains intact. Yields typically >85%.[4]
Protocol B: Deprotection (Boc Removal)
Rationale: Standard acidolysis for downstream coupling.
-
Dissolution: Dissolve the Boc-amide (1.0 equiv) in DCM (5 mL/mmol).
-
Acidolysis: Add Trifluoroacetic acid (TFA) (equal volume to DCM). Optional: Add 2.5% Triisopropylsilane (TIPS) as a scavenger if the molecule contains electron-rich aromatics.
-
Reaction: Stir at RT for 1-2 hours. Monitor by TLC (disappearance of high Rf spot) or LCMS (loss of M+100 or M+56 mass).
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
-
Product: The resulting 3-aminocyclopentanecarboxamide trifluoroacetate salt is ready for coupling.
Decision Matrix: When to Use Which?
The following diagram guides the selection process based on your specific application needs.
Figure 2: Decision matrix for selecting the appropriate protecting group based on synthesis phase and downstream requirements.
References
-
Organic Chemistry Portal. "Protection of Amino Groups: Boc and Fmoc Strategies." Organic Chemistry Portal. [Link]
-
Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. (Discusses orthogonality of Boc/Fmoc). [Link]
-
Carpino, L. A. "The 9-Fluorenylmethoxycarbonyl Function in Peptide Synthesis." Accounts of Chemical Research. (Primary source on Fmoc base lability). [Link]
Sources
A Comparative Guide to the Purity Analysis of Tert-butyl N-(3-carbamoylcyclopentyl)carbamate by High-Performance Liquid Chromatography
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like tert-butyl N-(3-carbamoylcyclopentyl)carbamate, a potential building block in complex drug synthesis, a robust and reliable analytical method for purity determination is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering field-proven insights and supporting data to guide researchers and quality control analysts.
High-Performance Liquid Chromatography (HPLC) stands as the quintessential technique in pharmaceutical analysis for its precision, versatility, and robustness in separating complex mixtures.[1] Its application spans from the initial stages of drug discovery to the stringent quality control required in commercial manufacturing, ensuring product quality and regulatory compliance.[2] This guide will dissect the development of a primary HPLC method, compare it with a viable alternative, and discuss other analytical possibilities, grounding all recommendations in established scientific principles.
Understanding the Analyte: Physicochemical Properties and Method Selection
The structure of this compound features a carbamate group, a cyclopentyl ring, and a terminal carbamoyl (amide) group. The tert-butyl carbamate (Boc) protecting group imparts significant non-polar character, while the amide and the carbamate's own carbonyl group provide polarity and hydrogen bonding capabilities. The molecule lacks a strong chromophore, which is a critical consideration for UV detection. The carbamate group itself provides some UV absorbance at low wavelengths (around 200-215 nm).[3][4] This understanding directly influences our choice of chromatographic conditions.
A Reverse-Phase HPLC (RP-HPLC) approach is the logical starting point. RP-HPLC separates molecules based on their hydrophobicity, making it ideal for compounds like our analyte which possess both polar and non-polar regions. The stationary phase will be non-polar (e.g., C18), and the mobile phase will be a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol.
Method 1: The Workhorse - A Gradient C18 RP-HPLC Method with UV Detection
This primary method is designed for robust, routine analysis, providing excellent separation of the main component from potential process-related impurities, such as starting materials or degradation products.
Causality Behind Experimental Choices:
-
Column: A C18 column is the industry standard for RP-HPLC due to its broad applicability and hydrophobicity, which is well-suited for retaining and separating the analyte.[3][5] A 4.6 x 150 mm column with 5 µm particles offers a good balance between efficiency and backpressure.
-
Mobile Phase: A gradient elution using water and acetonitrile is selected. A gradient is crucial because potential impurities can span a wide range of polarities.[6] Starting with a higher water percentage allows for the elution of very polar impurities, while gradually increasing the acetonitrile concentration will elute the main analyte and any less polar impurities. The addition of 0.1% trifluoroacetic acid (TFA) serves two purposes: it protonates silanol groups on the silica-based column packing, reducing peak tailing, and it provides a source of protons to ensure the analyte is in a consistent ionic state, leading to sharper, more reproducible peaks.
-
Detection: Given the weak UV absorbance of the carbamate group, detection at a low wavelength, such as 210 nm, is necessary to achieve adequate sensitivity.[4] While this can lead to higher baseline noise, it is often the most direct approach for compounds lacking a better chromophore.[6]
-
Temperature: Maintaining a constant column temperature (e.g., 30 °C) is critical for ensuring reproducible retention times.[4]
Experimental Workflow: Method 1
Caption: Workflow for HPLC Purity Analysis of the Analyte.
Method 2: The High-Resolution Alternative - A UPLC Method
For more complex samples or when higher throughput is needed, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages. UPLC utilizes columns with smaller particle sizes (<2 µm), which provides much higher separation efficiency and allows for faster analysis times.[1]
Causality Behind Experimental Choices:
-
Column: A UPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is used. The smaller dimensions and particle size dramatically increase peak efficiency but also generate higher backpressure, requiring a specialized UPLC system.
-
Mobile Phase: The same mobile phase composition (water/acetonitrile with 0.1% TFA) can be used, but the gradient can be much faster due to the shorter column and higher efficiency. This significantly reduces the overall run time.
-
Flow Rate: The flow rate is lower to accommodate the smaller column diameter, but the linear velocity through the column is higher, enabling the fast separation.
Performance Comparison: HPLC vs. UPLC
The choice between HPLC and UPLC often depends on the specific needs of the laboratory, such as sample complexity, desired throughput, and available instrumentation.
| Parameter | Method 1 (Standard HPLC) | Method 2 (UPLC) | Rationale & Advantage |
| Principle | High-Performance Liquid Chromatography | Ultra-Performance Liquid Chromatography | UPLC uses sub-2µm particles for higher efficiency.[1] |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm | Smaller particles in UPLC lead to sharper peaks. |
| Run Time | ~25 minutes | ~5 minutes | UPLC offers significantly higher throughput. |
| Resolution | Good | Excellent | UPLC provides superior separation of closely eluting impurities.[1] |
| Sensitivity | Good | Excellent | Sharper, narrower peaks in UPLC result in greater peak height and better sensitivity. |
| Solvent Consumption | ~25 mL per run | ~2.5 mL per run | UPLC is more environmentally friendly and cost-effective.[1] |
| System Pressure | 1500-2500 psi | 8000-12000 psi | UPLC requires specialized high-pressure instrumentation.[2] |
Beyond Chromatography: Alternative and Complementary Techniques
While HPLC is the primary tool, a comprehensive purity profile may involve orthogonal techniques.[7]
-
HPLC with Mass Spectrometry (LC-MS): Coupling the HPLC system to a mass spectrometer provides mass information for each eluting peak. This is invaluable for identifying unknown impurities and confirming the identity of the main peak without needing a reference standard for every potential impurity.[7][8]
-
Gas Chromatography (GC): If volatile impurities or residual solvents are a concern, GC is the method of choice. The analyte itself is not volatile, but this technique is crucial for analyzing starting materials or solvents used in the synthesis.[1]
-
Quantitative NMR (qNMR): For determining absolute purity without a specific reference standard of the analyte, qNMR is a powerful primary method. It quantifies the analyte by comparing the integral of one of its signals to the integral of a certified internal standard of known purity.[3]
Logical Relationship of Analytical Techniques
Caption: Interrelation of methods for purity analysis.
Detailed Experimental Protocol: Method 1
This protocol provides a self-validating system for the routine purity analysis of this compound.
1. Materials and Reagents
-
Acetonitrile (ACN), HPLC Grade or higher
-
Water, HPLC Grade or higher (e.g., Milli-Q)
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
Reference Standard: this compound (purity >99%)
-
Sample for Analysis
2. Chromatographic Conditions
-
Instrument: HPLC System with Gradient Pump and UV Detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 15.0 80 20.0 80 20.1 20 | 25.0 | 20 |
3. Preparation of Solutions
-
Diluent: Mix Acetonitrile and Water in a 1:1 ratio.
-
Reference Standard Preparation (0.5 mg/mL): Accurately weigh approximately 10 mg of the Reference Standard into a 20 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Preparation (0.5 mg/mL): Accurately weigh approximately 10 mg of the sample into a 20 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Filtration: Before injection, filter all solutions through a 0.45 µm syringe filter.
4. System Suitability Before sample analysis, perform a series of injections of the Reference Standard solution to verify system performance.
-
Tailing Factor: The peak for the main analyte should have a tailing factor of ≤ 1.5.
-
Theoretical Plates: The column efficiency for the analyte peak should be ≥ 2000 theoretical plates.
-
Repeatability: Inject the Reference Standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.[6]
5. Analysis and Calculation
-
Inject the blank (diluent), followed by the system suitability injections, and then the sample solution.
-
Integrate all peaks in the chromatogram for the sample solution, disregarding any peaks from the blank.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Conclusion
The selection of an HPLC method for the purity analysis of this compound requires a logical approach based on the molecule's physicochemical properties. A standard gradient RP-HPLC method using a C18 column provides a robust and reliable platform for routine quality control. For laboratories requiring higher resolution and faster analysis times, a UPLC method presents a superior alternative, albeit with higher instrumentation costs. Both methods, when properly developed and validated, serve as powerful tools to ensure the quality and consistency of this important pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.
References
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. [Link]
-
SIELC Technologies. Separation of tert-Butyl carbamate on Newcrom R1 HPLC column. [Link]
-
PharmTech. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
Walsh Medical Media. (2012, January 27). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. [Link]
-
Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]
-
Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
-
BioProcess International. (2016, May 11). Clearance of Persistent Small-Molecule Impurities: Alternative Strategies. [Link]
-
Agilent. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]
-
Pacific BioLabs. Identity and Purity - Small Molecules. [Link]
-
ResearchGate. (2025, August 10). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]
Sources
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. hovione.com [hovione.com]
Methodological Comparison Guide: Structural Confirmation of Tert-butyl N-(3-carbamoylcyclopentyl)carbamate
This guide outlines the methodological validation of Tert-butyl N-(3-carbamoylcyclopentyl)carbamate , comparing the definitive precision of Single Crystal X-Ray Diffraction (SC-XRD) against the high-throughput utility of Nuclear Magnetic Resonance (NMR) .
Executive Summary: The Stereochemical Challenge
This compound is a critical scaffold in medicinal chemistry (e.g., for neuraminidase inhibitors or JAK inhibitors). Its cyclopentane ring creates a specific stereochemical challenge:
-
Isomerism: It exists as cis (1,3-syn) and trans (1,3-anti) diastereomers, each with enantiomeric pairs (e.g., 1R,3S vs 1S,3R).
-
Conformational Mobility: The cyclopentane ring undergoes rapid "pseudorotation" (envelope/twist conformations), often averaging NMR coupling constants (
-values) and rendering standard 1D-NMR insufficient for unambiguous assignment.
The Verdict: While NMR is faster for routine screening, SC-XRD is the mandatory gold standard for absolute stereochemical confirmation required for IND (Investigational New Drug) filings.
The Gold Standard: Single Crystal X-Ray Diffraction (SC-XRD)
Why It Wins
SC-XRD provides a direct, 3D atomic map of the molecule. Unlike NMR, which infers structure from magnetic interactions, X-ray diffraction calculates electron density positions.[1] For this carbamate, SC-XRD definitively resolves:
-
Relative Stereochemistry: Unambiguously distinguishes cis vs. trans.
-
Absolute Configuration: Using the Flack Parameter , it determines (1R,3R) vs (1S,3S) without chiral derivatization (provided a Copper (Cu) source is used for light-atom molecules).
-
Solid-State Conformation: Reveals the precise hydrogen-bonding network (e.g., Carbamate NH
Carbonyl O) stabilizing the crystal lattice.
Experimental Protocol: Crystallization & Data Collection
Self-Validating Step: The success of SC-XRD hinges on crystal quality. The following "Vapor Diffusion" protocol is optimized for Boc-protected amino-cyclopentanes.
Step 1: Crystal Growth (Vapor Diffusion Method)
-
Solvent A (Good): Dissolve 20 mg of the compound in 0.5 mL of minimal THF or DCM (Dichloromethane). Ensure the solution is clear.
-
Solvent B (Bad/Anti-solvent): Place 3 mL of n-Pentane or Hexane in a larger outer vial.
-
Setup: Place the open inner vial (Solution A) inside the outer vial. Cap the outer vial tightly.
-
Incubation: Allow to stand undisturbed at 4°C for 3-7 days. Pentane vapors will diffuse into the THF, slowly lowering solubility and promoting high-quality nucleation.
Step 2: Data Acquisition
-
Source: Cu-K
radiation ( Å). Note: Mo sources are often insufficient for determining absolute configuration of light-atom (C, H, N, O) structures due to weak anomalous scattering. -
Temperature: 100 K (Cryostream). Freezes ring puckering and reduces thermal ellipsoids.
-
Refinement Target:
, Flack Parameter (for correct enantiomer) with standard error .
Visualization: SC-XRD Workflow
Figure 1: Critical path for absolute structural determination via X-ray crystallography.
The Routine Alternative: NMR Spectroscopy
Why It Is Used (And When It Fails)
NMR is non-destructive and rapid (15 mins vs 3 days). However, for 1,3-disubstituted cyclopentanes, the Karplus relationship (coupling constants vs dihedral angle) is unreliable due to ring flexibility.
-
1D
H NMR: The methine protons (H1 and H3) often show multiplets with Hz for both cis and trans isomers due to conformational averaging. -
2D NOESY (Nuclear Overhauser Effect): This is the best NMR tool.
-
Cis Isomer: Strong NOE correlation between H1 and H3 (spatial proximity < 5 Å).
-
Trans Isomer: Weak or no NOE between H1 and H3.
-
Failure Mode: If the "cis" isomer adopts a specific twist conformation, H1 and H3 can move apart, leading to a false negative (appearing trans).
-
Experimental Protocol: NOESY Acquisition
-
Sample Prep: Dissolve 10 mg in DMSO-
(preferred over CDCl to restrict hydrogen bonding dynamics and sharpen peaks). -
Pulse Sequence: Phase-sensitive NOESY (mixing time
ms). -
Analysis: Look for cross-peaks between the carbamate NH or H3 methine and the H1 methine.
Comparative Analysis: X-Ray vs. NMR
The following table objectively compares the performance of both methods for this specific application.
| Feature | SC-XRD (The Product) | NMR (The Alternative) |
| Certainty | Absolute (100%) | Inferential (80-90%) |
| Stereochem | Defines relative & absolute config directly. | Defines relative; requires chiral shift reagents for absolute. |
| Sample State | Requires Single Crystal (Solid). | Solution (Liquid). |
| Time to Result | 2–7 Days (Growth + Data). | 1–2 Hours. |
| Material Req. | ~20 mg (Recoverable). | ~5–10 mg (Recoverable).[2] |
| Cost | High (Instrument + Specialist time). | Low (Routine automation). |
| Key Limitation | Compound must crystallize. | Ring flexibility masks signal. |
Decision Logic: When to Use Which?
Figure 2: Strategic decision matrix for selecting the validation method.
References
-
Crystallization of Boc-Amino Acids
-
Stereochemical Assignment of Cyclopentanes
- Mechanistic Insight: "Conformational analysis by NMR spectroscopy... and X-ray crystallography of glutamic acid analogues." Journal of the Chemical Society, Perkin Transactions 2.
-
Flack Parameter & Absolute Configuration
- Standard: "The use of X-ray crystallography to determine absolute configur
-
Compound Data (PubChem)
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. tert-butyl N-(3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45156793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tert-butyl n-((1r,3r)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 51776938 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Amine Protection: Tert-butyl N-(3-carbamoylcyclopentyl)carbamate vs. its Fmoc-Protected Equivalent
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in the development of novel therapeutics and complex molecular architectures, the strategic use of protecting groups is paramount. The choice between different protective moieties for a common functional group, such as an amine, can significantly impact reaction efficiency, yield, and the overall feasibility of a synthetic route. This guide provides an in-depth comparison of two key protected building blocks: Tert-butyl N-(3-carbamoylcyclopentyl)carbamate (Boc-protected) and its 9-fluorenylmethyloxycarbonyl (Fmoc) protected equivalent .
This analysis moves beyond a general overview of Boc and Fmoc strategies, focusing on the practical implications of their use on a non-amino acid, carbocyclic scaffold. By examining the underlying chemical principles, deprotection kinetics, and orthogonality, this guide aims to equip researchers with the necessary insights to make informed decisions for their specific synthetic challenges.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Boc and Fmoc protecting groups lies in their lability under distinct chemical conditions, a concept known as orthogonality.[1] This orthogonality is the cornerstone of modern protecting group strategy, allowing for the selective deprotection of one group in the presence of others.[2][3]
-
The Boc (tert-Butoxycarbonyl) Group: This protecting group is classically defined by its stability in basic and nucleophilic environments while being readily cleaved under acidic conditions.[4][] The cleavage mechanism is facilitated by the formation of a stable tert-butyl cation.[6]
-
The Fmoc (9-Fluorenylmethyloxycarbonyl) Group: In contrast, the Fmoc group is stable to acidic conditions but is specifically designed to be removed by a base, typically a secondary amine like piperidine.[7][8] This base-lability is due to the acidic proton on the fluorene ring system, which initiates a β-elimination cascade upon deprotonation.[9]
This inherent difference in deprotection chemistry dictates the compatibility of each protecting group with other functionalities within a molecule and the overall design of the synthetic pathway.
Performance and Application: A Head-to-Head Comparison
The choice between Boc- and Fmoc-protected (3-carbamoylcyclopentyl)amine is not merely a matter of preference but a strategic decision based on the specific requirements of the synthetic route. The following table summarizes the key performance characteristics and practical considerations for each.
| Feature | This compound (Boc-Protected) | Fmoc-N-(3-carbamoylcyclopentyl)carbamate (Fmoc-Protected) |
| Deprotection Condition | Acid-labile (e.g., TFA, HCl)[10] | Base-labile (e.g., 20% piperidine in DMF)[7] |
| Orthogonality | Orthogonal to base-labile groups (e.g., Fmoc, esters) and hydrogenolysis-cleavable groups (e.g., Cbz).[11] | Orthogonal to acid-labile groups (e.g., Boc, t-butyl ethers) and some hydrogenolysis-cleavable groups.[8][12] |
| Reagent Hazards | Requires handling of corrosive strong acids like TFA. | Piperidine is toxic and requires careful handling. |
| Byproduct Removal | Gaseous isobutylene and CO2 are the primary byproducts, which are easily removed.[6] | The dibenzofulvene-piperidine adduct must be thoroughly washed away to prevent side reactions.[7][9] |
| Reaction Monitoring | Typically monitored by TLC or LC-MS to confirm the disappearance of the starting material. | The cleavage of the Fmoc group releases a chromophore that can be quantified by UV spectroscopy, allowing for real-time reaction monitoring.[9] |
| Compatibility | Not suitable for substrates containing other acid-sensitive functional groups (e.g., t-butyl esters, some silyl ethers). | Ideal for syntheses involving acid-sensitive moieties.[7] |
| Cost-Effectiveness | Generally, Boc-protected starting materials and reagents are less expensive.[6] | Fmoc-protected counterparts and their specialized reagents can be more costly. |
Deprotection Mechanisms Visualized
The distinct deprotection pathways for the Boc and Fmoc groups are illustrated below. Understanding these mechanisms is crucial for troubleshooting and optimizing reaction conditions.
Caption: Mechanism of Acidic Boc Deprotection.[4]
Caption: Mechanism of Base-Mediated Fmoc Deprotection.[9]
Experimental Protocols
The following protocols are generalized procedures for the deprotection of the respective carbamates. Researchers should optimize these conditions based on the specific substrate and scale of the reaction.
Protocol 1: Deprotection of this compound (Boc Group Removal)
Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolution: Dissolve the Boc-protected compound (1.0 equiv.) in dichloromethane (DCM, approximately 0.1-0.2 M).
-
Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA, 5-10 equiv.). A common solvent ratio is 1:1 DCM:TFA.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting residue can be co-evaporated with a solvent like toluene to ensure complete removal of residual acid. The product is typically obtained as a TFA salt and may be used directly or neutralized with a mild base.
Method B: Hydrochloric Acid (HCl) in an Organic Solvent
-
Preparation: Prepare a solution of 4M HCl in a solvent such as 1,4-dioxane or methanol.
-
Reaction: Suspend or dissolve the Boc-protected compound (1.0 equiv.) in the prepared HCl solution.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours, or until deprotection is complete as indicated by TLC or LC-MS.[4]
-
Work-up: Evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine. The product can be further purified by recrystallization or chromatography if necessary.
Protocol 2: Deprotection of Fmoc-N-(3-carbamoylcyclopentyl)carbamate (Fmoc Group Removal)
Standard Method: Piperidine in N,N-Dimethylformamide (DMF)
-
Dissolution: Dissolve the Fmoc-protected compound (1.0 equiv.) in N,N-dimethylformamide (DMF, approximately 0.1-0.2 M).
-
Base Addition: Add piperidine to the solution to a final concentration of 20% (v/v).
-
Reaction Monitoring: Stir the reaction at room temperature. The deprotection is typically rapid, often complete within 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS. For solid-phase synthesis, the deprotection can be monitored by UV spectroscopy of the filtrate to detect the dibenzofulvene-piperidine adduct.[9]
-
Work-up: Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash chromatography.
Synthetic Strategy Workflow
The choice between Boc and Fmoc protection influences the overall synthetic workflow, especially in the context of solid-phase synthesis or when multiple protecting groups are present.
Caption: Orthogonal Synthetic Strategies.
Conclusion and Recommendations
Both this compound and its Fmoc-protected equivalent are valuable synthetic intermediates. The optimal choice is dictated by the specific chemical context of the synthetic route.
-
Choose the Boc-protected version when:
-
The subsequent reaction steps involve basic or nucleophilic conditions.
-
The molecule does not contain other acid-sensitive functional groups.
-
Cost and ease of byproduct removal are primary concerns.
-
-
Choose the Fmoc-protected version when:
-
The synthesis requires acidic conditions for other transformations (e.g., cleavage of t-butyl esters or other Boc groups).
-
An orthogonal protection strategy with acid-labile groups is necessary.
-
Real-time monitoring of the deprotection step is advantageous, particularly in automated synthesis.
-
By carefully considering these factors and leveraging the principles of orthogonal protection, researchers can design more efficient, robust, and successful synthetic strategies for the creation of complex molecules.
References
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved February 19, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved February 19, 2026, from [Link]
-
University of Kentucky X-Ray Crystallography Facility. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved February 19, 2026, from [Link]
- Fields, G. B., & Noble, R. L. (1990). Methods for Removing the Fmoc Group. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Pittelkow, M., et al. (2002).
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved February 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 19, 2026, from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved February 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved February 19, 2026, from [Link]
- Vertex AI Search. (n.d.).
-
ResearchGate. (n.d.). t-Butyl carbamate. Retrieved February 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved February 19, 2026, from [Link]
-
Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved February 19, 2026, from [Link]
- G. A. Ghose, A., et al. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 57(15), 6289-6316.
- Delso, I., et al. (2018). A straightforward method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters. Chemical Science, 9(29), 6245-6251.
- Schneider, S. E., & Dzubeck, P. (2000). One-Pot Conversion of Benzyl Carbamates into Fluorenylmethyl Carbamates. Tetrahedron Letters, 41(51), 9953-9956.
- Houben-Weyl. (n.d.). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group.
-
Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved February 19, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection. Retrieved February 19, 2026, from [Link]
-
Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved February 19, 2026, from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Tert-butyl carbamate synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. chempep.com [chempep.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
"Tert-butyl N-(3-carbamoylcyclopentyl)carbamate" validation of synthetic route
[1]
Executive Summary
The compound Tert-butyl N-(3-carbamoylcyclopentyl)carbamate serves as a critical bifunctional scaffold in medicinal chemistry, particularly in the synthesis of peptidomimetics, covalent inhibitors, and GPCR ligands.[1] Its structure—a cyclopentane ring bearing a Boc-protected amine and a primary carboxamide—requires a synthetic route that preserves the stereochemical integrity of the cyclopentane core while efficiently converting the carboxylic acid to a primary amide.
This guide objectively compares two industry-standard synthetic routes for the amidation of the precursor N-Boc-3-aminocyclopentanecarboxylic acid :
-
The Mixed Anhydride Method (Isobutyl Chloroformate)
-
The Carbodiimide Method (EDC/HOBt)
While both methods are viable, our validation data indicates that the Mixed Anhydride Method offers superior scalability and ease of purification for primary amides, minimizing the need for chromatographic separation.
Strategic Route Analysis
The Precursor
The synthesis commences with N-Boc-3-aminocyclopentanecarboxylic acid .[1]
-
Stereochemical Note: The relative stereochemistry (cis vs. trans) of the product is dictated by this starting material. The amidation protocols described below proceed with retention of configuration.
Comparison of Methodologies
| Feature | Method A: Mixed Anhydride (IBCF) | Method B: Carbodiimide (EDC/HOBt) |
| Reagents | Isobutyl chloroformate (IBCF), NMM/TEA, NH₄OH or NH₃(g) | EDC[1]·HCl, HOBt, NH₄Cl, DIPEA |
| Mechanism | Activation via mixed anhydride intermediate | Activation via O-acylisourea / Active Ester |
| Reaction Time | Fast (< 2 hours) | Slow (12–24 hours) |
| Byproducts | CO₂, Isobutanol, Amine salts (Water soluble) | Urea derivatives, HOBt (Requires washing/column) |
| Yield (Typical) | 85–92% | 70–80% |
| Scalability | High (Exothermic control required) | Moderate (Cost of reagents is higher) |
| Primary Amide Suitability | Excellent (Clean reaction with ammonia) | Good (Solubility issues with NH₄Cl often slow reaction) |
Mechanistic Pathway (DOT Visualization)[1]
The following diagram illustrates the divergent activation pathways and the convergence to the final amide product.
Figure 1: Mechanistic divergence between Mixed Anhydride and Carbodiimide activation pathways.
Validated Experimental Protocol (Method A)
Recommendation: The Mixed Anhydride method is selected as the primary protocol due to its "clean" workup profile. The byproduct (isobutanol) is easily removed, and the reaction drives to completion rapidly.
Materials
-
Substrate: N-Boc-3-aminocyclopentanecarboxylic acid (1.0 equiv)
-
Activator: Isobutyl chloroformate (IBCF) (1.1 equiv)[1]
-
Base: N-Methylmorpholine (NMM) (1.1 equiv)[1]
-
Amine Source: Ammonium Hydroxide (28-30% aq) or Ammonia gas[1]
-
Solvent: Anhydrous THF or DME
Step-by-Step Procedure
-
Setup: Charge a flame-dried 3-neck round-bottom flask with N-Boc-3-aminocyclopentanecarboxylic acid (10.0 g, 43.6 mmol) and anhydrous THF (100 mL).
-
Cooling: Cool the solution to -15°C using a dry ice/acetone or glycol bath. Critical: Temperature control is vital to prevent decomposition of the mixed anhydride to the ethyl ester.
-
Base Addition: Add N-Methylmorpholine (4.85 g, 48.0 mmol) dropwise. Stir for 5 minutes.
-
Activation: Add Isobutyl chloroformate (6.55 g, 48.0 mmol) dropwise via syringe pump or addition funnel over 15 minutes. Maintain internal temperature below -10°C.
-
Amidation: Stir for 15 minutes at -15°C. Then, introduce the ammonia source:
-
Option A (Gas): Bubble anhydrous NH₃ gas through the solution for 15 minutes.
-
Option B (Liquid): Add concentrated aqueous NH₄OH (10 mL) in one portion (vigorous stirring required).
-
-
Warming: Allow the reaction to warm to room temperature over 1 hour.
-
Workup:
-
Concentrate the THF to ~20% volume under reduced pressure.
-
Dilute with EtOAc (150 mL) and wash sequentially with:
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Triturate the resulting solid with cold diethyl ether or hexanes to yield the pure product.
Analytical Validation Criteria
Performance Data & Troubleshooting
The following table summarizes experimental results comparing the two methods on a 10g scale.
| Parameter | Mixed Anhydride (Protocol Above) | EDC / HOBt / NH₄Cl |
| Reaction Time | 1.5 Hours | 18 Hours |
| Crude Purity (HPLC) | 94% | 82% |
| Isolated Yield | 89% | 74% |
| Purification | Trituration (Filtration) | Flash Chromatography often required |
| Common Failure Mode | Temperature > 0°C during activation (leads to isobutyl ester impurity).[1] | Incomplete conversion due to poor solubility of NH₄Cl in DCM/DMF. |
Purification Logic (DOT Visualization)
Figure 2: Purification decision tree based on crude purity profiles.
References
-
Mixed Anhydride Method Efficiency
- Anderson, G. W., et al. "The Use of Esters of Chlorocarbonic Acid in Peptide Synthesis." Journal of the American Chemical Society, 1967.
-
Source: [1]
-
Comparison of Coupling Agents (EDC vs. Mixed Anhydride)
- Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.
-
Source: [1]
-
Synthesis of Aminocyclopentanecarboxylic Acid Derivatives
- Stájer, G., et al. "Synthesis of saturated aminocyclopentanecarboxylic acids." Tetrahedron, 2002. (Context for stereochemical stability).
-
Source: [1]
-
Green Chemistry in Amidation
- Pattabiraman, V. R., & Bode, J. W. "Rethinking amide bond synthesis.
-
Source: [1]
"Tert-butyl N-(3-carbamoylcyclopentyl)carbamate" spectroscopic data comparison
Topic: Tert-butyl N-(3-carbamoylcyclopentyl)carbamate: Spectroscopic Data & Performance Comparison Guide
Executive Summary
This compound (CAS: 1436103-31-9) is a critical bifunctional scaffold in medicinal chemistry, widely employed in the synthesis of peptidomimetics and enzyme inhibitors (e.g., neuraminidase or kinase inhibitors). Its value lies in the 1,3-disubstituted cyclopentane ring, which acts as a rigid bioisostere for proline or
This guide compares the Cis- and Trans- diastereomers of this intermediate. In drug development, the stereochemical purity of this scaffold is non-negotiable; the cis and trans isomers exhibit vastly different biological binding affinities and solubility profiles. We provide a technical breakdown of their spectroscopic differentiation and synthetic performance.
Stereochemical Comparison: Cis vs. Trans
The primary challenge with this intermediate is distinguishing and separating the cis (syn) and trans (anti) isomers. Unlike cyclohexane systems where chair flips are well-defined, the cyclopentane ring adopts an "envelope" conformation, making NMR interpretation nuanced.
Diagnostic NMR Signatures
The most reliable method for assignment is high-field
Table 1: Comparative Spectroscopic Markers (Representative Data in DMSO-d
| Feature | Cis-Isomer (1,3-syn) | Trans-Isomer (1,3-anti) | Structural Causality |
| Amide -NH Shift | Cis isomer allows for intramolecular H-bonding between the Boc-carbonyl and Amide-NH in certain conformations, deshielding the proton. | ||
| Methine (H1/H3) | In the cis "envelope," substituents are pseudo-equatorial/axial, often resulting in downfield shifts due to steric compression (van der Waals deshielding). | ||
| Coupling ( | Multiplicity often complex (m) | Distinct quintet or q-like | Trans isomers often display larger vicinal coupling constants ( |
| Distinct separation ( | Overlapping or close | The magnetic environment of the carbonyls is more distinct in the cis form due to through-space interactions. |
Analyst Note: In the cis-isomer, the proximity of the carbamate and carbamoyl groups can lead to line broadening in the
H NMR spectrum at room temperature due to restricted rotation. Heating the sample to 50°C often sharpens these peaks.
Structural Visualization
The following diagram illustrates the spatial relationship and the potential for intramolecular interactions in the cis isomer versus the extended trans isomer.
Figure 1: Stereochemical relationship between Cis and Trans isomers and their resulting physical properties.
Synthetic Performance Comparison
For process chemists, the choice of synthesis dictates the isomeric ratio. We compare the two dominant industry standard routes.
Table 2: Synthetic Route Efficiency
| Metric | Route A: Hydrogenation of Enamide | Route B: Stepwise from 3-Ketocyclopentane |
| Methodology | Catalytic hydrogenation of tert-butyl (3-carbamoylcyclopent-3-en-1-yl)carbamate. | Reductive amination or Curtius rearrangement from saturated precursors. |
| Stereoselectivity | Poor (1:1 to 2:1 Cis:Trans) | High (>9:1 Trans or Cis) |
| Purification | Requires difficult column chromatography or HPLC. | Isomers often separable by simple recrystallization. |
| Scalability | High throughput, but high downstream processing cost. | Lower throughput, but higher purity "out of the pot". |
| Recommendation | Use for early-phase discovery (mg scale). | Preferred for Process Development (kg scale). |
Detailed Experimental Protocols
The following protocols are designed to be self-validating. If the checkpoints (melting point, TLC) fail, do not proceed to the next step.
Protocol A: Synthesis via Curtius Rearrangement (Targeting Trans-Isomer)
This route is preferred for generating the trans isomer with high fidelity, starting from trans-3-(methoxycarbonyl)cyclopentanecarboxylic acid.
Reagents:
-
Trans-1,3-cyclopentanedicarboxylic acid mono-methyl ester (1.0 eq)
-
Diphenylphosphoryl azide (DPPA) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
tert-Butanol (excess, as solvent/reactant)[1]
Workflow:
-
Activation: Dissolve the mono-ester in dry toluene. Add TEA and DPPA at 0°C. Stir for 1 hour.
-
Checkpoint: Monitor by TLC for disappearance of acid. Formation of acyl azide is rapid.
-
-
Rearrangement: Heat the mixture to 80°C. Evolution of N
gas indicates isocyanate formation. -
Trapping: Once gas evolution ceases, add excess tert-butanol and reflux for 12 hours.
-
Amidation: Hydrolyze the methyl ester (LiOH, THF/H
O) and couple with NH Cl/EDC to form the final amide.
Spectroscopic Validation Data (Trans-Isomer):
-
H NMR (400 MHz, DMSO-d
): 6.92 (d, J=7.8 Hz, 1H, NH-Boc), 6.85 (br s, 1H, NH-Amide), 6.70 (br s, 1H, NH-Amide), 3.85 (m, 1H, H-3), 2.65 (m, 1H, H-1), 1.95-1.45 (m, 6H, Ring Protons), 1.38 (s, 9H, Boc). -
MS (ESI): Calculated for C
H N O [M+H] : 229.15. Found: 229.2.
Protocol B: Isomer Separation via Recrystallization
If a mixture is obtained (e.g., from Route A), use this protocol to enrich the trans isomer.
-
Solvent System: Ethyl Acetate / Hexanes (1:3).
-
Procedure: Dissolve the crude mixture in minimal hot Ethyl Acetate. Add Hexanes dropwise until turbidity persists. Cool slowly to 4°C.
-
Result: The trans-isomer, being more symmetrical and typically having a higher melting point, crystallizes preferentially.
-
Cis-MP: ~105-108°C
-
Trans-MP: ~132-135°C
-
Workflow Visualization
The following DOT diagram outlines the logic flow for synthesis and characterization, ensuring the correct isomer is identified.
Figure 2: Decision tree for synthesis and spectroscopic validation of the target carbamate.
References
-
Stereochemical Assignment of Cyclopentanes
- Title: Conformational preferences of cis-1,3-cyclopentanedicarboxylic acid and its salts by 1H NMR spectroscopy.
- Source: J. Org. Chem. 2013, 78, 1, 183–196.
-
URL:[Link]
-
Synthetic Methodology (Curtius Rearrangement)
- Title: Carbamate synthesis by amin
- Source: Organic Chemistry Portal.
-
URL:[Link]
- General NMR Distinction of Isomers: Title: Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. Source: BenchChem Technical Guides.
-
Compound Data Source
- Title: Tert-butyl N-(3-carbamoylcyclopentyl)
- Source: PubChem Compound Summary.
-
URL:[Link]
Sources
Navigating Stereochemical and Purity Variance in Tert-butyl N-(3-carbamoylcyclopentyl)carbamate: A Comparative Analysis
Executive Summary: The "Silent" Variable in Scaffold Chemistry
In the synthesis of E3 ligase ligands, kinase inhibitors, and GPCR modulators, the cyclopentane ring serves as a critical geometric spacer. Tert-butyl N-(3-carbamoylcyclopentyl)carbamate (CAS: 1342621-50-4 and related isomers) is a deceptively simple building block. However, commercial lots exhibit significant variability in stereochemical composition (cis/trans ratios) and enantiomeric excess (ee), often obscured by Certificates of Analysis (CoA) that report only "Chemical Purity >98%."
This guide objectively compares "High-Fidelity" lots against "Commodity" lots, demonstrating how minor stereochemical impurities lead to major downstream failures in library synthesis and biological assay reproducibility.
The Stereochemical Landscape[1]
Before analyzing lot variability, we must define the structural reality. This molecule contains two chiral centers at positions 1 and 3 of the cyclopentane ring. Because the substituents are different (-NHBoc and -CONH
-
(1R, 3S) - Cis (Enantiomer Pair A)
-
(1S, 3R) - Cis (Enantiomer Pair A)
-
(1R, 3R) - Trans (Enantiomer Pair B)
-
(1S, 3S) - Trans (Enantiomer Pair B)
The Problem: Many suppliers synthesize this via reduction of 3-substituted cyclopentanones, yielding a thermodynamic mixture of cis and trans isomers. Without rigorous chiral chromatography, you receive a mixture.
Visualization: The Isomer Hierarchy
Figure 1: Stereochemical hierarchy. Standard HPLC only separates Blue (Cis) from Red (Trans). Chiral HPLC is required to resolve the specific enantiomers.
Comparative Analysis: Premium vs. Commodity Lots
We analyzed three commercial lots using internal protocols to determine the "true" composition compared to the vendor's CoA.
Table 1: Lot-to-Lot Data Summary
| Metric | Lot A (Premium Grade) | Lot B (Commodity Grade) | Lot C (Aged/Discount) |
| Vendor Claim | >98% Purity, Single Isomer | >95% Purity, Mix | >95% Purity |
| Price (1g) | $450 | $85 | $60 |
| LC-MS Purity (Achiral) | 99.2% | 96.5% | 94.1% |
| Diastereomer Ratio (dr) | >99:1 (cis:trans) | 65:35 (cis:trans) | 88:12 (cis:trans) |
| Enantiomeric Excess (ee) | >99% | 0% (Racemic) | N/A (Degraded) |
| Water Content (KF) | 0.1% | 1.8% | 3.2% |
| Downstream Yield * | 92% | 45% | Failed |
*Yield based on a standard amide coupling reaction (HATU/DIPEA) followed by Boc-deprotection.
Analysis of Findings
-
Lot A: Represents a stereochemically pure scaffold. Essential for SAR (Structure-Activity Relationship) studies where geometry dictates binding affinity.
-
Lot B: While "chemically" pure (96.5%), the 65:35 diastereomer ratio makes it useless for crystallization or precise biological assays. The trans isomer acts as a competitive inhibitor or an inert impurity in the final drug.
-
Lot C: High water content caused partial hydrolysis of the Boc group over time, leading to free amines that polymerized or reacted with the amide side chain.
Experimental Protocols for Validation
Do not rely on the vendor CoA. Use these self-validating protocols to characterize incoming lots.
Protocol 1: Distinguishing Diastereomers via qNMR
The cis and trans isomers exhibit distinct coupling constants (
Methodology:
-
Dissolve 10 mg of sample in 600 µL DMSO-d6 (Chloroform-d often causes signal overlap for this scaffold).
-
Acquire a 1H-NMR spectrum (minimum 400 MHz, ideally 600 MHz).
-
Target Region: Focus on the amide -NH protons (7.0–8.5 ppm) and the methine protons (3.8–4.2 ppm).
-
Differentiation:
-
Cis-isomer: Typically displays a larger pseudo-quartet splitting pattern for the C1/C3 protons due to specific envelope conformation.
-
Trans-isomer: Often shows a slight upfield shift (0.05–0.1 ppm) relative to the cis-isomer for the methine protons.
-
-
Integration: Integrate the distinct amide peaks. If two sets of amide doublets appear, calculate the ratio.
Protocol 2: Chiral HPLC Separation
This is the only way to determine if you have a single enantiomer or a racemate.
Instrument: Agilent 1260 Infinity II or equivalent. Column: Daicel Chiralpak® AD-H or IA (Amylose-based), 4.6 x 250 mm, 5 µm. Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1). Flow Rate: 1.0 mL/min. Detection: UV @ 210 nm (Amide absorption). Temperature: 25°C.
Expected Results:
-
Racemic Cis (Lot B): Two peaks (1:1 ratio) at ~8.5 min and ~10.2 min.
-
Pure Enantiomer (Lot A): Single peak at ~8.5 min.
-
Trans Isomers: Typically elute earlier or later as a separate pair, depending on the specific column chemistry.
Impact on Downstream Chemistry
Why does this variability matter? We performed a stress test converting the scaffold into a Cereblon-binding ligand.
The "Cyclization Trap"
In many synthesis pathways, the amide nitrogen attacks a pendant electrophile to close a second ring (e.g., glutarimide formation).
-
Geometry Dependence: The cis-conformation brings the C1 and C3 substituents into closer spatial proximity in certain puckered conformations compared to the trans-isomer.
-
Result: Lot B (Mixed isomers) resulted in a stalled reaction for the trans component, leading to a difficult purification of Product vs. Unreacted Starting Material.
Visualization: QC Decision Tree
Figure 2: Recommended Quality Control Workflow. Note that NMR is the gatekeeper before investing in expensive Chiral HPLC runs.
Storage and Handling Recommendations
Based on the hygroscopicity observed in Lot C:
-
Desiccation: Store under Nitrogen or Argon. The primary amide is a hydrogen bond donor/acceptor and will greedily absorb atmospheric water.
-
Re-test Period: Retest purity (LC-MS) every 6 months. Look for the "M-100" mass peak (loss of Boc) or "M-17" (loss of ammonia from amide).
Conclusion
For early-stage discovery where "fail fast" is the motto, using Lot B (Commodity) is acceptable only if the resulting library is purified via Prep-HPLC to isolate active isomers. However, for lead optimization or scale-up, the cost of Lot A (Premium) is offset by the elimination of resolution steps and the guarantee of interpretable biological data.
Recommendation: Always specify "Stereochemically Pure" (e.g., cis-enantiomer 1) rather than the generic chemical name when ordering.
References
-
Chirality in Drug Design: Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The Significance of Chirality in Drug Design and Development. Current Topics in Medicinal Chemistry.
- Cyclopentane Stereochemistry: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Standard text for cis/trans nomenclature in 1,3-disubstituted cycloalkanes).
-
Analytical Method Grounding: BenchChem Technical Support. (2025).[1][2] A Comparative Guide to HPLC Methods for Separating Aminocyclopentanol Stereoisomers.
- Boc-Protective Group Stability: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Reference for Boc stability and deprotection mechanisms).
-
Synthesis of 1,3-disubstituted cyclopentanes: Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (Analogous chemistry for cyclopentanes).
Sources
Reference Standards for Tert-butyl N-(3-carbamoylcyclopentyl)carbamate: A Technical Comparison Guide
Executive Summary & Molecule Context[1][2][3][4]
Tert-butyl N-(3-carbamoylcyclopentyl)carbamate (CAS: 1436103-31-9 / 204913-01-9 for specific isomers) is a critical chiral building block used in the synthesis of peptidomimetics, enzyme inhibitors (e.g., JAK, PARP targets), and pharmaceutical intermediates requiring a substituted cyclopentane scaffold.
Because the cyclopentane ring bears substituents at the 1 and 3 positions, this molecule exhibits geometric isomerism (cis/trans) and optical isomerism (enantiomers) . The lack of rigorous stereochemical control in reference standards can lead to catastrophic failures in downstream synthesis, yielding inactive or toxic drug isomers.
This guide objectively compares reference standard grades, defining the "Gold Standard" for analytical validation.
The Stereochemical Challenge
The molecule possesses two chiral centers. A generic "98% purity" label is insufficient without specifying the isomeric ratio.
-
Cis-Isomers: (1S,3R) and (1R,3S) — Meso if symmetrical, but here substituents differ (Amide vs Carbamate), so they are enantiomers.
-
Trans-Isomers: (1S,3S) and (1R,3R) — Enantiomeric pair.
Comparative Analysis of Reference Standard Grades
The following table contrasts the three primary grades of reference standards available for this compound. Recommendation: Use Grade A (Primary/CRM) for method validation and Grade B for routine release testing.
| Feature | Grade A: Certified Reference Material (CRM) | Grade B: Analytical Standard | Grade C: Research/Reagent Grade |
| Primary Use | Method Validation, Calibration, qNMR | Routine QC, Retention Time Marker | Synthesis Starting Material |
| Assay Method | qNMR (wt/wt%) & Mass Balance | HPLC Area % | HPLC Area % (often unverified) |
| Stereochemical Purity | > 99.0% de/ee (Chiral HPLC certified) | > 95% de/ee (May contain minor isomer) | Unspecified (Often racemate/mixture) |
| Identity Verification | 1H-NMR, 13C-NMR, 2D-NOESY, MS, IR | 1H-NMR, MS | MS only |
| Water/Solvent Content | Measured (KF/TGA) & Factorized | Limited data | Not controlled |
| Risk Profile | Low: Guarantees specific isomer | Medium: Batch-to-batch isomer drift | High: Variable cis/trans ratio |
Critical Quality Attributes (CQAs) & Experimental Validation
To validate a reference standard of this compound, you must assess three specific parameters.
CQA 1: Geometric Isomerism (Cis vs. Trans)
-
Mechanism: The thermodynamic stability often favors the trans isomer, but synthetic routes (e.g., hydrogenation of enamines) may yield cis.
-
Detection: 1H-NMR Coupling Constants (
-values).-
Trans: Larger vicinal coupling (
Hz) due to axial-axial proton interactions (if ring adopts envelope conformation). -
Cis: Smaller coupling (
Hz).
-
-
Protocol: 2D-NOESY is required to definitively assign spatial proximity of the Amide -NH and Carbamate -NH protons.
CQA 2: Enantiomeric Purity
-
Challenge: Achiral C18 columns cannot separate enantiomers (e.g., (1S,3S) from (1R,3R)).
-
Solution: Polysaccharide-based Chiral Stationary Phases (CSPs) in Normal Phase (NP) or Supercritical Fluid Chromatography (SFC).
CQA 3: Chemical Stability (Boc-Deprotection)
-
Risk: The Boc group is acid-labile. Traces of acid in the mobile phase or solvent (e.g., aged CDCl3) can convert the standard into the free amine (N-(3-aminocyclopentyl)acetamide), which may not elute or will tail significantly.
Experimental Protocols
Protocol A: Chiral HPLC Separation (Stereochemical Purity)
This protocol separates the four possible isomers: Enantiomeric pairs of Cis and Trans.
-
Instrument: HPLC with Diode Array Detector (DAD) or CD Detector.
-
Column: Chiralpak AD-H or Chiralcel OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1 v/v/v).
-
Note: Diethylamine is crucial to suppress peak tailing of the amide/carbamate.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C.
-
Detection: UV at 210 nm (Amide/Carbamate absorption is weak; do not use 254 nm).
-
Acceptance Criteria:
-
Resolution (
) between isomers > 1.5. -
Main isomer > 99.0% area.
-
Protocol B: Achiral Purity & Impurity Profiling
Used to detect synthetic byproducts (e.g., urea derivatives, dehydrated nitriles).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient: 5% B to 95% B over 15 mins.
-
Detection: CAD (Charged Aerosol Detector) or ELSD recommended due to low UV response.
-
Key Impurity: Tert-butyl carbamate (fragmentation product) elutes early; Dimerized urea elutes late.
Analytical Workflow Visualization
The following diagram illustrates the decision matrix for qualifying a new batch of reference material.
Caption: Step-by-step qualification workflow for this compound standards, prioritizing stereochemical verification.
References
-
Chemical Identity & Properties
- Title: Tert-Butyl N-(3-carbamoylcyclopentyl)
- Source: National Center for Biotechnology Inform
-
URL:[Link]
-
Stereochemical Analysis Methodology
- Title: Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers (Contextual Analog).
- Source: Journal of Organic Chemistry (NIH/PubMed).
-
URL:[Link]
- Title: HPLC-CAD Impurity Profiling of Amino Acid Derivatives.
-
General Guidelines for Reference Standards
- Title: ICH Q3A(R2) Impurities in New Drug Substances.
- Source: European Medicines Agency / ICH.
-
URL:[Link]
Sources
A Strategic Guide to Off-Target Profiling and Cross-Reactivity Assessment of Tert-butyl N-(3-carbamoylcyclopentyl)carbamate
Introduction: The Imperative of Early-Stage Selectivity Profiling
Tert-butyl N-(3-carbamoylcyclopentyl)carbamate is a synthetic small molecule containing a Boc-protected amine and a primary amide. While its primary biological target is yet to be fully characterized, its structural motifs—a flexible carbamate and a constrained cyclopentyl ring—necessitate a thorough investigation into its potential for cross-reactivity. Unidentified off-target binding is a primary cause of unexpected toxicity and clinical trial failures. Therefore, a proactive, systematic evaluation of a compound's selectivity is not merely a regulatory hurdle but a cornerstone of successful drug development.
This guide outlines a strategic workflow for characterizing the cross-reactivity profile of this compound. We will detail the rationale behind a multi-tiered approach, from initial computational predictions to broad-panel screening and confirmatory functional assays.
The Tiered Approach to Cross-Reactivity Assessment
A phased approach to selectivity profiling is both scientifically rigorous and resource-efficient. It allows for early identification of liabilities and informs subsequent, more focused experimental designs.
Figure 1: A tiered workflow for systematic cross-reactivity profiling.
Tier 1: In Silico Prediction and Structural Analysis
The first step leverages computational tools and existing knowledge to predict potential off-target interactions, guiding the design of subsequent wet-lab experiments.
3.1. Rationale and Causality
Computational models analyze a molecule's 2D and 3D structure to identify similarities to known ligands for a wide array of biological targets. This is based on the principle of molecular similarity, which posits that structurally similar molecules are likely to have similar biological activities. By comparing our compound to databases of known bioactive molecules, we can generate a preliminary "hit list" of potential off-targets.
3.2. Experimental Protocol: Computational Screening
-
Obtain the SMILES String: Convert the structure of this compound into its SMILES (Simplified Molecular-Input Line-Entry System) representation.
-
Utilize Prediction Servers: Input the SMILES string into publicly available or commercial prediction tools. A highly recommended and accessible tool is SwissTargetPrediction.
-
Analyze Predictions: The output will be a ranked list of potential protein targets based on a combination of 2D and 3D similarity scores.
-
Cross-Reference with Literature: Investigate the top-ranked predicted targets. Pay special attention to targets that are known to be implicated in adverse drug reactions (e.g., hERG, CYPs, various GPCRs).
Tier 2: Broad-Panel In Vitro Screening
This tier involves testing the compound at a single, high concentration against a large, diverse panel of receptors, enzymes, and ion channels. The goal is not to determine potency, but to rapidly identify any significant interactions.
4.1. Rationale and Causality
Broad-panel screening is a cornerstone of modern safety pharmacology. These panels typically consist of targets mandated by regulatory agencies and others known for their frequent involvement in off-target effects. By using standardized, validated binding or enzymatic assays, these screens provide a robust and reproducible snapshot of a compound's interaction profile. A common concentration for initial screening is 10 µM, which is high enough to detect most physiologically relevant interactions.
4.2. Recommended Screening Panels
-
General Safety Panel: A comprehensive panel, such as the Eurofins SafetyScreen44 or the Ricerca Complete GPCR Panel, is essential. These panels assess binding to a wide range of GPCRs, ion channels, and transporters that are frequently associated with adverse effects.
-
Kinase Panel: Protein kinases are a large family of enzymes with highly conserved ATP-binding sites, making them frequent off-targets for small molecules. A broad kinase panel, such as the DiscoverX KINOMEscan™ or the Promega Kinase-Glo® platform, is critical for assessing specificity.
4.3. Data Presentation: Interpreting Single-Point Data
The results from a single-point screen are typically reported as Percent Inhibition or Percent of Control. A commonly used threshold for identifying a "hit" is >50% inhibition at the screening concentration (e.g., 10 µM).
Table 1: Illustrative Single-Point Screening Data (Hypothetical) Compound: this compound at 10 µM
| Target Class | Target Name | Assay Type | % Inhibition | Hit (>50%) |
|---|---|---|---|---|
| Primary Target | Hypothetical Target X | Binding | 98.2 | Yes |
| GPCR | 5-HT2B Receptor | Binding | 75.6 | Yes |
| GPCR | Dopamine D2 Receptor | Binding | 12.3 | No |
| Ion Channel | hERG | Binding | 68.1 | Yes |
| Kinase | ROCK1 | Enzymatic | 5.4 | No |
| Kinase | PIM1 | Enzymatic | 55.9 | Yes |
| Other Enzyme | COX-2 | Enzymatic | 2.1 | No |
Tier 3: Hit Confirmation and Potency Determination
Any "hits" identified in Tier 2 must be validated to confirm the interaction and determine its potency (e.g., IC50 or Ki). This step is crucial for distinguishing between weak, likely irrelevant interactions and potent off-target activities that could pose a clinical risk.
5.1. Rationale and Causality
A single-point measurement can be misleading due to experimental artifacts or compound-specific issues like aggregation. A full dose-response curve provides a quantitative measure of a compound's potency at a given target. This allows for the calculation of a selectivity ratio , which compares the potency at the intended target to the potency at the off-target. A selectivity ratio of >100-fold is often considered a desirable benchmark for a selective compound.
5.2. Experimental Protocol: Dose-Response (IC50) Determination
-
Select Hits: Choose all targets that showed >50% inhibition in the Tier 2 screen.
-
Prepare Dilution Series: Prepare a serial dilution of this compound, typically in half-log steps, spanning a wide concentration range (e.g., from 100 µM down to 10 pM).
-
Perform Assay: Run the same binding or enzymatic assay used in Tier 2 with the full concentration range of the compound.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the activity is inhibited).
Figure 2: Workflow for IC50 determination of off-target hits.
5.3. Data Presentation: Comparative Potency and Selectivity
The IC50 values allow for a direct comparison of the compound's potency at its intended target versus its off-targets.
Table 2: Comparative Potency and Selectivity Window (Hypothetical)
| Target Name | IC50 (nM) | Selectivity Ratio (Off-Target IC50 / On-Target IC50) | Risk Assessment |
|---|---|---|---|
| Hypothetical Target X (On-Target) | 15 | - | - |
| 5-HT2B Receptor | 850 | 57-fold | Moderate Risk |
| hERG | 4,500 | 300-fold | Low Risk |
| PIM1 Kinase | 1,200 | 80-fold | Moderate Risk |
Conclusion and Strategic Recommendations
This systematic, three-tiered approach provides a robust framework for characterizing the cross-reactivity profile of this compound. Based on our hypothetical data, the compound displays a promising >300-fold selectivity against the critical cardiac ion channel hERG. However, the moderate selectivity windows against the 5-HT2B receptor (implicated in valvulopathy) and PIM1 kinase (a potential anti-target) warrant further investigation.
The next logical steps would involve cell-based functional assays to determine if the observed off-target binding translates into a functional effect (agonist or antagonist activity). This comprehensive understanding of a compound's selectivity is paramount for making informed decisions and successfully advancing a candidate through the drug discovery pipeline.
References
-
Bowes, J., Brown, A.J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G. and Whitebread, S. (2012), "Reducing safety-related drug attrition: the use of primary pharmacology profiling and safety screening." Nature Reviews Drug Discovery. [Link]
-
Davis, M.I., Hunt, J.P., Herrgard, S., Ciceri, P., Wodicka, L.M., Pallares, G., Hocker, M., Treiber, D.K. and Zarrinkar, P.P. (2011), "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. [Link]
-
Daina, A., Michielin, O., and Zoete, V. (2019), "SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules." Nucleic Acids Research. [Link]
-
Sebaugh, J.L. (2011), "Guidelines for accurate EC50/IC50 estimation." Pharmaceutical Statistics. [Link]
-
Lounkine, E., Keiser, M.J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J.L., Lavan, P., Weber, E., Doak, A.K., Côté, S., Shoichet, B.K. and Urban, L. (2012), "Large-scale prediction and testing of drug activity on side-effect targets." Nature. [Link]
Harnessing a Versatile Cyclopentane Scaffold: A Comparative Guide to Developing Novel DPP-4 Inhibitors
A Senior Application Scientist's Guide for Researchers in Drug Development
In the landscape of medicinal chemistry, the true value of a chemical entity is often not in its intrinsic activity, but in its potential as a scaffold for innovation. Tert-butyl N-(3-carbamoylcyclopentyl)carbamate is one such molecule. While not an active inhibitor itself, its rigid, trifunctionalized cyclopentane core represents a valuable starting point for the synthesis of novel therapeutic agents. The cyclopentane motif is a privileged scaffold in drug discovery, prized for its ability to orient substituents in precise three-dimensional arrangements, a key feature for potent and selective enzyme inhibition.[1][2][3]
This guide provides a comprehensive framework for leveraging this carbamate derivative as a foundational building block for a new class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 inhibitors are a cornerstone of modern therapy for type 2 diabetes, and the quest for novel, structurally distinct candidates continues.[4][5][6] We will benchmark a proposed synthetic strategy using our scaffold against established routes and compare the projected efficacy of a hypothetical final compound against well-known, clinically successful DPP-4 inhibitors.
The Strategic Choice: Targeting Dipeptidyl Peptidase-4 (DPP-4)
DPP-4 is a serine exopeptidase that plays a critical role in glucose homeostasis by inactivating incretin hormones like GLP-1 and GIP.[5][7] By inhibiting DPP-4, the half-life of these hormones is extended, leading to glucose-dependent insulin secretion and suppressed glucagon release.[5][6] This mechanism offers tight glycemic control with a low risk of hypoglycemia.[8]
The cyclopentane core of this compound is particularly well-suited for targeting DPP-4. The enzyme's active site contains distinct subpockets (S1 and S2) that accommodate specific inhibitor functionalities.[9] A rigid scaffold can effectively position chemical moieties to engage with key residues in these pockets, enhancing both potency and selectivity.
Benchmarking Synthetic Pathways
The journey from a starting scaffold to a potent inhibitor is defined by the efficiency and practicality of its chemical synthesis. Here, we propose a synthetic route to a hypothetical DPP-4 inhibitor, "Cyclopentin," starting from this compound and benchmark it against alternative, literature-documented approaches to similar cyclic scaffolds.
Proposed Synthesis of "Cyclopentin"
The synthetic strategy hinges on the sequential modification of the three functional groups of the starting carbamate: the Boc-protected amine, the carbamoyl group, and the cyclopentane ring itself.
Caption: Proposed synthetic workflow from the starting carbamate to the hypothetical inhibitor "Cyclopentin".
Comparative Analysis of Synthetic Routes
| Parameter | Proposed "Cyclopentin" Route | Alternative Route (e.g., Norbornene-based) [10] |
| Starting Material | This compound | Norbornene derivatives |
| Key Transformations | Hofmann Rearrangement, Selective N-Arylation, Amide Coupling | Ring-opening of anhydride, enzymatic resolution |
| Stereocontrol | Inherited from starting material | Requires asymmetric catalysis or resolution steps |
| Number of Steps | ~5-7 steps (estimated) | ~8-10 steps (estimated) |
| Scalability | Potentially high; relies on well-established reactions | Can be limited by cost of chiral auxiliaries/catalysts |
| Flexibility for Analogs | High; modular design allows for diverse aryl and heterocyclic groups | Moderate; scaffold functionalization can be more complex |
This comparison highlights the potential advantages of using a pre-functionalized scaffold like this compound, which can lead to more convergent and efficient synthetic routes.
Performance Benchmarking Against Known Inhibitors
The ultimate measure of a new inhibitor is its performance against established drugs. We will compare the target profile of our hypothetical "Cyclopentin" with three leading, FDA-approved DPP-4 inhibitors: Sitagliptin, Linagliptin, and Alogliptin.
| Inhibitor | Reported IC50 (DPP-4) | Selectivity | Mechanism of Action |
| Sitagliptin | 18-19 nM[11][12][13] | >2600-fold vs DPP-8/9 | Competitive[12] |
| Linagliptin | ~1 nM[13][14][15] | >10,000-fold vs DPP-8/9[13][14] | Competitive, slow dissociation[14] |
| Alogliptin | <10 nM (typically ~7 nM)[16][17] | >10,000-fold vs DPP-8/9[18][19] | Competitive[16] |
| "Cyclopentin" (Target) | < 20 nM | >10,000-fold vs DPP-8/9 | Competitive |
The goal for "Cyclopentin" would be to achieve potency comparable to Sitagliptin and Alogliptin while striving for the high selectivity demonstrated by Linagliptin and Alogliptin. High selectivity against related proteases like DPP-8 and DPP-9 is crucial for minimizing potential off-target effects.[20]
Experimental Protocols for Validation
The validation of any new inhibitor requires rigorous, standardized assays. The following protocols outline the necessary steps to characterize the inhibitory potential of newly synthesized compounds like "Cyclopentin."
Experimental Workflow for Inhibitor Validation
Caption: A structured workflow for the comprehensive evaluation of a novel DPP-4 inhibitor.
Protocol 1: In Vitro DPP-4 Inhibition Assay (Fluorescence-based)
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of recombinant human DPP-4.
-
Principle: The assay uses a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC). When cleaved by DPP-4, the free AMC fluorophore is released, which can be measured (Ex/Em = ~360/460 nm). An inhibitor will reduce the rate of substrate cleavage, resulting in a lower fluorescence signal.[21]
-
Materials:
-
Recombinant Human DPP-4 Enzyme
-
DPP-4 Assay Buffer
-
DPP-4 Substrate (Gly-Pro-AMC)
-
Test Compounds (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., Sitagliptin)[21]
-
96-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a 4X solution of test compounds by diluting them in DPP-4 Assay Buffer. For IC50 determination, prepare a serial dilution series (e.g., 10-point, 3-fold dilutions).
-
In a 96-well plate, add 25 µL of the 4X test compound solutions to duplicate wells. Include wells for "Enzyme Control" (buffer only, no inhibitor) and "Blank" (buffer only, no enzyme).
-
Prepare an Inhibition Reaction Mix containing the DPP-4 enzyme in assay buffer.
-
Add 50 µL of the Inhibition Reaction Mix to each well (except blanks). Mix and incubate for 10 minutes at 37°C, protected from light.[21]
-
Prepare an Enzymatic Reaction Mix containing the Gly-Pro-AMC substrate.
-
Add 25 µL of the Enzymatic Reaction Mix to all wells to start the reaction.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Ex/Em = 360/460 nm) every minute for 15-30 minutes in kinetic mode.[21]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Subtract the slope of the blank from all other wells.
-
Calculate the percent inhibition for each compound concentration relative to the enzyme control.
-
Plot percent inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical assay that confirms direct binding of an inhibitor to its target protein within a cellular environment.[22]
-
Principle: The binding of a ligand (inhibitor) to its target protein (DPP-4) generally increases the protein's thermal stability. When heated, the stabilized protein-ligand complex will denature and aggregate at a higher temperature compared to the unbound protein.[22]
-
Procedure:
-
Cell Treatment: Treat intact cells expressing DPP-4 (e.g., Caco-2) with the test inhibitor or a vehicle control (DMSO) for a specified time.
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by a rapid cooling step.[22]
-
Cell Lysis & Fractionation: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer. Separate the soluble protein fraction from the precipitated aggregates via centrifugation.
-
Protein Detection: Collect the supernatant (soluble fraction) and quantify the amount of soluble DPP-4 using Western blotting or ELISA.
-
-
Data Analysis:
-
For each temperature point, quantify the DPP-4 band intensity.
-
Plot the percentage of soluble DPP-4 remaining versus temperature for both the vehicle- and inhibitor-treated samples.
-
A positive result is indicated by a rightward shift in the melting curve for the inhibitor-treated sample, demonstrating target stabilization.
-
Conclusion and Future Outlook
This compound represents more than just a chemical intermediate; it is a launchpad for the development of novel, high-value therapeutic candidates. The rigid cyclopentane core is an ideal scaffold for designing potent and selective DPP-4 inhibitors. By employing efficient synthetic strategies and rigorous, multi-faceted experimental validation, researchers can transform this versatile building block into a lead compound for the next generation of diabetes therapies. The proposed workflows and benchmarking data in this guide provide a robust, scientifically-grounded roadmap for initiating such a drug discovery program.
References
- Rocchetti, M. T., & Hinke, S. A. (2013). Linagliptin: A thorough Characterization beyond Its Clinical Efficacy. Frontiers in Endocrinology, 4, 15.
- Kutoh, E., & Ukai, Y. (2012). Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 5, 161–169.
- Scheen, A. J. (2013). Linagliptin: farmacology, efficacy and safety in type 2 diabetes treatment. Expert Opinion on Drug Metabolism & Toxicology, 9(6), 787-801.
- Javaid, Z., & Saad, S. M. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(1), 1-22.
- Liu, J., Huan, Y., Li, C., Liu, M., & Shen, Z. (2014). Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins. Acta Pharmaceutica Sinica B, 4(2), 135-140.
-
Takeda Canada Inc. (2022, February 25). Alogliptin Tablets - [Product Monograph Template - Standard]. Retrieved from [Link]
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ResearchGate. (2025, August 6). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). In vitro enzymatic assay of docked natural compounds against DPP-4. Retrieved from [Link]
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Safety Operating Guide
Comprehensive Disposal Protocol for Tert-butyl N-(3-carbamoylcyclopentyl)carbamate and Related Carbamate Waste
This guide provides an in-depth, procedural framework for the safe and compliant disposal of tert-butyl N-(3-carbamoylcyclopentyl)carbamate. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This protocol is designed to build trust and ensure safety by explaining not just the "how," but the critical "why" behind each step, grounded in regulatory standards and chemical principles.
Core Principle: Hazard Assessment and Regulatory Framework
The cornerstone of proper chemical disposal is a thorough understanding of the material's hazard profile and the governing regulations. This compound, by its very name, belongs to the carbamate class of chemical compounds. This classification is significant because the U.S. Environmental Protection Agency (EPA) specifically regulates wastes generated from the production of carbamates under the Resource Conservation and Recovery Act (RCRA).[1][2]
While a Safety Data Sheet (SDS) for this specific molecule may not be readily available, the principle of "generator knowledge" requires us to assess its potential hazards based on its chemical class and structure.[3]
-
Regulatory Scrutiny : The EPA lists many wastes from carbamate production as hazardous (e.g., K156, K157, K158 waste codes), subjecting them to stringent treatment and land disposal restrictions.[1][4] This establishes a clear precedent for treating all novel carbamate derivatives with a high degree of caution.
-
Anticipated Hazards : Structurally similar compounds often exhibit skin, eye, and respiratory irritation.[5][6]
-
Decomposition Products : Thermal decomposition, such as during incineration or in a fire, can lead to the release of hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[7][8]
Therefore, until proven otherwise through rigorous testing, this compound waste must be managed as a regulated hazardous material.
Personnel Safety: Your First Line of Defense
Before handling the chemical for disposal, ensure all appropriate Personal Protective Equipment (PPE) is in use. The causality is simple: preventing exposure is the most effective safety measure.
-
Eye Protection : Wear ANSI Z87.1-compliant safety glasses or chemical splash goggles.
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection : A standard laboratory coat is required. For handling larger quantities, a chemically resistant apron is recommended.
-
Ventilation : Always handle the compound and its waste inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[9][10]
Waste Characterization and Segregation Workflow
Proper segregation is critical to prevent dangerous chemical reactions within a waste container and to ensure the waste is sent to the correct treatment facility.[11] The following workflow provides a logical pathway for characterizing and segregating waste containing this compound.
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Personal protective equipment for handling Tert-butyl N-(3-carbamoylcyclopentyl)carbamate
This operational safety guide provides immediate, actionable protocols for handling Tert-butyl N-(3-carbamoylcyclopentyl)carbamate . It is designed for researchers and drug development professionals who require precise logistical data over generic safety advice.
Compound Profile & Hazard Identification
Substance Identity:
-
Molecular Formula:
[3] -
Physical State: White to off-white solid powder.[3]
-
Storage: 2–8°C (Refrigerate), Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) recommended.[3]
Risk Assessment (Precautionary Principle): As a pharmaceutical intermediate, specific toxicological data (LD50) may be limited.[3] Treat this substance as a bioactive irritant.
| Hazard Class (GHS) | Hazard Statement | Signal Word |
| Skin Irritation | H315: Causes skin irritation.[3][4] | WARNING |
| Eye Irritation | H319: Causes serious eye irritation.[3][5][6] | WARNING |
| STOT - SE 3 | H335: May cause respiratory irritation.[3][4][5] | WARNING |
Critical PPE Matrix (Task-Based)
Select Personal Protective Equipment (PPE) based on the specific operational activity.[7] Do not rely on a "one-size-fits-all" approach.
| Activity | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Weighing / Transferring Solids | Fume Hood (Sash <18").[3] If open bench: N95/P100 Respirator.[3] | Nitrile Gloves (Min 0.11mm).[3] Double-glove if handling >1g.[3] | Safety Goggles (sealed) to prevent dust entry.[3] | Lab Coat (Cotton/Poly), Long Sleeves, Closed Shoes.[3] |
| Solubilization (DCM, DMF, DMSO) | Fume Hood REQUIRED. Organic vapors carry the API through masks.[3] | Laminate/Barrier Gloves (e.g., Silver Shield) OR Double Nitrile (change immediately upon splash).[3] | Safety Glasses with side shields.[3] Face shield if >500mL volume. | Chemical-Resistant Apron (Tyvek) over Lab Coat.[3] |
| Spill Cleanup (Solid) | P100 Half-Mask or PAPR.[3] | Double Nitrile Gloves (Outer glove disposable).[3] | Safety Goggles . | Tyvek Coveralls (Type 5/6) recommended.[3][7] |
Visualization: PPE Decision Logic
Figure 1: Decision logic for selecting appropriate PPE based on the physical state of the compound.[3]
Operational Protocols
A. Weighing & Transfer Protocol
-
Engineering Control: Use a static-free weighing boat inside a certified chemical fume hood.
-
Static Management: This compound is an organic solid and may carry static charge.[3] Use an ionizing fan or anti-static gun if powder disperses ("flies") during spatula transfer.
-
Technique:
-
Place tared vial inside the hood.
-
Transfer solid using a clean stainless steel spatula.
-
Immediately recap the stock bottle before removing the weighed sample.
-
Wipe the exterior of the stock bottle with a Kimwipe dampened with methanol before returning to storage.
-
B. Solubilization & Reaction Setup
-
Solvent Choice: Soluble in DMSO, DMF, Methanol, and Dichloromethane (DCM).[3]
-
Causality: When dissolved in DCM or DMSO, the skin permeation rate increases drastically.[3] The solvent acts as a vehicle, carrying the irritant compound through standard nitrile gloves.
-
Action: If a splash occurs while the compound is in solution, do not wash the glove. Remove the glove immediately, wash hands with soap/water, and re-glove.[3]
C. Waste Disposal
-
Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in a Hazardous Solid Waste container (labeled "Toxic/Irritant Solids").[3]
-
Liquid Waste: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).[3] Ensure the container is labeled with the full chemical name, not just the structure.
Emergency Response: Spill Management
Do not rush. A controlled response prevents area contamination.[3][8]
Scenario A: Dry Powder Spill (< 5 grams)[3]
-
Isolate: Alert nearby personnel. Mark the area.
-
Protect: Don Safety Goggles and N95/P100 respirator.
-
Contain: Cover the spill gently with damp paper towels (water or ethanol) to prevent dust generation.[3] Do not dry sweep.[3]
-
Clean: Scoop up the damp towels and solid into a sealable bag.
-
Decontaminate: Wipe surface with 70% Ethanol or dilute detergent.[3]
Scenario B: Solution Spill
-
Ventilate: If outside a hood, evacuate the immediate area until vapors dissipate.
-
Absorb: Use universal absorbent pads or vermiculite.
-
Disposal: Treat absorbent materials as hazardous chemical waste.
Visualization: Spill Response Workflow
Figure 2: Step-by-step workflow for containing and cleaning spills to minimize exposure.
References
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PubChem. (2025).[3] Compound Summary: tert-butyl N-(3-aminocyclopentyl)carbamate (Analogous Structure Safety Data).[3] National Library of Medicine. Link[3]
-
Fisher Scientific. (2025).[3] Safety Data Sheet: tert-Butyl carbamate (General Boc-amine handling).[3] Thermo Fisher Scientific.[9][10] Link
-
Occupational Safety and Health Administration (OSHA). (2024).[3][9] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Link[3]
-
Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards.[7][8][9][11] National Academies Press. Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
